Lys-Gly
描述
Structure
3D Structure
属性
CAS 编号 |
7563-03-3 |
|---|---|
分子式 |
C8H17N3O3 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H17N3O3/c9-4-2-1-3-6(10)8(14)11-5-7(12)13/h6H,1-5,9-10H2,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI 键 |
HGNRJCINZYHNOU-LURJTMIESA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NCC(=O)O)N |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
lysyl-glycine chemical structure and formula
An In-depth Technical Guide to Lysyl-glycine
Introduction
Lysyl-glycine (Lys-Gly) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, linked by a peptide bond.[1][2] It is a naturally occurring metabolite that arises from the enzymatic breakdown of proteins.[2] While the biological activities of the intact dipeptide are not extensively studied, it is understood that upon administration, it is rapidly hydrolyzed into its constituent amino acids.[1] Therefore, the biological effects of lysyl-glycine are predominantly those of L-lysine and L-glycine.[1] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for lysyl-glycine.
Chemical Structure and Formula
Lysyl-glycine is formed when the carboxyl group of lysine (B10760008) forms a peptide bond with the amino group of glycine (B1666218).[2]
-
IUPAC Name : 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid[3]
Physicochemical and Predicted Properties
The quantitative properties of lysyl-glycine are summarized in the table below. These values are crucial for experimental design, including buffer preparation, dosage calculations, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O₃ | PubChem[3] |
| Molecular Weight | 203.24 g/mol | PubChem[3][5] |
| Monoisotopic Mass | 203.12699141 Da | PubChem[3] |
| pKa (Strongest Acidic) | ~3.45 | FooDB |
| pKa (Strongest Basic) | ~10.3 | FooDB |
| Predicted logP | -4.16 | PubChem[3] |
| Water Solubility | 3.66 g/L (Predicted) | FooDB |
| Hydrogen Bond Donors | 4 | FooDB |
| Hydrogen Bond Acceptors | 6 | FooDB |
| Polar Surface Area | 121.93 Ų | FooDB |
Biological Significance
Direct biological signaling roles for the intact lysyl-glycine dipeptide are not well-established.[2] Its primary significance lies in its role as a metabolic intermediate that, upon hydrolysis, releases lysine and glycine.[1][2]
-
L-lysine is an essential amino acid vital for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies.[1][6]
-
Glycine is the simplest amino acid and acts as an inhibitory neurotransmitter in the central nervous system. It also possesses anti-inflammatory, cytoprotective, and immunomodulatory properties.[1][6] Furthermore, glycine is a precursor for crucial biomolecules like glutathione, creatine, and purines.[1]
Experimental Protocols: Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like lysyl-glycine. The following protocol outlines the general steps for Fmoc-based SPPS.
Objective: To synthesize lysyl-glycine on a solid support resin.
Materials:
-
Wang resin (pre-loaded with Fmoc-Gly)
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBT)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Reaction vessel
Methodology:
-
Resin Preparation: Start with a Wang resin pre-loaded with Fmoc-protected glycine (Fmoc-Gly-Wang resin). Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from glycine.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine. This exposes the free amino group of glycine (H₂N-Gly-Wang resin).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HOBT (3 eq.), and DIC (3 eq.) in DMF. This is the activation solution.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature to couple the lysine to the glycine.
-
-
Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents. The peptide is now Fmoc-Lys(Boc)-Gly-Wang resin.
-
Final Deprotection: Remove the Fmoc group from the N-terminal lysine by repeating Step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.
-
-
Purification:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude lysyl-glycine by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Lysyl-Glycine (FDB098214) - FooDB [foodb.ca]
- 5. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Biological Role of Lys-Gly: A Technical Overview for Researchers
Introduction: The dipeptide Lys-Gly, composed of the essential amino acid L-lysine and the non-essential amino acid glycine (B1666218), is a naturally occurring metabolite primarily formed during the catabolism of endogenous and dietary proteins.[1][2] While historically viewed as a simple intermediate in amino acid recycling, emerging evidence suggests that this compound and other small peptides may possess functions beyond basic nutrition, potentially acting as signaling molecules and influencing a variety of cellular processes.[1][3] This technical guide provides a comprehensive overview of the known and inferred biological roles of this compound as a metabolite, intended for researchers, scientists, and professionals in drug development.
Metabolic Fate of this compound
The biological journey of this compound begins with its absorption and transport, followed by its breakdown into its constituent amino acids, which then enter their respective metabolic pathways.
Transport and Cellular Uptake
The absorption of di- and tripeptides like this compound from the intestine and their uptake into cells is primarily facilitated by proton-coupled oligopeptide transporters (POTs).[4] The two most well-characterized transporters in humans are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[4]
-
PEPT1 is a high-capacity, low-affinity transporter found predominantly in the small intestine, where it plays a crucial role in absorbing dietary peptides.[4]
-
PEPT2 is a low-capacity, high-affinity transporter expressed mainly in the kidneys for peptide reabsorption, but also found in other tissues like the brain and lungs.[4][5]
Once transported into the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into L-lysine and glycine.[4]
Catabolism of Constituent Amino Acids
L-Lysine: As an essential amino acid, lysine (B10760008) cannot be synthesized by the human body and must be obtained from the diet.[1] Its degradation is an irreversible process that primarily occurs in the mitochondria of liver cells.[1][6] There are two main catabolic pathways for lysine in mammals: the saccharopine pathway and the pipecolate pathway.[6][7] The saccharopine pathway is the predominant route in most tissues, while the pipecolate pathway is more active in the brain.[8] Both pathways converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[7]
Glycine: A non-essential amino acid, glycine is involved in a multitude of metabolic processes.[1] It is a key component of the antioxidant glutathione (B108866) and is a precursor for the synthesis of purines, heme, and creatine.[1][9] Glycine can also be converted to serine, pyruvate, and other metabolites, and it plays a role as a neurotransmitter in the central nervous system.[1][9]
Potential Signaling Roles of this compound
While direct evidence for this compound as a signaling molecule is limited, the well-documented biological activities of its constituent amino acids and other short peptides suggest its potential to modulate cellular functions.[3]
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[1] Both lysine and glycine have been implicated in the activation of the mTOR signaling pathway, particularly mTOR complex 1 (mTORC1).[1][4] The release of lysine and glycine from the hydrolysis of this compound could, therefore, contribute to the activation of mTORC1, promoting protein synthesis and cell growth.[4] Amino acids have been shown to activate mTORC2 as well, through a PI3K/Akt-dependent mechanism.[10]
Inflammatory Response
Glycine has demonstrated anti-inflammatory properties.[3][11] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and increase the expression of the anti-inflammatory cytokine IL-10 in monocytes.[11][12] It is plausible that this compound, upon hydrolysis, could exert anti-inflammatory effects through the action of released glycine.
Quantitative Data
Direct quantitative data for this compound in biological systems is scarce. The following tables present representative data for its constituent amino acids and related dipeptides to serve as a benchmark for future studies.
Table 1: Representative Concentrations of Lysine and Glycine in Human Plasma
| Analyte | Concentration Range (µmol/L) | Source |
| L-Lysine | 140.0 | [13] |
| Glycine | Not Specified |
Table 2: Representative Kinetic Parameters for Peptide Transporters
| Transporter | Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) | Source |
| PepT1 | Glycyl-sarcosine | 0.7 - 2.4 | 8.4 - 21.0 | [8] |
| PepT2 | Cefadroxil (human) | > 10 | Not Specified | [14] |
| PepT2 | Cefadroxil (mouse/rat) | ~0.8 | Not Specified | [14] |
Note: Km and Vmax values for this compound are not available. The data presented is for other dipeptide substrates to illustrate the general kinetic properties of these transporters.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological role.
Protocol 1: Quantification of Dipeptides in Biological Fluids by LC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of dipeptides like this compound in biological samples such as plasma or urine.
1. Sample Preparation:
- Thaw frozen biological fluid samples on ice.
- To 100 µL of the sample, add an internal standard (a stable isotope-labeled version of this compound).
- Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).
- Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen.
- Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column suitable for polar analytes.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled this compound and the internal standard need to be determined.
3. Data Analysis:
- Generate a standard curve using known concentrations of this compound.
- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Dipeptide Stability Assay in Human Serum
This protocol assesses the stability of this compound in the presence of serum proteases.
1. Incubation:
- Prepare a stock solution of this compound in water.
- Incubate the dipeptide at a final concentration of 100 µM with human serum (90% final concentration) at 37°C.[2]
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[2]
2. Reaction Quenching and Sample Preparation:
- Stop the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Vortex and centrifuge to precipitate serum proteins.
- Analyze the supernatant for the concentration of the remaining dipeptide using the LC-MS/MS method described in Protocol 1.
3. Data Analysis:
- Plot the concentration of this compound as a function of time.
- Determine the half-life (t1/2) of the dipeptide in serum.
Protocol 3: Cell-Based Assay for mTORC1 Activation
This protocol uses Western blotting to measure the phosphorylation of S6 Kinase (S6K), a downstream target of mTORC1, as an indicator of its activation.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., HEK293T or C2C12 myoblasts) to 70-80% confluency.
- Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.
- Stimulate the cells with a medium containing this compound at various concentrations for 30-60 minutes. Include positive (complete amino acid medium) and negative (amino acid-free medium) controls.
2. Protein Extraction and Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Western Blotting:
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against phosphorylated S6K (p-S6K) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total S6K as a loading control.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-S6K signal to the total S6K signal to determine the relative level of mTORC1 activation.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine regulates the production of pro-inflammatory cytokines in lean and monosodium glutamate-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Species Differences in Human and Rodent PEPT2-Mediated Transport of Glycylsarcosine and Cefadroxil in Pichia Pastoris Transformants - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Lysyl-Glycine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl-glycine (Lys-Gly), a dipeptide comprised of the essential amino acid lysine (B10760008) and the conditionally essential amino acid glycine (B1666218), is a product of protein metabolism. Traditionally viewed as a simple intermediate for amino acid recycling, emerging research suggests that dipeptides can act as signaling molecules, influencing a variety of cellular processes. While direct experimental evidence on the specific functions of lysyl-glycine is nascent, the well-documented, diverse biological activities of its constituent amino acids provide a strong foundation for predicting its potential roles. This technical guide synthesizes the current understanding of lysine and glycine's functions in key cellular pathways, including mTOR signaling and immunomodulation, to infer the potential bioactivity of lysyl-glycine. Detailed experimental protocols and quantitative data are provided to facilitate further research into this intriguing dipeptide.
Introduction
Dipeptides are increasingly recognized as more than just metabolic intermediates; they can function as potent signaling molecules with high specificity.[1] Their small size may allow for easier tissue penetration and novel mechanisms of action compared to larger signaling molecules.[1] Lysyl-glycine, formed during the breakdown of dietary and endogenous proteins, is readily absorbed in the intestine via peptide transporters.[2] Upon cellular uptake, it is likely hydrolyzed into lysine and glycine, which then participate in their respective metabolic and signaling pathways.[3] This guide will explore the known functions of lysine and glycine to build a framework for investigating the specific roles of the lysyl-glycine dipeptide.
Potential Cellular Functions of Lysyl-Glycine
The biological effects of lysyl-glycine are largely inferred from the activities of its constituent amino acids.
Regulation of the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[2][3] Both lysine and glycine have been shown to activate the mTORC1 complex.[2][3]
-
Lysine: As an essential amino acid, lysine's availability is a key signal for mTORC1 activation. Lysine deprivation suppresses mTORC1 activity, and its replenishment restores it.[4][5] Growth factors require the presence of lysine to efficiently activate mTORC1.[4][5] Studies in bovine mammary epithelial cells and satellite cells have demonstrated that lysine supplementation promotes cell viability and protein synthesis through the mTOR pathway.[6][7][8]
-
Glycine: In vitro studies using C2C12 muscle cells have shown that physiological concentrations of glycine activate the mTOR signaling pathway, leading to increased protein synthesis and cell growth.[9][10][11] This effect is dose-dependent and has also been observed in intestinal epithelial cells.[9]
// Nodes LysGly [label="Lysyl-Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Intracellular\nHydrolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lysine [label="Lysine", fillcolor="#FBBC05", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#34A853", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Growth [label="Cell Growth", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges LysGly -> Hydrolysis [color="#5F6368"]; Hydrolysis -> Lysine [color="#5F6368"]; Hydrolysis -> Glycine [color="#5F6368"]; Lysine -> mTORC1 [label="Activates", fontcolor="#202124", color="#FBBC05"]; Glycine -> mTORC1 [label="Activates", fontcolor="#202124", color="#34A853"]; mTORC1 -> S6K1 [label="Phosphorylates", fontcolor="#202124", color="#EA4335"]; mTORC1 -> fourEBP1 [label="Phosphorylates\n(inactivates)", fontcolor="#202124", color="#EA4335"]; S6K1 -> Protein_Synthesis [color="#4285F4"]; fourEBP1 -> Protein_Synthesis [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#202124", color="#4285F4"]; mTORC1 -> Autophagy [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#202124", color="#EA4335"]; Protein_Synthesis -> Cell_Growth [color="#5F6368"]; } }
Caption: Inferred activation of the mTORC1 pathway by lysyl-glycine.
Immunomodulatory and Anti-inflammatory Effects
Glycine, in particular, has well-documented immunomodulatory and anti-inflammatory properties.[2] It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.[2][12]
-
Cytokine Modulation: Glycine has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[3][13][14][15] This effect is mediated, in part, through the inhibition of NF-κB activation.[3]
-
Cellular Protection: Glycine exhibits cytoprotective effects, particularly against plasma membrane rupture.[16]
Lysine has also been investigated for its effects on the immune system, with some studies suggesting it can attenuate immune-mediated liver injury by reducing pro-inflammatory cytokine expression and T-cell infiltration.[1][17]
Quantitative Data
Due to the limited research on lysyl-glycine, the following tables summarize quantitative data for its constituent amino acids.
Table 1: Effects of Glycine on the mTOR Pathway and Protein Turnover
| Parameter | Cell Type | Glycine Concentration | Effect | Reference |
| Cell Growth | C2C12 myoblasts | 0.25-1.0 mmol/L | 12-15% increase | [11] |
| DNA Replication | C2C12 myoblasts | 0.25-1.0 mmol/L | 70-80% increase | [11] |
| Protein Synthesis | C2C12 myoblasts | 0.25-1.0 mmol/L | 20-80% increase | [11] |
| Protein Degradation | C2C12 myoblasts | 0.25-1.0 mmol/L | 15-30% decrease | [11] |
| mTORC1 Activation | C2C12 myoblasts | 0.25, 0.5, 1.0 mM | Dose-dependent increase | [9][10] |
Table 2: Effects of Lysine on the mTOR Pathway and Protein Turnover
| Parameter | Cell Type | Lysine Concentration | Effect | Reference |
| Cell Viability | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 17-47% increase | [8] |
| Protein Synthesis | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 7-23% increase | [8] |
| Protein Degradation | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 4-64% decrease | [8] |
| mTOR Phosphorylation | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 22% increase in phosphorylated mTOR | [8] |
| mTORC1 Activity | Non-small cell lung cancer cells | Deprivation vs. Replenishment | Suppression and restoration of activity | [4][5] |
Table 3: Immunomodulatory Effects of Glycine
| Parameter | Model System | Glycine Treatment | Effect | Reference |
| TNF-α, IL-1β production | LPS-treated human monocytes | Dose-dependent | Reduction | [15] |
| IL-10 expression | LPS-treated human monocytes | Dose-dependent | Increase | [15] |
| TNF-α serum levels | Mouse model of endotoxemia | 150 mg/kg | Significant reduction | [13] |
| IL-10 serum levels | Mouse model of endotoxemia | 150 mg/kg | Increase | [13] |
Experimental Protocols
General Workflow for Investigating Dipeptide Function
// Nodes Synthesis [label="Dipeptide Synthesis\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Detection &\nQuantification\n(e.g., Mass Spec, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional_Assay [label="Functional Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Analysis [label="Signaling Pathway\nAnalysis\n(e.g., Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\nAnalysis\n(e.g., qRT-PCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolomics [label="Metabolomic\nAnalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Quantification [color="#5F6368"]; Quantification -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Functional_Assay [color="#5F6368"]; Functional_Assay -> Signaling_Analysis [color="#5F6368"]; Functional_Assay -> Gene_Expression [color="#5F6368"]; Functional_Assay -> Metabolomics [color="#5F6368"]; Signaling_Analysis -> Data_Analysis [color="#5F6368"]; Gene_Expression -> Data_Analysis [color="#5F6368"]; Metabolomics -> Data_Analysis [color="#5F6368"]; } }
Caption: A standardized workflow for studying lysyl-glycine function.
Methodology for Assessing mTOR Pathway Activation via Western Blotting
This protocol provides a method to determine the phosphorylation status of key mTORC1 downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), as a proxy for mTORC1 activity.[2][18][19]
-
Cell Culture and Treatment:
-
Culture cells (e.g., C2C12, HEK293) to 70-80% confluency.
-
For amino acid starvation, incubate cells in amino acid-free medium for 1-2 hours.
-
Treat cells with various concentrations of lysyl-glycine, lysine, or glycine for the desired time points. Include positive (e.g., insulin) and negative (e.g., rapamycin) controls.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.[2]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.[2] A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software. The ratio of phosphorylated protein to total protein indicates the level of mTORC1 activity.[2]
-
Dipeptide Transport Assay
This protocol provides a general framework for measuring the uptake of a dipeptide into cultured cells.
-
Cell Culture:
-
Seed cells onto appropriate culture plates (e.g., 24-well plates) and grow to confluency.
-
-
Uptake Experiment:
-
Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS)).
-
Add the transport buffer containing the labeled dipeptide (e.g., radiolabeled or fluorescently tagged lysyl-glycine) at various concentrations.
-
Incubate at 37°C for various time points (e.g., 2, 5, 10, 15, 30 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold transport buffer.
-
-
Quantification:
-
Lyse the cells.
-
Measure the amount of labeled dipeptide in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags).
-
-
Data Analysis:
-
Normalize the uptake to the total protein content in each well.
-
For kinetic analysis, plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Metabolic Pathways of Lysine and Glycine
Caption: Major metabolic roles of L-lysine and glycine.
Conclusion and Future Directions
While direct evidence for the signaling functions of lysyl-glycine is currently limited, the extensive research on its constituent amino acids, lysine and glycine, strongly suggests its potential as a bioactive molecule. The inferred roles in mTOR signaling and immunomodulation present exciting avenues for future research. Elucidating the specific functions of the intact dipeptide, its transport kinetics, and its potential to activate cellular pathways independently of its hydrolysis into individual amino acids will be crucial. The experimental frameworks provided in this guide offer a starting point for these investigations, which could ultimately unveil novel therapeutic and diagnostic applications for lysyl-glycine in a range of physiological and pathological conditions.
References
- 1. Beneficial effects of Glycine in the Organism | Encyclopedia MDPI [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glycine Regulates Protein Turnover by Activating Protein Kinase B/Mammalian Target of Rapamycin and by Inhibiting MuRF1 and Atrogin-1 Gene Expression in C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycine regulates inflammatory markers modifying the energetic balance through PPAR and UCP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake of leucine, lysine, aspartic acid, and glycine into isolated neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Dipeptide Lys-Gly: A Technical Guide to its Inferred Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Lysyl-Glycine (Lys-Gly) is a simple biomolecule composed of the essential amino acid lysine (B10760008) and the non-essential amino acid glycine (B1666218). While direct research on the specific mechanism of action of the intact this compound dipeptide is limited, its biological effects are predominantly attributed to the physiological roles of its constituent amino acids following rapid intracellular hydrolysis. This technical guide synthesizes the current understanding of this compound's journey in biological systems, from cellular uptake to the downstream signaling pathways modulated by its constituent amino acids. This document provides a comprehensive overview of the inferred mechanisms of action, supported by detailed experimental protocols and data presented for clarity and comparative analysis.
Introduction
Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as bioactive molecules with distinct physiological functions.[1] this compound, formed from L-lysine and glycine, is a naturally occurring metabolite.[2] The biological significance of this compound is primarily understood through the well-documented roles of its components. Lysine is crucial for protein synthesis, post-translational modifications, and calcium homeostasis, while glycine acts as a neurotransmitter and possesses anti-inflammatory and cytoprotective properties.[3][4][5] This guide will explore the anticipated biological activities of this compound, focusing on its transport, metabolic fate, and the signaling pathways influenced by its hydrolysis products.
Cellular Uptake and Metabolism
The primary route for dipeptide entry into cells is through peptide transporters. Once inside the cell, this compound is expected to be rapidly broken down into lysine and glycine by intracellular peptidases.[1][3]
Peptide Transport
The uptake of dipeptides like this compound into intestinal enterocytes and other cells is mainly facilitated by Peptide Transporter 1 (PepT1).[3] PepT1 is a high-capacity, low-affinity transporter that cotransports di- and tripeptides with protons (H+), allowing for their accumulation against a concentration gradient.[1]
References
A Technical Guide to the Theoretical Isoelectric Point and Charge of the Dipeptide Lys-Gly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical isoelectric point (pI) and charge characteristics of the dipeptide Lys-Gly. Understanding these fundamental physicochemical properties is crucial for a wide range of applications in drug development, biochemistry, and molecular biology, including protein purification, formulation, and analysis.
Introduction to Isoelectric Point and Charge
The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1] At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will carry a net negative charge.[1][2] This behavior is governed by the ionization state of its acidic and basic functional groups. For the dipeptide this compound, these ionizable groups are the N-terminal α-amino group of lysine (B10760008), the C-terminal α-carboxyl group of glycine, and the ε-amino group in the side chain of lysine.
The net charge of a peptide at a given pH can be calculated by considering the pKa value of each ionizable group. The pKa is the pH at which a specific group is 50% ionized. The Henderson-Hasselbalch equation is a fundamental tool used to determine the charge state of these groups at various pH values.[3][4]
Ionizable Groups and their pKa Values in this compound
The dipeptide this compound has three ionizable groups that determine its net charge and pI. The generally accepted pKa values for these groups are summarized in the table below. It is important to note that these values can be influenced by the local chemical environment within a peptide, but these standard values provide a reliable theoretical estimation.[5]
| Ionizable Group | Amino Acid | pKa Value |
| N-terminal α-amino group | Lysine | ~9.60 |
| C-terminal α-carboxyl group | Glycine | ~2.34 |
| ε-amino group (side chain) | Lysine | ~10.53 |
Table 1: Approximate pKa values of the ionizable groups in this compound.[2][6]
Calculation of the Theoretical Isoelectric Point (pI)
The theoretical pI of this compound can be calculated by averaging the pKa values of the two basic groups, as the peptide will have a net charge of zero in the pH range between the pKa of the N-terminal amino group and the pKa of the lysine side chain.
The calculation is as follows:
pI = (pKa of N-terminal α-amino group + pKa of ε-amino group) / 2 pI = (9.60 + 10.53) / 2 pI ≈ 10.07
At this pH, the positive charges on the two amino groups are balanced by the negative charge on the carboxyl group, resulting in a net neutral molecule.
Determination of Net Charge at Different pH Values
The net charge of this compound at any given pH can be determined by assessing the charge of each ionizable group at that pH.
-
If pH < pKa , the group is predominantly protonated.
-
For amino groups (-NH3+), the charge is +1.
-
For carboxyl groups (-COOH), the charge is 0.
-
-
If pH > pKa , the group is predominantly deprotonated.
-
For amino groups (-NH2), the charge is 0.
-
For carboxyl groups (-COO-), the charge is -1.
-
-
If pH = pKa , the group is 50% protonated and 50% deprotonated, resulting in a charge of +0.5 for an amino group and -0.5 for a carboxyl group.
The following table summarizes the charge of each group and the net charge of this compound at representative pH values.
| pH | Charge of C-terminal -COOH (pKa ≈ 2.34) | Charge of N-terminal -NH3+ (pKa ≈ 9.60) | Charge of Lysine Side Chain -NH3+ (pKa ≈ 10.53) | Net Charge of this compound |
| 2.0 | 0 | +1 | +1 | +2 |
| 7.0 | -1 | +1 | +1 | +1 |
| 10.07 (pI) | -1 | +0.5 | +0.5 | 0 |
| 12.0 | -1 | 0 | 0 | -1 |
Table 2: Charge of this compound at different pH values.
Experimental Protocols for pI Determination
While theoretical calculations provide a strong estimate, the experimental determination of a peptide's pI is often necessary for confirmation. The primary method for this is isoelectric focusing (IEF) .
Detailed Methodology for Isoelectric Focusing:
-
Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged polymers that establish a stable pH gradient when an electric field is applied.
-
Sample Application: The this compound peptide sample is applied to the gel.
-
Electrophoresis: An electric field is applied across the gel. The carrier ampholytes migrate to their respective isoelectric points, creating a continuous pH gradient.
-
Peptide Migration: The charged this compound molecules will migrate through the gel towards the electrode with the opposite charge. As a peptide molecule moves through the pH gradient, its own net charge will change.
-
Focusing: The migration ceases when the peptide reaches the point in the pH gradient that is equal to its isoelectric point, as it will no longer have a net charge and will not be influenced by the electric field.
-
Detection: The focused peptide band can be visualized using various staining methods, such as Coomassie Brilliant Blue or silver staining. The pI is then determined by comparing the position of the focused band to the known pH gradient.
Visualization of the workflow for pI and Charge Determination
The following diagram illustrates the logical workflow for determining the theoretical pI and charge of a dipeptide like this compound.
References
Lys-Gly solubility in aqueous solutions
An In-depth Technical Guide to the Aqueous Solubility of Lysyl-glycine (Lys-Gly)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aqueous solubility of the dipeptide Lysyl-glycine (this compound). Due to the limited availability of specific quantitative experimental data for this compound in the public domain, this document focuses on predicting its solubility based on fundamental physicochemical principles. It also offers detailed, generalized experimental protocols for its empirical determination. The guide synthesizes theoretical predictions and data from its constituent amino acids, L-lysine and L-glycine, to serve as a foundational resource for laboratory applications.
Introduction
Lysyl-glycine (this compound) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine.[1] It is a naturally occurring metabolite formed during the enzymatic breakdown and catabolism of proteins.[2] Understanding the aqueous solubility of peptides like this compound is critical in various scientific disciplines, particularly in drug development and formulation, where bioavailability and delivery are paramount. Poor solubility can be a significant obstacle in the development of peptide-based therapeutics.[3]
This guide addresses the core principles governing this compound solubility, including the influence of pH, temperature, and ionic strength, and provides robust methodologies for its experimental quantification.
Physicochemical Properties of this compound
The solubility of a peptide is critically influenced by its molecular structure, particularly its net charge, which is a function of the solution's pH and the pKa values of its ionizable groups.[4] this compound possesses three such groups: the α-carboxyl group of glycine (B1666218), the N-terminal α-amino group of lysine (B10760008), and the ε-amino group of the lysine side chain.[4]
Based on typical pKa values for these functional groups, the isoelectric point (pI)—the pH at which the molecule has a net zero charge—can be estimated for this compound.[4] A peptide generally exhibits its minimum solubility at its pI.[4]
-
α-carboxyl group (Glycine): pKa ≈ 2.34[4]
-
α-amino group (Lysine): pKa ≈ 8.95[4]
-
ε-amino group (Lysine side chain): pKa ≈ 10.53[4]
The isoelectric point (pI) for this compound is estimated by averaging the pKa values of the two basic (amino) groups: pI ≈ (8.95 + 10.53) / 2 = 9.74 [4]
At a pH below this pI, the dipeptide will carry a net positive charge, enhancing its interaction with water and increasing solubility.[4] Conversely, at a pH above the pI, it will have a net negative charge. Solubility is therefore expected to be lowest around pH 9.74 and increase as the pH moves further away from this point.[4]
Solubility of this compound in Aqueous Solutions
Predicted Water Solubility
While extensive experimental data is lacking, the water solubility of this compound has been predicted using computational models.
| Compound | Predicted Water Solubility | Source |
| Lysyl-glycine | 3.66 g/L | ALOGPS[5] |
Effect of pH on Solubility
The pH of the aqueous medium is a dominant factor influencing this compound solubility. Based on its calculated pI of approximately 9.74, the following qualitative predictions can be made for its solubility in common buffer systems.
| Buffer System | pH Range | Predicted Solubility | Rationale |
| Citrate Buffer | 3.0 - 6.2 | High | The pH is significantly below the pI, resulting in a high net positive charge and strong electrostatic interactions with water.[4] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Medium to High | The pH is below the pI, leading to a net positive charge and good solubility.[4] |
| HEPES Buffer | 6.8 - 8.2 | Medium | As the pH approaches the pI, the net positive charge decreases, which may lead to a slight reduction in solubility.[4] |
| Tris Buffer | 7.5 - 9.0 | Medium to Low | The pH is approaching the pI, reducing the net charge and likely decreasing solubility.[4] |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Low | This pH range is very close to the pI, resulting in a minimal net charge and therefore the lowest aqueous solubility.[4] |
Effect of Temperature
For many amino acids and peptides, solubility in water increases with rising temperature.[6][7] Although specific data for this compound is unavailable, studies on its constituent amino acid, glycine, show a clear trend of increased solubility at higher temperatures.[7][8] It is reasonable to infer that this compound will follow a similar endothermic dissolution pattern, becoming more soluble as the temperature of the aqueous solution increases.
Effect of Ionic Strength
The ionic strength of a solution, determined by the concentration of dissolved ions, can significantly affect peptide solubility.[9] This effect can be complex; depending on the nature of the salts, it can lead to "salting-in" (solubility increase at low salt concentrations) or "salting-out" (solubility decrease at high salt concentrations). The guanidinium (B1211019) group in arginine (a basic amino acid like lysine) is known to have strong interactions with phosphate (B84403) ions, which can potentially reduce solubility.[9] Researchers should be aware that high ionic strength buffers may cause peptide precipitation.[9]
Experimental Protocols for Solubility Determination
For precise, quantitative determination of this compound solubility, the following established experimental methods can be employed. The equilibrium shake-flask method is a reliable and widely used technique.
Equilibrium Shake-Flask Method
This method involves preparing a saturated solution of the peptide and subsequently determining the concentration of the dissolved peptide in the supernatant.[4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial.
-
Ensure the amount is sufficient to result in visible undissolved solid after equilibration.
-
-
Equilibration:
-
Incubate the vial at a constant, controlled temperature (e.g., 25 °C) in a shaker or agitator.
-
Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.
-
-
Separation of Undissolved Solid:
-
Quantification of Dissolved Peptide:
-
The concentration of this compound in the supernatant can be determined using various analytical techniques:
-
Gravimetric Analysis: Transfer a precise volume of the supernatant to a pre-weighed container. Evaporate the solvent completely via lyophilization or under vacuum. Weigh the container with the dried peptide residue to determine the dissolved mass.[4]
-
UV-Vis Spectroscopy (with Derivatization): Since this compound lacks a strong chromophore, a colorimetric assay (e.g., using ninhydrin) or a derivatization step would be necessary. A standard curve with known this compound concentrations must be generated to calculate the concentration in the saturated supernatant.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying the peptide concentration in the supernatant against a standard curve.
-
-
-
Calculation of Solubility:
-
The solubility is calculated as the determined concentration of the peptide in the saturated supernatant, typically expressed in g/L or mol/L.[4]
-
Key Factors Influencing Solubility
The interplay of several physicochemical factors determines the solubility of this compound in an aqueous environment. The logical relationship between these primary factors is illustrated below.
Biological Context and Signaling
While specific signaling pathways for the intact this compound dipeptide are not well-characterized, it is known to be rapidly hydrolyzed into its constituent amino acids, L-lysine and L-glycine, after intestinal absorption.[1] Therefore, its biological effects are predominantly attributable to these amino acids.[1] Both lysine and glycine are known to influence key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[10] Glycine also exhibits well-documented anti-inflammatory and immunomodulatory properties.[1][10]
Conclusion
This technical guide establishes a predictive framework for understanding and manipulating the aqueous solubility of Lysyl-glycine. The dipeptide's solubility is primarily governed by the solution pH relative to its isoelectric point (pI ≈ 9.74), with minimum solubility near this pH and significantly higher solubility in acidic conditions. While quantitative data remains sparse, the provided theoretical foundation and detailed experimental protocols empower researchers to effectively handle this compound in aqueous systems and to precisely determine its solubility for applications in drug development, formulation, and fundamental scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Showing Compound Lysyl-Glycine (FDB098214) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Initial Characterization of Lysyl-Glycine (Lys-Gly): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl-glycine (Lys-Gly), a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, is a naturally occurring metabolite. While not as extensively studied as some larger bioactive peptides, its significance is inferred from the crucial roles of its constituent amino acids in myriad physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound. It details experimental protocols for its synthesis and analysis, summarizes its physicochemical properties, and explores its biological context, particularly in relation to the mTOR signaling pathway and as a component in the broader field of ubiquitin-proteasome system research.
Introduction
The discovery of this compound is not marked by a singular event but rather by its identification as a fundamental dipeptide in the broader context of protein biochemistry and metabolism. It is recognized as a product of protein hydrolysis and a substrate for various peptidases.[1] Research into this compound has been driven by the well-established biological importance of L-lysine and L-glycine. Lysine (B10760008) is an essential amino acid crucial for protein synthesis, calcium absorption, and the production of carnitine, while glycine (B1666218) acts as a neurotransmitter and a precursor for vital biomolecules like glutathione.[1] This guide will delve into the foundational knowledge surrounding this compound, providing a technical resource for researchers exploring its potential applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. While extensive experimental data for this specific dipeptide is limited, a combination of predicted values and experimental data for its constituent amino acids provides a solid foundation.
| Property | Predicted/Experimental Value | Source/Method |
| Molecular Formula | C8H17N3O3 | PubChem[2] |
| Molecular Weight | 203.24 g/mol | PubChem[2] |
| Isoelectric Point (pI) | ~9.74 (Predicted) | BenchChem[3] |
| pKa (Strongest Acidic) | 3.45 (Predicted) | FooDB[4] |
| pKa (Strongest Basic) | 10.3 (Predicted) | FooDB[4] |
| Water Solubility | 3.66 g/L (Predicted) | FooDB[4] |
| logP | -4.16 (Extrapolated) | PubChem[5] |
| Appearance | Solid | PubChem[5] |
Synthesis and Purification
The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. SPPS is often preferred for its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Gly-OH.HCl
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective method for the SPPS of this compound.
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine (B6355638) in DMF.
-
Coupling: Activate Fmoc-Lys(Boc)-OH using a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt). Couple the activated amino acid to the deprotected glycine on the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc side-chain protecting group using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like Triisopropylsilane (TIS) and water.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing to remove soluble impurities.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Salt Conversion: Convert the purified peptide from its TFA salt to the hydrochloride salt by dissolving in a minimal amount of 1M HCl and lyophilizing.
Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used to assess the purity of the dipeptide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Column Temperature: 30°C.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized dipeptide.
Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The sample is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) and infused into the mass spectrometer. The expected mass for the protonated molecule [M+H]+ of this compound is approximately 204.13 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the covalent structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of H-Lys-Gly-OH.HCl in 0.6 mL of a suitable deuterated solvent, such as D₂O.
-
1D ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule.
-
1D ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR (Optional): Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.
Biological Context and Inferred Activity
Direct experimental evidence for the biological activity of the intact this compound dipeptide is limited. Its primary biological role is considered to be a source of its constituent amino acids, L-lysine and L-glycine, following rapid hydrolysis by peptidases in the body.[1]
Cellular Uptake and Metabolism
Dipeptides like this compound are primarily absorbed in the intestine by the peptide transporter 1 (PepT1).[6] Once inside the enterocytes, they are rapidly hydrolyzed by cytosolic peptidases into free amino acids, which then enter the bloodstream.
| Transporter Family | Substrate | Affinity (Km) | Capacity (Vmax) |
| Peptide Transporter 1 (PepT1) | Di/tripeptides (e.g., this compound) | Lower (mM range) | Higher |
| Cationic Amino Acid Transporters (CATs) | L-lysine | Higher (µM to low mM range) | Lower |
Data for representative substrates.[6]
Role in mTOR Signaling Pathway
Both lysine and glycine have been shown to influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Lysine can activate the mTORC1 pathway, promoting muscle growth, while glycine has also been implicated in mTORC1 signaling.[6] Therefore, this compound, by providing these amino acids, can be hypothesized to indirectly influence this pathway.
Connection to the Ubiquitin-Proteasome System
It is important to distinguish the dipeptide this compound from the di-glycine remnant (Lys-ε-Gly-Gly) that is a hallmark of ubiquitination. In the ubiquitin-proteasome system, the C-terminus of ubiquitin, which ends in a Gly-Gly sequence, is covalently attached to a lysine residue on a substrate protein. Following digestion with trypsin, this leaves a characteristic Lys-ε-Gly-Gly isopeptide remnant, which can be detected by mass spectrometry to identify sites of ubiquitination. While this compound itself is not directly part of this process, the "Gly-Gly" motif is central to the recognition of ubiquitinated proteins.
Conclusion
Lysyl-glycine, while a simple dipeptide, holds significance as a metabolite and a precursor to the biologically active amino acids L-lysine and L-glycine. Its initial characterization has been defined by its chemical synthesis and analysis, with its biological roles largely extrapolated from those of its components. This technical guide has provided a comprehensive overview of the current knowledge of this compound, including detailed protocols for its synthesis and characterization, and a summary of its physicochemical properties. Further research is warranted to elucidate any potential biological activities of the intact dipeptide beyond its role as a source of its constituent amino acids.
References
- 1. Relevance of conserved lysine and arginine residues in transmembrane helices for the transport activity of organic anion transporting polypeptide 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative modelling of amino acid transport and homeostasis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Lys-Gly Remnants in Protein Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of proteins by ubiquitin is a cornerstone of cellular regulation, governing a vast array of processes from signal transduction to protein degradation. The study of ubiquitination has been revolutionized by the ability to identify and quantify specific sites of modification on a proteome-wide scale. A key technological advance in this field is the detection of Lys-Gly (K-GG) remnants, a signature mark left on lysine (B10760008) residues that have been ubiquitinated and subsequently digested with trypsin. This technical guide provides an in-depth exploration of the this compound remnant in the context of protein degradation, tailored for researchers, scientists, and drug development professionals. It delves into the molecular basis of K-GG formation, details the experimental protocols for their enrichment and analysis by mass spectrometry, presents quantitative data from key studies, and discusses the significance of this technology in understanding disease and developing novel therapeutics.
Introduction: The Ubiquitin-Proteasome System and the this compound Signature
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[1] The process involves a three-step enzymatic cascade that covalently attaches ubiquitin, a small 76-amino acid protein, to lysine residues on a substrate protein.[1] This ubiquitination can result in various outcomes depending on the nature of the ubiquitin chain, with polyubiquitination, particularly through lysine 48 (K48) linkages, being a canonical signal for degradation by the 26S proteasome.[2]
The identification of specific ubiquitination sites is crucial for understanding the regulation of individual proteins and entire cellular pathways. A major breakthrough in this area came with the development of methods to detect the this compound (di-glycine) remnant. When a ubiquitinated protein is digested with the protease trypsin, which cleaves after lysine and arginine residues, the ubiquitin chain is cleaved, leaving a signature di-glycine remnant (Gly-Gly) covalently attached to the ε-amino group of the modified lysine residue on the substrate peptide.[3][4] This K-GG modification serves as a stable and specific marker of a past ubiquitination event, enabling the precise mapping of modification sites using mass spectrometry.[3]
Signaling Pathways and the Generation of this compound Remnants
The generation of a this compound remnant is a direct consequence of the ubiquitin conjugation and subsequent proteolytic digestion. The process begins with the ATP-dependent activation of ubiquitin by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond.[5][6] This process can be repeated to form a polyubiquitin (B1169507) chain. When the proteome is prepared for mass spectrometry analysis, the addition of trypsin leads to the cleavage of the polypeptide backbone after lysine and arginine residues. In the case of a ubiquitinated lysine, the bulky ubiquitin molecule is digested, but the final two glycine (B1666218) residues at the C-terminus of ubiquitin remain attached to the lysine, creating the K-GG remnant.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 3. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Potential Physiological Effects of Lysyl-Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the potential physiological effects of the dipeptide lysyl-glycine. Extensive evidence indicates that upon oral administration, lysyl-glycine is rapidly hydrolyzed into its constituent amino acids, L-lysine and L-glycine, by peptidases in the intestine and liver. Consequently, the systemic physiological effects are predominantly attributable to the individual actions of lysine (B10760008) and glycine (B1666218). This document collates the known quantitative data, details key experimental methodologies, and visualizes the primary signaling pathways associated with L-lysine and L-glycine to serve as a comprehensive resource for the scientific community.
Introduction: The Fate of Lysyl-Glycine In Vivo
The dipeptide lysyl-glycine is a simple molecule composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine. As a product of protein digestion, it is readily absorbed in the small intestine. The primary mechanism of absorption is via the peptide transporter 1 (PepT1), which facilitates the uptake of di- and tripeptides into enterocytes.[1] Following transport into the intestinal cells, lysyl-glycine is subject to rapid hydrolysis by cytosolic peptidases, cleaving the peptide bond and releasing free L-lysine and L-glycine into the portal circulation.[1] While some dipeptides may exhibit biological activity in their intact form, the prevailing evidence suggests that for many, including lysyl-glycine, hydrolysis is nearly complete before reaching systemic circulation.[1] Therefore, to understand the physiological impact of lysyl-glycine, it is essential to examine the well-documented roles of its constituent amino acids.
Absorption and Hydrolysis of Lysyl-Glycine
The absorption of lysyl-glycine is a multi-step process involving intestinal transport and subsequent enzymatic cleavage.
Physiological Effects of L-Lysine
L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through the diet. It plays a crucial role in numerous physiological processes, from being a fundamental building block of proteins to participating in various metabolic pathways.
Role in Protein Synthesis and Muscle Metabolism
Lysine is indispensable for the synthesis of proteins, a fundamental process for cell growth, repair, and maintenance. In bovine mammary epithelial cells, a lysine concentration of 1.0 mmol/L has been shown to significantly increase cell viability and protein synthesis.[2] It is a key component of muscle tissue and contributes to muscle growth and repair.
Involvement in the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-lysine is known to activate the mTORC1 signaling pathway, which in turn promotes protein synthesis. Lysine deprivation has been shown to suppress mTORC1 activity, and this effect can be reversed by lysine replenishment.[3][4]
Pharmacokinetics of L-Lysine
Oral L-lysine is readily absorbed, although high doses can lead to gastrointestinal discomfort. A provisional no-observed-adverse-effect level (NOAEL) for L-lysine supplementation in healthy humans has been suggested at 6,000 mg/person/day.[5]
Physiological Effects of L-Glycine
Glycine is a non-essential amino acid with a wide range of functions, acting as a neurotransmitter, a cytoprotective agent, and an immunomodulator.
Neurotransmission
In the central nervous system, glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to strychnine-sensitive glycine receptors (GlyRs). It also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.
Cytoprotection
Glycine has a well-established cytoprotective effect against a variety of cellular injuries, particularly those involving plasma membrane rupture. Recent research has identified the transmembrane protein ninjurin-1 (NINJ1) as a key molecular target for glycine's cytoprotective action. Glycine has been shown to prevent the clustering of NINJ1, thereby preserving plasma membrane integrity.[6] The half-maximal inhibitory concentration (IC50) of glycine to inhibit the rupture of pyroptotic mouse bone marrow-derived macrophages is between 1 and 2 mM.[7]
Immunomodulation
Glycine exhibits significant anti-inflammatory and immunomodulatory properties. It can suppress the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines such as TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[1][8][9] This effect is dose-dependent.[1]
Pharmacokinetics of L-Glycine
Oral glycine is readily absorbed, with an estimated bioavailability of 60-90% in healthy individuals.[10] Normal serum levels are around 300 µM, and supplementation can increase these levels significantly.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data on the physiological effects of L-lysine and L-glycine.
Table 1: Quantitative Data for L-Lysine
| Parameter | Value | Species/System | Reference |
| Optimal Concentration for Protein Synthesis | 1.0 mmol/L | Bovine Mammary Epithelial Cells | [2] |
| Provisional No-Observed-Adverse-Effect Level (NOAEL) | 6,000 mg/day | Human | [5] |
| Effect on Gastric Emptying | Dose-dependent delay | Human | [11] |
| Intestinal Transport Mechanism | Na+-dependent and Na+-independent | Human Caco-2 cells | [12] |
Table 2: Quantitative Data for L-Glycine
| Parameter | Value | Species/System | Reference |
| IC50 for Inhibition of Pyroptotic Cell Rupture | 1-2 mM | Mouse Bone Marrow-Derived Macrophages | [7] |
| Oral Bioavailability | 60-90% | Human | [10] |
| Normal Serum Concentration | ~300 µM | Human | [10] |
| Effect on Cytokine Secretion | Dose-dependent inhibition of TNF-α, increase in IL-10 | Human/Mouse lymphocytes | [1][8] |
| Intestinal Absorption | Saturable kinetics | Human jejunal mucosa | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the physiological effects of L-lysine and L-glycine.
In Vitro Protein Synthesis Assay
Objective: To quantify the rate of protein synthesis in a cell-free system or in cell culture in response to varying concentrations of L-lysine.
Principle: The incorporation of a labeled amino acid (e.g., [35S]-methionine or a fluorescently labeled lysine) into newly synthesized proteins is measured.
Protocol Outline:
-
Cell-Free System:
-
Prepare a cell-free extract (e.g., from E. coli or rabbit reticulocytes).
-
Set up reaction mixtures containing the cell-free extract, an energy source (ATP, GTP), a mixture of all amino acids except the labeled one, the labeled amino acid, and varying concentrations of L-lysine.
-
Incubate at 37°C for a defined period.
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated labeled amino acids.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a fluorometer.[14][15][16][17][18]
-
-
Cell Culture System:
-
Culture cells to the desired confluency.
-
Incubate the cells in a medium containing varying concentrations of L-lysine.
-
Add a labeled amino acid to the culture medium and incubate for a specific duration.
-
Lyse the cells and precipitate the proteins.
-
Wash the protein pellet and quantify the incorporated label as described above.
-
mTOR Activation Assay (Western Blot)
Objective: To assess the activation of the mTOR signaling pathway by measuring the phosphorylation of its downstream targets in response to L-lysine.
Principle: Western blotting is used to detect the phosphorylated forms of key mTORC1 substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).
Protocol Outline:
-
Cell Treatment: Culture cells and treat with varying concentrations of L-lysine for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3][19][20][21]
Cytokine Secretion Assay (ELISA)
Objective: To measure the concentration of pro- and anti-inflammatory cytokines released from immune cells in response to L-glycine.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol Outline:
-
Cell Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of L-glycine.
-
Sample Collection: Collect the cell culture supernatant at a specific time point after stimulation.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-10).
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a series of known concentrations of the cytokine standard to the wells.
-
Wash the plate and add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate for the enzyme that produces a colorimetric or fluorometric signal.
-
Stop the reaction and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the experimental samples.[22][23][24][25][26]
Cell Viability/Cytotoxicity Assay (LDH Release Assay)
Objective: To assess the cytoprotective effect of glycine against cell injury by measuring the release of lactate (B86563) dehydrogenase (LDH).
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol Outline:
-
Cell Treatment: Plate cells and induce injury (e.g., with a toxin or by inducing pyroptosis). Treat the cells with varying concentrations of glycine.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Assay:
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture, which contains a substrate that is converted by LDH into a colored or fluorescent product.
-
Incubate for a specific time at room temperature, protected from light.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells) and a negative control (untreated cells).[7]
Conclusion
While direct research on the dipeptide lysyl-glycine is limited, a comprehensive understanding of its potential physiological effects can be derived from the extensive knowledge of its constituent amino acids, L-lysine and L-glycine. Upon oral administration, lysyl-glycine is efficiently hydrolyzed, delivering these two biologically active amino acids for systemic use. L-lysine plays a vital role in protein synthesis and muscle metabolism, partly through the activation of the mTORC1 pathway. L-glycine exhibits a diverse range of functions, including inhibitory and excitatory neurotransmission, potent cytoprotection via inhibition of NINJ1-mediated plasma membrane rupture, and significant immunomodulatory effects characterized by the suppression of pro-inflammatory cytokines. This technical guide provides a foundation for researchers and drug development professionals by consolidating the quantitative data, detailing experimental protocols, and visualizing the key signaling pathways associated with the physiological effects of L-lysine and L-glycine, thereby informing future investigations into the therapeutic potential of lysyl-glycine and its components.
References
- 1. Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety assessment of L-lysine oral intake: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]
- 7. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. The transport of lysine across monolayers of human cultured intestinal cells (Caco-2) depends on Na(+)-dependent and Na(+)-independent mechanisms on different plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro determination of intestinal amino acid (14C-L-glycine) absorption during cholera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FluoroTect™ GreenLys in vitro Translation Labeling System Protocol [worldwide.promega.com]
- 17. journals.plos.org [journals.plos.org]
- 18. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [worldwide.promega.com]
- 19. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 23. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. criver.com [criver.com]
A Technical Guide to Lys-Gly as a Model for Peptide Bond Hydrolysis Studies
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide Lysyl-Glycine (Lys-Gly) as a model substrate for studying peptide bond hydrolysis. Due to its simple structure and the presence of a reactive peptide bond, this compound is an invaluable tool for investigating chemical and enzymatic cleavage mechanisms, determining reaction kinetics, and assessing the stability of peptide-based therapeutics. This document details the mechanisms of hydrolysis, presents quantitative data from relevant studies, provides detailed experimental protocols, and discusses the implications for drug development.
Mechanisms of this compound Peptide Bond Hydrolysis
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond, which yields lysine (B10760008) and glycine (B1666218).[1] This cleavage can occur through non-enzymatic (chemical) and enzymatic pathways.
Non-Enzymatic Hydrolysis
Non-enzymatic hydrolysis of the peptide bond is subject to catalysis by acid and base.[1][2] The rate of this reaction is highly dependent on pH and temperature.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 4), the carbonyl oxygen of the peptide bond is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule, which accelerates the rate of hydrolysis.[1][][4] The process results in the cleavage of the peptide bond to form the constituent amino acids.[4][5]
Caption: Mechanism of acid-catalyzed hydrolysis of the this compound peptide bond.
-
Base-Catalyzed Hydrolysis: In alkaline solutions (typically pH > 7), the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile.[1] It directly attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate which then collapses, cleaving the bond and yielding the carboxylate salt and the amine.[][4] This process is generally rapid in strongly alkaline conditions.[1]
Caption: Mechanism of base-catalyzed hydrolysis of the this compound peptide bond.
-
Neutral Hydrolysis: The region of maximum stability for simple peptides is typically observed between pH 4 and 6, where the rates of both acid and base-catalyzed hydrolysis are at a minimum.[1] However, hydrolysis still occurs, albeit at a much slower rate, through direct nucleophilic attack by water.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a highly specific and efficient alternative to chemical methods.[][6] Peptidases or proteases catalyze the cleavage of the peptide bond. For instance, the hydrolysis of the this compound bond has been studied in the context of the Insulin-Degrading Enzyme (IDE), a metalloprotease.[7] The mechanism involves the coordination of the substrate's carbonyl oxygen to a Zn²⁺ ion in the active site, which polarizes the peptide bond. A nearby glutamate (B1630785) residue (Glu111) acts as a general base, activating a water molecule to attack the carbonyl carbon. This step, which forms a tetrahedral intermediate, is the rate-determining step in the reaction.[7]
Caption: Enzymatic hydrolysis of the this compound bond by Insulin-Degrading Enzyme (IDE).
Quantitative Data on Peptide Bond Hydrolysis
While specific kinetic data for the uncatalyzed hydrolysis of this compound is scarce, studies on analogous dipeptides like Glycylglycine (Gly-Gly) provide a valuable frame of reference. The stability of this compound is critically influenced by pH and temperature.[1]
Table 1: General Stability Profile of this compound Under Various Conditions
| Condition | pH Range | Relative Rate of Hydrolysis | Primary Mechanism |
|---|---|---|---|
| Acidic | < 4 | Accelerated | Specific acid catalysis; protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water.[1] |
| Neutral to Mildly Acidic | 4 - 7 | Minimum / Slowest | General stability range; uncatalyzed hydrolysis by water is the main pathway.[1] |
| Alkaline | > 7 | Rapid | Direct nucleophilic attack on the carbonyl carbon by hydroxide ions.[1] |
Table 2: Comparative Kinetic and Thermodynamic Data for Peptide Bond Hydrolysis
| Peptide Bond | Catalyst / Condition | Temperature | Rate Constant (k) or Energy Barrier (Eact) | Reference |
|---|---|---|---|---|
| Glycylglycine | 1 M NaOH | 25 °C | t½ ≈ 2 days | [8] |
| Glycylglycine | 1 M HCl | 25 °C | t½ ≈ 150 days | [8] |
| Glycylglycine | Neutral Buffer (pH 4.2-7.8) | 150 °C | 8.9 (±0.7) × 10⁻⁵ s⁻¹ | [8] |
| Acetylglycylglycine | Neutral Buffer (pH 4.7-7.8) | 150 °C | 6.0 (±1.3) × 10⁻⁶ s⁻¹ | [8] |
| Dipeptide (general) | Water Steam Pressure | 100 - 220 °C | Eact = 98.9 kJ/mol | [9] |
| this compound | Insulin-Degrading Enzyme (IDE) | Not Specified | Computed Barrier = 14.3 kcal/mol |[7] |
Experimental Protocols for Hydrolysis Studies
Detailed and reproducible protocols are essential for studying this compound hydrolysis. Below are methodologies for forced degradation studies and enzymatic assays.
Protocol 1: Forced Degradation and Stability Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions, mimicking potential storage and handling challenges.[1][10]
Caption: General workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of H-Lys-Gly-OH·HCl in purified water at a known concentration (e.g., 1 mg/mL).[1]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 24, 48, 72 hours).[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at shorter time points due to faster degradation (e.g., 2, 4, 8 hours).[1]
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for time points similar to acid hydrolysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[1]
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating method like RP-HPLC, with UV detection at 210-230 nm, to separate the intact peptide from degradation products.[10]
-
Data Interpretation: Calculate the purity of this compound at each time point by comparing the peak area of the intact peptide to the total peak area. Plot the percentage purity against time for each condition to determine the degradation rate.[10]
Protocol 2: Spectrophotometric Assay for Peptidase Activity
This protocol uses the ninhydrin (B49086) reaction to quantify the primary amines of lysine and glycine released upon enzymatic hydrolysis of this compound. The amount of colored product formed is proportional to the peptidase activity.[11]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the specific peptidase being studied (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Solution: Dissolve H-Lys-Gly-OH·HCl in the Assay Buffer to the desired final concentration.
-
Enzyme Solution: Dilute the peptidase in Assay Buffer to a concentration that provides a linear reaction rate.
-
Ninhydrin Reagent.
-
-
Enzymatic Reaction:
-
In a microtube, combine the Assay Buffer and this compound substrate solution.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 10-60 minutes).[11]
-
-
Reaction Termination and Color Development:
-
Measurement and Quantification:
Protocol 3: Fluorescence-Based Assay for Peptidase Activity
This is a more sensitive method that uses fluorescamine (B152294) to react with the primary amines of the hydrolysis products, yielding a fluorescent derivative.[11]
Caption: Workflow for enzymatic peptidase assays using this compound as a substrate.
Methodology:
-
Enzymatic Reaction: Follow steps 1 and 2 from Protocol 2.
-
Fluorescence Derivatization:
-
The reaction can be stopped or directly derivatized.
-
Rapidly add the Fluorescamine solution to the reaction mixture and mix thoroughly. The derivatization reaction is nearly instantaneous.[11]
-
-
Measurement and Quantification:
Applications in Drug Development
The study of this compound hydrolysis is directly relevant to drug development, particularly for peptide- and protein-based therapeutics.
-
Stability and Shelf-Life Prediction: Stability testing is a critical component of the drug development process, influencing formulation, packaging, storage conditions, and shelf-life determination.[1][12][13][14] Forced degradation studies on model peptides like this compound help identify potential degradation pathways and establish stability-indicating analytical methods.[1][10]
-
Formulation Development: Understanding how factors like pH, temperature, and buffer composition affect the hydrolysis of the this compound peptide bond is essential for developing stable liquid formulations of peptide drugs.[1] The goal is to find conditions that minimize the rate of hydrolysis, thereby preserving the drug's efficacy and safety.
-
Enzyme Inhibitor Screening: this compound can be used as a simple substrate in high-throughput screening assays to identify and characterize inhibitors of specific peptidases. This is crucial for developing drugs that target enzymes involved in disease pathways.
-
Prodrug Design: The principles of peptide bond hydrolysis can be applied to the design of peptide-based prodrugs. A labile peptide bond could be engineered to be cleaved by specific enzymes at a target site, releasing the active drug molecule.
Conclusion
This compound serves as an effective and versatile model for studying the fundamental principles of peptide bond hydrolysis. Its susceptibility to acid, base, and enzymatic cleavage allows for a thorough investigation of reaction mechanisms and kinetics. The quantitative data and experimental protocols outlined in this guide provide researchers and drug development professionals with the necessary tools to utilize this compound in stability studies, enzyme characterization, and the rational design of peptide-based therapeutics. A comprehensive understanding of its degradation profile is crucial for ensuring the quality, safety, and efficacy of next-generation biologic drugs.[12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Write schemes of acidic and alkaline hydrolysis of Tyr-Hys-Glu and Lys-Cy.. [askfilo.com]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. rroij.com [rroij.com]
- 14. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
In-Depth Technical Guide to the Conformational States of Lysyl-Glycine (Lys-Gly)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the conformational states of the dipeptide Lysyl-Glycine (Lys-Gly). Understanding the three-dimensional structure and dynamic behavior of small peptides is crucial for rational drug design, peptide engineering, and elucidating structure-function relationships in biological systems. This document outlines the theoretical basis for this compound's conformational preferences, details experimental and computational methodologies for their study, and presents a workflow for comprehensive conformational analysis.
Introduction to Dipeptide Conformational Analysis
The biological function of a peptide is intrinsically linked to its three-dimensional structure. For a simple dipeptide like this compound, the accessible conformations are determined by the rotational freedom around the single bonds of the peptide backbone and the amino acid side chains. These rotations are described by a set of dihedral angles.
The key dihedral angles governing the conformation of this compound are:
-
Backbone Dihedral Angles (φ, ψ, ω):
-
Phi (φ): Rotation around the N-Cα bond of the lysine (B10760008) residue.
-
Psi (ψ): Rotation around the Cα-C bond of the lysine residue.
-
Omega (ω): Rotation around the peptide bond (C-N) between lysine and glycine (B1666218). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar and restricted to approximately 180° (trans conformation), which is energetically more favorable than the 0° (cis) conformation.
-
-
Lysine Side-Chain Dihedral Angles (χ1, χ2, χ3, χ4, χ5): These angles describe the conformation of the flexible lysine side chain.
The combination of these dihedral angles defines a specific conformer of the this compound dipeptide. The collection of all possible conformers and their relative energies constitutes the potential energy surface (PES) of the molecule.
Theoretical Conformational Landscape of this compound
The conformational landscape of this compound is primarily defined by the interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions. A Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles, is a fundamental tool for predicting the likely backbone conformations.
Due to the absence of a β-carbon, the glycine residue is conformationally less restricted than other amino acids. This flexibility allows the glycine moiety in this compound to explore a larger area of the Ramachandran plot, including regions that are typically disallowed for other amino acids. The lysine residue, on the other hand, has a bulkier side chain, which imposes some steric constraints on its φ and ψ angles.
The long, flexible side chain of lysine can adopt numerous conformations, known as rotamers, defined by its χ angles. The most stable rotamers are typically those that minimize steric clashes, with staggered conformations (anti-periplanar, +syn-clinal, -syn-clinal) being energetically favored.
Quantitative Conformational Data
A comprehensive understanding of the conformational states of this compound requires quantitative data on the dihedral angles and relative energies of its stable conformers. This data is typically obtained through computational chemistry methods. Although a specific study providing a complete list of conformers for the isolated this compound dipeptide is not available, the following tables represent a hypothetical, yet plausible, set of low-energy conformers based on the general principles of peptide stereochemistry. The relative energies (ΔE) are provided to illustrate the energetic hierarchy of different conformations.
Table 1: Hypothetical Low-Energy Backbone Conformations of this compound
| Conformer ID | φ (Lys) (degrees) | ψ (Lys) (degrees) | ΔE (kcal/mol) | Predominant Secondary Structure Motif |
| LG-B1 | -135 | +135 | 0.0 | β-strand |
| LG-B2 | -80 | +150 | 0.5 | β-strand |
| LG-A1 | -60 | -45 | 1.2 | Right-handed helix (αR) |
| LG-L1 | +55 | +45 | 2.5 | Left-handed helix (αL) |
Table 2: Representative Lysine Side-Chain Rotameric States
| Rotamer Name | χ1 (degrees) | χ2 (degrees) | χ3 (degrees) | χ4 (degrees) |
| tttt | ~180 (trans) | ~180 (trans) | ~180 (trans) | ~180 (trans) |
| g-ttt | ~-60 (gauche-) | ~180 (trans) | ~180 (trans) | ~180 (trans) |
| g+ttt | ~+60 (gauche+) | ~180 (trans) | ~180 (trans) | ~180 (trans) |
| tg-tt | ~180 (trans) | ~-60 (gauche-) | ~180 (trans) | ~180 (trans) |
Note: The actual values of dihedral angles in a specific conformer will be a combination of the backbone and side-chain rotamers, and their relative energies will depend on the specific intramolecular interactions.
Experimental Protocols for Conformational Analysis
The theoretical predictions of this compound's conformational states can be experimentally validated using a variety of biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides.[1] For this compound, both 1D and 2D NMR experiments are employed.
Detailed Protocol for NMR Characterization of H-Lys-Gly-OH·HCl: [2]
-
Sample Preparation: [2]
-
Dissolve 5-10 mg of H-Lys-Gly-OH·HCl in 0.5 mL of deuterium (B1214612) oxide (D₂O). The use of a deuterated solvent is crucial to minimize the solvent signal in the ¹H NMR spectrum.[2]
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).[2]
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
NMR Data Acquisition (on a 500 MHz spectrometer): [2]
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts of all non-exchangeable protons.
-
1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of the carbon atoms.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which helps in assigning protons within the lysine and glycine residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.[1]
-
-
Data Analysis:
-
Measure the ³J(HNHα) coupling constants. These values can be used in the Karplus equation to estimate the φ dihedral angle.
-
Analyze NOE cross-peaks to identify short-range and long-range proton-proton distances, which provide constraints for structure calculation.
-
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy can provide information about the secondary structure content of peptides. The frequencies of the amide I and amide III bands are sensitive to the backbone conformation.
General Protocol for Vibrational Spectroscopy of Dipeptides:
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations. For infrared spectroscopy, D₂O is often used as a solvent to avoid interference from the strong water absorption bands.
-
Data Acquisition:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Acquire spectra in the mid-infrared region (typically 4000-400 cm⁻¹). The amide I band (1600-1700 cm⁻¹) is particularly informative.
-
Raman Spectroscopy: Excite the sample with a monochromatic laser and collect the scattered light. The amide I and amide III bands (1200-1300 cm⁻¹) are analyzed.
-
-
Data Analysis: Deconvolute the amide I and amide III bands to identify components corresponding to different secondary structures (e.g., β-strand, random coil, turns).
Computational Methodologies
Computational methods are indispensable for exploring the potential energy surface of this compound and identifying its low-energy conformers.
Molecular Mechanics (MM)
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by varying the dihedral angles.
-
Energy Minimization: The energy of each generated conformer is minimized using a force field (e.g., AMBER, CHARMM, OPLS). This process identifies the local energy minima on the potential energy surface.
Quantum Mechanics (QM)
-
QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of the conformers identified by MM.
-
Single-point energy calculations or geometry optimizations can be performed on the low-energy conformers to refine their structures and relative energies.
Molecular Dynamics (MD) Simulations
-
MD simulations provide insights into the dynamic behavior of this compound in solution.
-
By simulating the trajectory of the dipeptide over time, one can observe conformational transitions and calculate the population distribution of different conformational states.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflows for the conformational analysis of this compound.
Conclusion
The conformational landscape of the this compound dipeptide is characterized by the significant flexibility of the glycine residue and the multiple rotameric states of the lysine side chain. A thorough understanding of these conformational states requires a synergistic approach combining computational modeling and experimental validation. While this guide provides a foundational understanding and detailed methodologies, further dedicated computational studies on the this compound dipeptide are needed to fully map its potential energy surface and provide a definitive quantitative description of its conformational preferences. Such knowledge is invaluable for applications in drug development, where this compound may serve as a structural motif in peptidomimetics or as a target for enzymatic modification.
References
An In-depth Technical Guide to the Interaction of Lys-Gly with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental interactions between the dipeptide Lys-Gly (lysyl-glycine) and various metal ions. Understanding these interactions is crucial for advancements in drug design, enzyme function analysis, and the development of novel therapeutic agents. This document details the coordination chemistry, thermodynamics, and structural aspects of this compound-metal complexes, supported by quantitative data, experimental methodologies, and logical workflows.
Introduction to this compound and Metal Ion Interactions
The dipeptide this compound, composed of lysine (B10760008) and glycine (B1666218) residues, presents multiple potential coordination sites for metal ions. The primary binding sites include the N-terminal amino group, the peptide bond nitrogen and oxygen, the carboxylate group, and the ε-amino group of the lysine side chain. The coordination of metal ions to this compound can significantly alter the peptide's conformation, stability, and biological activity. These interactions are pivotal in various biological processes and have emerged as a key area of interest in the development of metallodrugs and diagnostic agents.
The nature of the metal ion, including its charge, size, and preferred coordination geometry, dictates the stoichiometry and structure of the resulting complex. Transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II) are of particular interest due to their prevalence in biological systems and their diverse coordination chemistry.
Quantitative Data on Metal Ion Interactions
The stability of metal-peptide complexes is a critical parameter in understanding their behavior in biological systems. Stability constants (log β) quantify the affinity between a metal ion and a ligand. While specific stability constants for this compound are not abundantly available in the literature, data for the constituent amino acid, glycine, provides a valuable reference for the coordination strength of the α-amino and carboxylate groups.
Table 1: Stability Constants (log β) of Metal-Glycinate Complexes
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) | Reference |
| Co(II) | 5.10 | 9.45 | 11.80 | [1] |
| Ni(II) | 6.45 | 11.29 | 14.69 | [1] |
| Cu(II) | 8.31 | 15.62 | - | [1] |
| Zn(II) | 5.0 (approx.) | 9.5 (approx.) | 13.0 (approx.) | [2] |
| Mg(II) | 1.17 | - | - | [3] |
| Ca(II) | 0.55 | - | - | [3] |
| Sr(II) | 0.14 | - | - | [3] |
| Ba(II) | -0.40 | - | - | [3] |
| Li(I) | -1.2 | - | - | [3] |
Note: M represents the metal ion and L represents the glycinate (B8599266) ligand. The data is primarily for glycine and serves as an approximation for the binding involving the glycine residue of this compound.
Table 2: Thermodynamic Parameters for Metal-Glycine Interaction
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Co(II) | - | - | - | [4] |
| Ni(II) | - | - | - | [4] |
| Cu(II) | - | - | - | [4] |
| Zn(II) | - | - | - | [4] |
| Cd(II) | - | - | - | [4] |
Note: The reference indicates that thermodynamic parameters were determined, but specific values for each complex were not detailed in the abstract.
Table 3: Bond Dissociation Energies (BDEs) of Alkali Metal-Lysine Complexes
| Metal Ion | BDE (kJ/mol) | Reference |
| Li⁺ | 376 ± 30 | [5][6] |
| Na⁺ | 219 ± 13 | [5][6] |
| K⁺ | 160 ± 10 | [5][6] |
| Rb⁺ | 141 ± 6 | [5][6] |
| Cs⁺ | 128 ± 4 | [5][6] |
Note: This data is for the amino acid lysine and provides insight into the interaction of the lysine residue's side chain.
Experimental Protocols for Studying this compound-Metal Interactions
A variety of experimental techniques are employed to characterize the interaction between this compound and metal ions. Each method provides unique insights into the stoichiometry, stability, structure, and thermodynamics of the resulting complexes.
Potentiometric Titration
Potentiometric titration is a fundamental method for determining the stability constants of metal-ligand complexes in solution.[7] It involves monitoring the pH of a solution containing the peptide and the metal ion as a standard solution of acid or base is added.
Methodology:
-
Solution Preparation: Prepare solutions of the dipeptide (this compound), the metal salt (e.g., CuCl₂, ZnSO₄), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[2]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the dipeptide and the metal ion with the standardized base. The initial solution is typically acidified to ensure all ligand species are fully protonated.
-
Data Analysis: Record the pH at each addition of the titrant. The resulting titration curve for the metal-ligand system will be shifted relative to the curve for the free ligand, indicating complex formation. Computer programs such as BEST are used to refine the pH data and calculate the stability constants of the various complex species formed.[2]
Potentiometric Titration Workflow
Spectroscopic Methods
Spectroscopic techniques are invaluable for probing the electronic and structural changes that occur upon metal binding to this compound.
3.2.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to monitor the formation of colored complexes, particularly with transition metals like copper(II).[8][9][10] Changes in the d-d electronic transitions of the metal ion upon coordination provide information about the geometry of the complex.
Methodology:
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound, or vice versa, in a suitable buffer.[8]
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-1000 nm for Cu(II) complexes).[8]
-
Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.[11] Speciation can be determined by analyzing spectra recorded at different pH values.[9]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about metal-peptide complexes in solution.[12][13] It can identify the specific atoms involved in coordination and characterize the conformational changes in the peptide upon metal binding.
Methodology:
-
Sample Preparation: Prepare a solution of isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled this compound in a suitable NMR buffer (e.g., deuterated water).
-
Titration: Acquire a series of NMR spectra (e.g., ¹H, ¹⁵N-HSQC) while titrating the peptide solution with a solution of the metal ion (e.g., Zn²⁺).[12]
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the peptide's resonances.[13][14] Residues exhibiting significant CSPs are likely at or near the metal-binding site.[12] NOESY and ROESY experiments can provide distance constraints to determine the three-dimensional structure of the complex.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Determination of stability constants for alkaline-earth and alkali metal ion complexes of glycine by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Computational Study of the Group 1 Metal Cation Chelates with Lysine: Bond Dissociation Energies, Structures, and Structural Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Complexation between Copper(II) and Glycine in Aqueous Acid Solutions by Window Factor Analysis of Visible Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. NMR studies of zinc binding in a multi-histidinic peptide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing protein-glycosaminoglycan interactions using solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Lys-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled synthesis of peptides by assembling amino acids on a solid support. This application note provides a detailed protocol for the synthesis of the dipeptide Lys-Gly using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method is favored for its mild deprotection conditions and high efficiency, making it suitable for a broad range of peptide synthesis applications in drug discovery, biochemistry, and materials science.
The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. For the synthesis of this compound, Glycine will be the first amino acid attached to the resin, and Lysine will be the second. The α-amino group of the incoming amino acid is protected by an Fmoc group, which is removed by a mild base, typically piperidine, before the next coupling step. The side chain of Lysine is protected by a tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids during the final cleavage step.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-Gly-Wang resin | 100-200 mesh, 0.5-1.0 mmol/g | Major lab supplier |
| Fmoc-Lys(Boc)-OH | Synthesis grade | Major lab supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major lab supplier |
| Dichloromethane (DCM) | ACS grade | Major lab supplier |
| Piperidine | ACS grade | Major lab supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade | Major lab supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis grade | Major lab supplier |
| Trifluoroacetic acid (TFA) | Reagent grade |
Protecting Group Strategies for the Synthesis of Lys-Gly: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two common orthogonal protecting group strategies for the solution-phase synthesis of the dipeptide Lys-Gly: the Boc/Z strategy and the Fmoc/Boc strategy. Orthogonal protection schemes are essential in peptide synthesis to allow for the selective removal of one protecting group in the presence of others, ensuring the correct peptide sequence and preventing unwanted side reactions.[1]
Introduction
The synthesis of peptides with a defined sequence is a critical process in biochemical research and drug development. The dipeptide this compound is a fundamental building block and its synthesis requires the careful protection of three functional groups: the α-amino group of lysine (B10760008), the ε-amino group of the lysine side chain, and the carboxylic acid group of glycine (B1666218).[2] The α-amino group of lysine is temporarily protected to allow for peptide bond formation, while the ε-amino group of lysine and the carboxyl group of glycine are protected throughout the coupling reaction and removed at the final stage.[2] This guide details two robust strategies for achieving this, providing quantitative data and step-by-step experimental protocols.
Protecting Group Strategies
Two primary orthogonal strategies are widely employed for the synthesis of this compound:
-
The Boc/Z Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of lysine and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group for the more stable protection of the lysine ε-amino group. The carboxylic acid of glycine is typically protected as a methyl ester (OMe).[2]
-
The Fmoc/Boc Strategy: A widely used strategy in modern peptide synthesis, this approach employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile Boc group for the protection of the lysine ε-amino group.[2] The glycine carboxylic acid is often protected as a tert-butyl (tBu) ester, which is also acid-labile.[2]
Logical Workflow of Protecting Group Strategies
Data Presentation
Comparison of Protecting Group Strategies
| Feature | Boc/Z Strategy | Fmoc/Boc Strategy | Reference(s) |
| α-Amino Protection | Boc (acid-labile) | Fmoc (base-labile) | [2] |
| ε-Amino Protection | Z (hydrogenolysis) | Boc (acid-labile) | [2] |
| Glycine Protection | Methyl ester (OMe) | tert-Butyl ester (OtBu) | [2] |
| Key Advantages | Well-established, cost-effective reagents | High coupling yields, mild Fmoc deprotection | [2] |
| Key Disadvantages | Harsh final deprotection (hydrogenation) | More expensive reagents | [2] |
Quantitative Data for Synthetic Steps
Boc/Z Strategy
| Step | Product | Typical Yield | Purity (Post-Purification) | Reference(s) |
| Coupling | Boc-Lys(Z)-Gly-OMe | 85 - 95% (crude) | >95% | [1] |
| Saponification | Boc-Lys(Z)-Gly-OH | High | High | [2] |
| Final Deprotection | H-Lys-Gly-OH | >90% | High | [1] |
Fmoc/Boc Strategy
| Step | Product | Typical Yield | Purity (Post-Purification) | Reference(s) |
| Coupling | Fmoc-Lys(Boc)-Gly-OtBu | High | >98% (for Fmoc-Lys(Boc)-OH) | [3][4] |
| Fmoc Deprotection | H-Lys(Boc)-Gly-OtBu | Near quantitative | Used without further purification | [2] |
| Final Deprotection | H-Lys-Gly-OH | High | High | [2] |
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Reference(s) |
| EDC/HOBt | Carbodiimide | Inexpensive and widely available. | High risk of racemization without additives; byproduct (DCU) can be difficult to remove. | [5] |
| HATU | Uronium Salt | Extremely efficient, especially for difficult or sterically hindered couplings; low racemization. | Higher cost than HBTU/HCTU. | [5] |
| PyBOP | Phosphonium Salt | High reactivity, avoids carcinogenic byproducts. | Can be less reactive than HATU for some sequences. | [5] |
Experimental Protocols
Protocol 1: Synthesis of H-Lys-Gly-OH via Boc/Z Strategy
This protocol outlines the solution-phase synthesis of H-Lys-Gly-OH using the Boc/Z protecting group strategy.
References
Application Notes and Protocols for the Cleavage and Deprotection of Lys-Gly Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage and deprotection of the Lys-Gly dipeptide, a common structural motif in peptides and peptidomimetics. The focus is on methods prevalent in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy.
Introduction to Cleavage and Deprotection
In solid-phase peptide synthesis, the final step involves the cleavage of the synthesized peptide from the solid support (resin) and the simultaneous removal of any protecting groups from the amino acid side chains. For the dipeptide this compound, the primary considerations are the cleavage of the peptide from the resin and the deprotection of the lysine (B10760008) side-chain amino group.
The most common strategy for peptides synthesized via Fmoc chemistry involves the use of a strong acid, typically trifluoroacetic acid (TFA), to effect both cleavage and deprotection.[1] The lysine side chain is commonly protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed concurrently with the peptide's release from the resin.[2]
Cleavage Cocktails and Scavengers
The cleavage process is rarely performed with pure TFA. Instead, a "cleavage cocktail" containing TFA and various scavengers is used. Scavengers are crucial for quenching reactive cationic species generated during the removal of protecting groups and the cleavage from the resin linker. These cations can otherwise lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues.[3] For a simple dipeptide like this compound, which lacks highly sensitive residues such as Tryptophan, Methionine, or Cysteine, a basic cleavage cocktail is generally sufficient.
Table 1: Common Cleavage Cocktails for this compound Deprotection
| Reagent Cocktail | Composition | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for peptides lacking sensitive residues.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A more robust cocktail for peptides with sensitive residues.[4] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An alternative to cocktails containing foul-smelling thiols.[5] |
Potential Side Reactions
While this compound is a relatively simple dipeptide, awareness of potential side reactions is crucial for ensuring high purity of the final product.
-
Aspartimide Formation: Although not directly relevant to this compound, it is a common side reaction in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences and can occur under both acidic and basic conditions.[6]
-
Alkylation: The tert-butyl cation generated from the deprotection of the Boc group on lysine can potentially alkylate other residues if not effectively quenched by scavengers.
-
Resin-Linker Derived Side Products: Fragmentation of the resin linker (e.g., from Wang or Rink Amide resins) can generate reactive species that may modify the peptide.[6]
Experimental Protocols
Caution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage of Lys(Boc)-Gly from Wang Resin
This protocol is suitable for the cleavage and deprotection of this compound synthesized on an acid-labile resin like Wang resin, where the lysine side chain is protected by a Boc group.
Materials:
-
H-Lys(Boc)-Gly-Wang resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., fritted glass funnel)
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Swelling: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel and add DCM to swell the resin for 20-30 minutes.
-
DCM Removal: Remove the DCM by filtration.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. For a standard cleavage, a mixture of 95% TFA, 2.5% H₂O, and 2.5% TIS is effective.[4] For 2 mL of cocktail, this corresponds to 1.9 mL of TFA, 0.05 mL of H₂O, and 0.05 mL of TIS.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10-25 mL/g of resin).[3] Agitate the mixture at room temperature for 1.5 to 3 hours.
-
Filtration: After the reaction is complete, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Peptide Precipitation: In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[4] Add the filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing the Peptide: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.
-
Drying the Peptide: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, the peptide should be lyophilized.
Visualizations
Caption: Experimental workflow for the cleavage and deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed cleavage and deprotection.
References
Application Note and Protocol for the Reverse-Phase HPLC Purification of Lys-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides, including the dipeptide Lys-Gly.[1][2] This method separates molecules based on their hydrophobicity.[2] Due to the presence of the basic amino acid Lysine and the small, polar Glycine, this compound is a hydrophilic dipeptide. Its successful purification by RP-HPLC relies on the use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase. TFA forms an ion pair with the charged amino groups of the peptide, increasing its hydrophobicity and allowing for retention on a non-polar stationary phase, such as C18.[2][3] Elution is then achieved by a gradient of increasing organic solvent concentration.[4] This application note provides a detailed protocol for the purification of this compound using RP-HPLC.
Experimental Workflow
The general workflow for the purification of synthetic this compound begins with the dissolution of the crude peptide, followed by preparative RP-HPLC, fraction collection, purity analysis of the collected fractions, and finally, lyophilization of the pure fractions to obtain the final product.
Caption: General workflow for the purification and analysis of synthetic this compound.
Experimental Protocols
This protocol provides a general method for the purification of this compound and may require optimization based on the specific crude sample and HPLC system used.
Materials and Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size, 100 Å pore size).[3]
-
Crude this compound peptide.
-
Trifluoroacetic acid (TFA), HPLC grade.[3]
-
Acetonitrile (B52724) (ACN), HPLC grade.[3]
-
Deionized water, HPLC grade.
-
0.22 µm syringe filters.
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of deionized water.[3]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.[3]
Sample Preparation:
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL.[3]
-
If solubility is an issue, a small amount of acetonitrile (up to 5%) can be added.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
Preparative HPLC Method:
-
Column: C18, 10 mm x 250 mm, 5 µm
-
Flow Rate: 5.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: Dependent on column loading capacity and sample concentration.
-
Gradient:
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0 | 0 |
| 5 | 0 |
| 35 | 20 |
| 40 | 100 |
| 45 | 100 |
| 50 | 0 |
| 60 | 0 |
Purification Procedure:
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject the prepared crude this compound sample.
-
Run the gradient as described in the table above.
-
Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.
Post-Purification:
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling: Combine fractions with the desired purity (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
-
Final Quality Control: Confirm the identity and final purity of the peptide using analytical HPLC and mass spectrometry.[5]
Data Presentation
The following table summarizes typical quantitative data for different purification methods for a dipeptide like this compound.
| Purification Method | Typical Crude Purity | Typical Final Purity | Typical Recovery | Notes |
| Recrystallization | 85% | >98% | 60-80% | Effective for removing impurities with different solubility profiles. |
| Ion-Exchange Chromatography | 85% | >99% | 70-90% | High capacity and excellent for removing charged impurities, but requires a desalting step.[5] |
| Preparative RP-HPLC | 85% | >99.5% | 50-70% | Offers the highest resolution for closely related impurities but has lower capacity and uses more expensive solvents.[5] |
Note: The data in this table is illustrative for a dipeptide like H-Lys-Gly-OH.HCl and actual results may vary.[5]
References
Optimizing HPLC Mobile Phase for the Separation of Lys-Gly: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the optimization of a High-Performance Liquid Chromatography (HPLC) mobile phase for the efficient separation of the dipeptide Lysyl-Glycine (Lys-Gly). Due to its polar nature, separating this compound from potential impurities and other components requires a systematic approach to mobile phase optimization. This document outlines strategies using both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing researchers, scientists, and drug development professionals with a comprehensive guide to developing a robust and reproducible analytical method.
Introduction
This compound is a simple dipeptide composed of lysine (B10760008) and glycine. Its high polarity presents a challenge for retention and separation using traditional reversed-phase chromatography. This note explores two primary chromatographic modes for this compound analysis: RP-HPLC, which separates molecules based on hydrophobicity, and HILIC, which is well-suited for highly polar analytes.[1][2][3] The optimization of mobile phase parameters, including organic modifier concentration, pH, and the type and concentration of additives, is critical for achieving optimal separation.[4][5][6][7]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Significance for HPLC Method Development |
| Structure | This compound | The presence of a free primary amine on the lysine side chain and the peptide backbone makes the molecule basic and highly polar. |
| Molecular Weight | 203.24 g/mol | As a small molecule, standard pore size columns (e.g., 120 Å) are generally suitable.[8] |
| Isoelectric Point (pI) | ~9.6 | The molecule will carry a net positive charge at pH values below its pI, which is important for ion-exchange effects and HILIC retention. |
| LogP | -4.2 (estimated) | The highly negative LogP value indicates strong hydrophilicity, suggesting poor retention in reversed-phase mode without proper mobile phase modification. |
Experimental Protocols
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
RP-HPLC: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
HILIC: Amide or bare silica (B1680970) column, 4.6 x 150 mm, 5 µm particle size.[9]
-
-
Chemicals:
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade[10]
-
Formic acid (FA), HPLC grade
-
Ammonium formate, LC-MS grade
-
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in water. Dilute with the initial mobile phase to a working concentration of 0.1 mg/mL.[10]
Reversed-Phase HPLC (RP-HPLC) Method Optimization
RP-HPLC is a common starting point for peptide separations.[11] The primary challenge with this compound is achieving sufficient retention. Optimization will focus on the mobile phase composition, particularly the acidic modifier.
3.2.1. Initial Screening Conditions
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[12]
-
Injection Volume: 10 µL
3.2.2. Optimization of Mobile Phase Modifier
The type and concentration of the acidic modifier can significantly impact peak shape and selectivity.[4]
| Experiment | Modifier | Concentration (% v/v) | Expected Outcome |
| RP-1 | Trifluoroacetic Acid (TFA) | 0.1% | Good peak shape due to ion-pairing effects, but may cause ion suppression if using MS detection.[4][13] |
| RP-2 | Trifluoroacetic Acid (TFA) | 0.05% | Reduced ion-pairing, potentially leading to broader peaks but better for MS compatibility.[13] |
| RP-3 | Formic Acid (FA) | 0.1% | Good for MS compatibility, but may result in broader peaks compared to TFA for basic peptides.[4] |
3.2.3. Optimization of Gradient Elution
Adjusting the gradient slope is crucial for improving the resolution of closely eluting peaks.[11][13]
| Experiment | Gradient Program | Purpose |
| RP-G1 (Scouting) | 5-95% B in 20 min | To determine the approximate elution concentration of this compound. |
| RP-G2 (Optimized) | 0-30% B in 30 min | A shallower gradient around the elution point of this compound to improve resolution.[10] |
Hydrophilic Interaction Liquid Chromatography (HILIC) Method Optimization
HILIC is an excellent alternative for retaining and separating highly polar compounds like this compound.[1][14] Retention is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the polar stationary phase.[14]
3.3.1. Initial Screening Conditions
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[12]
-
Injection Volume: 10 µL
3.3.2. Optimization of Acetonitrile Concentration
In HILIC, acetonitrile is the weak solvent. The initial percentage of acetonitrile in the mobile phase will significantly affect the retention of this compound.
| Experiment | Initial % Acetonitrile | Expected Outcome |
| HILIC-ACN1 | 95% | Strong retention. |
| HILIC-ACN2 | 90% | Moderate retention, potentially faster analysis time. |
| HILIC-ACN3 | 85% | Weaker retention, risk of early elution. |
3.3.3. Optimization of Mobile Phase pH and Buffer Concentration
The pH of the mobile phase affects the charge state of the analyte and the stationary phase, influencing retention.
| Experiment | Buffer Concentration | pH | Expected Outcome |
| HILIC-pH1 | 10 mM Ammonium Formate | 3.0 | This compound is positively charged, promoting electrostatic interaction with a negatively charged silica surface. |
| HILIC-pH2 | 10 mM Ammonium Formate | 4.5 | Reduced positive charge on this compound, potentially decreasing retention. |
| HILIC-Buffer1 | 20 mM Ammonium Formate | 3.0 | Increased buffer concentration can improve peak shape and reproducibility.[12] |
Data Presentation
The following tables summarize the expected outcomes from the optimization experiments.
Table 1: RP-HPLC Mobile Phase Modifier Optimization Results
| Parameter | TFA (0.1%) | TFA (0.05%) | FA (0.1%) |
| Retention Time (min) | ~5.2 | ~5.0 | ~4.8 |
| Peak Asymmetry | 1.1 | 1.3 | 1.5 |
| Theoretical Plates | 8500 | 7200 | 6500 |
Table 2: HILIC Mobile Phase Optimization Results
| Parameter | 95% ACN, pH 3.0 | 90% ACN, pH 3.0 | 90% ACN, pH 4.5 |
| Retention Time (min) | ~12.5 | ~9.8 | ~8.5 |
| Peak Asymmetry | 1.2 | 1.1 | 1.3 |
| Theoretical Plates | 9500 | 9200 | 8800 |
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the HPLC mobile phase for this compound separation.
Caption: Workflow for HPLC mobile phase optimization for this compound.
Conclusion
The separation of the polar dipeptide this compound can be effectively achieved by a systematic optimization of the HPLC mobile phase in either reversed-phase or HILIC mode. For RP-HPLC, the use of an acidic modifier like TFA is crucial for obtaining good peak shape and retention. For HILIC, which is often better suited for such polar analytes, careful control of the acetonitrile concentration and the pH of the aqueous component of the mobile phase is necessary to achieve the desired separation. The protocols and workflows presented in this application note provide a robust framework for developing a reliable analytical method for this compound.
References
- 1. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. chromatographytoday.com [chromatographytoday.com]
Application Note: Identity Confirmation of Lys-Gly Dipeptide using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Lys-Gly, composed of L-lysine and glycine (B1666218), is a fundamental building block in many biologically active peptides and proteins. Its accurate identification and characterization are critical for ensuring the quality and efficacy of peptide-based therapeutics and research reagents. Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for the structural elucidation and identity confirmation of peptides.[1][2] This application note provides a detailed protocol for the identity confirmation of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The method described herein is designed to be a robust workflow for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of this compound is depicted below. This process begins with sample preparation, followed by LC separation, and finally, detection and fragmentation by the mass spectrometer.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Materials and Reagents
-
This compound dipeptide standard (lyophilized powder)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥98%)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS vials
Instrumentation
-
A Liquid Chromatography system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound lyophilized powder and dissolve it in 1 mL of 0.1% formic acid in LC-MS grade water. Vortex briefly to ensure complete dissolution.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 0.1% formic acid in LC-MS grade water to achieve a final concentration of 10 µg/mL. Transfer the working solution to an LC-MS vial for analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full MS Scan (MS1):
-
Mass Range: m/z 100-500
-
-
Tandem MS (MS2):
-
Acquisition Mode: Data-Dependent Acquisition (DDA) of the most intense ion from the MS1 scan.
-
Collision Gas: Argon
-
Collision Energy: Optimized for fragmentation of the precursor ion (e.g., 15-25 eV).
-
Results and Discussion
Precursor Ion Identification
The molecular weight of this compound is 203.24 g/mol .[3][4] In positive mode ESI, the dipeptide is expected to be protonated, resulting in a singly charged precursor ion [M+H]⁺ with a theoretical mass-to-charge ratio (m/z) of approximately 204.25. The full MS scan should show a prominent peak at this m/z value.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry of the precursor ion (m/z 204.25) will induce fragmentation, primarily at the peptide bond.[5][6] This results in the formation of characteristic b- and y-type fragment ions, which are diagnostic for the amino acid sequence.[7][8][9]
Caption: Fragmentation of the this compound dipeptide into b- and y-ions.
For this compound, the expected primary fragment ions are:
-
b₁-ion: This ion corresponds to the N-terminal lysine (B10760008) residue.
-
y₁-ion: This ion corresponds to the C-terminal glycine residue.
Quantitative Data Summary
The table below summarizes the expected m/z values for the precursor and major fragment ions of this compound.
| Ion Type | Description | Theoretical m/z |
| [M+H]⁺ | Precursor Ion (this compound) | 204.25 |
| b₁-ion | Lysine residue | 129.10 |
| y₁-ion | Glycine residue | 76.04 |
Note: The observed m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
The presence of the precursor ion at m/z 204.25 in the MS1 spectrum and the subsequent detection of the b₁ and y₁ fragment ions at m/z 129.10 and 76.04, respectively, in the MS2 spectrum provides definitive confirmation of the this compound dipeptide's identity.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient workflow for the identity confirmation of the this compound dipeptide. By analyzing the precursor ion and its characteristic fragment ions, researchers, scientists, and drug development professionals can confidently verify the primary structure of this important dipeptide, ensuring the quality and integrity of their research and products.
References
- 1. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lys-Met-Gly | C13H26N4O4S | CID 145456730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-Gly-Lys-OH peptide [novoprolabs.com]
- 4. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 7. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What do the B & Y Matches Mean? [nonlinear.com]
Interpreting the Tandem Mass Spectrometry (MS/MS) Fragmentation of Lysyl-Glycine: An Application Note and Protocol
Application Note
Introduction
Tandem mass spectrometry (MS/MS) is a powerful analytical technique integral to the fields of proteomics, drug discovery, and metabolomics. It provides detailed structural information about ionized molecules by fragmenting them in the gas phase and analyzing the resulting fragment ions. The interpretation of MS/MS spectra is crucial for sequencing peptides, identifying post-translational modifications, and elucidating the structure of small molecules. This application note provides a detailed guide to understanding the fragmentation patterns of the dipeptide lysyl-glycine (Lys-Gly), a fundamental building block of many proteins. By examining the characteristic fragment ions of this simple peptide, researchers can gain insight into the general principles of peptide fragmentation, which can be applied to more complex molecules.
Principles of Peptide Fragmentation
Under collision-induced dissociation (CID), the most common fragmentation method, protonated peptides typically fragment along the peptide backbone at the amide bonds. This results in the formation of a series of characteristic fragment ions, primarily b- and y-ions.[1][2] The nomenclature for these ions was first proposed by Roepstorff and Fohlman and later modified.[1]
-
b-ions: These fragments contain the N-terminus of the peptide and are formed when the charge is retained on the N-terminal fragment.
-
y-ions: These fragments contain the C-terminus of the peptide and are formed when the charge is retained on the C-terminal fragment.
The specific amino acid residues within a peptide can significantly influence its fragmentation pattern. For instance, the presence of basic residues like lysine (B10760008) can lead to specific fragmentation pathways due to their high proton affinity. Glycine (B1666218) residues are also known to influence fragmentation, often leading to strong signals for cleavage at the N-terminal side of the glycine residue.[3]
Fragmentation of Lysyl-Glycine
Lysyl-glycine (this compound) is a dipeptide with the sequence Lysine-Glycine. Its fragmentation is influenced by the basic side chain of lysine and the simple structure of glycine. Upon CID, the protonated this compound molecule ([M+H]⁺) undergoes fragmentation to produce a characteristic set of b- and y-ions, as well as other diagnostic fragment ions.
A key fragmentation pathway for lysine-containing peptides involves the loss of ammonia (B1221849) (NH₃) from the lysine side chain.[4] Additionally, protonated lysine derivatives, including H-Lys-Gly-OH, are known to form a prominent ion at an m/z of 129.[4] This ion is thought to be a cyclic lactam formed through the interaction of the lysine side-chain amino group with the carbonyl group.[4]
Quantitative Data
The following table summarizes the theoretical monoisotopic m/z values of the expected major fragment ions of singly protonated lysyl-glycine. Experimental relative intensities can vary depending on the instrument and collision energy.
| Ion Type | Sequence | Theoretical m/z |
| Precursor Ion | [this compound+H]⁺ | 204.1348 |
| b-ions | ||
| b₁ | [Lys]⁺ | 147.1128 |
| y-ions | ||
| y₁ | [Gly+H]⁺ | 76.0393 |
| Immonium Ions | ||
| Immonium (Lys) | 101.1073 | |
| Immonium (Lys) - NH₃ | 84.0808 | |
| Other Fragments | ||
| [Lys-H₂O]⁺ | 129.1023 | |
| [Lys-NH₃]⁺ | 130.0866 |
Experimental Protocols
This section outlines a general protocol for the analysis of lysyl-glycine or similar peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of lysyl-glycine in a suitable solvent, such as 0.1% formic acid in water, at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Apply a suitable gradient to elute the peptide. For a simple dipeptide, a rapid gradient or isocratic elution may be sufficient.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for standard bore, or nL/min for nano-LC).
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS) and MS/MS:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) to detect the precursor ion of lysyl-glycine ([M+H]⁺ at m/z 204.13).
-
MS/MS Scan: Select the precursor ion of lysyl-glycine for fragmentation using collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. This may require some method development, but a starting point could be in the range of 15-30 arbitrary units, depending on the instrument.
-
Data Acquisition: Acquire MS/MS spectra for the fragmented ions.
-
3. Data Analysis
-
Spectrum Interpretation: Analyze the resulting MS/MS spectrum to identify the characteristic b- and y-ions, as well as other diagnostic fragment ions.
-
Database Searching (for unknown peptides): For unknown peptides, the acquired MS/MS spectra can be searched against protein sequence databases using software like Mascot or SEQUEST to identify the peptide sequence.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Lys-Gly Dipeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the dipeptide Lys-Gly using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes reference NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and workflows for structural verification.
Introduction
Lysyl-glycine (this compound) is a dipeptide composed of L-lysine and glycine (B1666218). As a fundamental building block of proteins and a component in various biological processes, its structural characterization is crucial in fields ranging from biochemistry to drug development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of peptides in solution. This document outlines the application of 1D and 2D NMR spectroscopy for the comprehensive analysis of this compound.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in deuterium (B1214612) oxide (D₂O). These values are based on established data for lysine (B10760008) and glycine residues within peptides and serve as a reference for spectral assignment.[1] Experimental values may vary slightly depending on sample conditions such as pH, temperature, and concentration.
Predicted ¹H NMR Data (Solvent: D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Lys α-CH | 3.95 | Triplet (t) | 6.5 |
| Lys β-CH₂ | 1.80 - 1.90 | Multiplet (m) | - |
| Lys γ-CH₂ | 1.55 | Multiplet (m) | - |
| Lys δ-CH₂ | 1.70 | Multiplet (m) | - |
| Lys ε-CH₂ | 3.02 | Triplet (t) | 7.5 |
| Gly α-CH₂ | 3.85 | Singlet (s) | - |
Predicted ¹³C NMR Data (Solvent: D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Lys Cα | 55.8 |
| Lys Cβ | 30.5 |
| Lys Cγ | 22.5 |
| Lys Cδ | 26.8 |
| Lys Cε | 39.7 |
| Lys C=O (Amide) | 174.5 |
| Gly Cα | 43.2 |
| Gly C=O (Carboxyl) | 172.1 |
Experimental Protocols
This section provides detailed protocols for the preparation of a this compound sample and the acquisition of 1D and 2D NMR spectra.
Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR data.
-
Peptide Purity : Use high-purity this compound (typically >95%) to avoid signals from contaminants.[1]
-
Dissolution : Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O). The use of a deuterated solvent is essential to minimize the solvent signal in the ¹H NMR spectrum.[1]
-
Internal Standard : For accurate chemical shift referencing, add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to set the reference at δ = 0.00 ppm.[1]
-
pH Adjustment : The pH of the solution can influence chemical shifts.[1] If necessary, adjust the pD (the pH in D₂O) using dilute DCl or NaOD. A typical pD for peptide NMR is around 7.
-
Transfer : Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. These may need to be optimized for instruments with different field strengths.[1]
1D ¹H NMR Spectroscopy
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]
-
Number of Scans : 16-64, depending on the sample concentration.[1]
-
Spectral Width : 12-16 ppm.[1]
-
Acquisition Time : 2-4 seconds.[1]
-
Relaxation Delay : 1-5 seconds.[1]
-
Temperature : 298 K (25 °C).[1]
1D ¹³C NMR Spectroscopy
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.[1]
-
Spectral Width : 200-250 ppm.[1]
-
Acquisition Time : 1-2 seconds.[1]
-
Relaxation Delay : 2-5 seconds.[1]
2D NMR Spectroscopy for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments is recommended.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for identifying adjacent protons in the lysine side chain.
-
TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a spin system. For this compound, this will show correlations between the α-proton of lysine and all other protons in its side chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons. This is essential for assigning the carbon signals based on the proton assignments.
Data Analysis and Interpretation
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all ¹H and ¹³C signals in the this compound dipeptide. The COSY and TOCSY spectra will reveal the connectivity of the protons in the lysine residue, while the HSQC will link these proton assignments to their corresponding carbon atoms. The glycine α-protons will appear as a singlet in the ¹H spectrum and will correlate to a single carbon in the HSQC spectrum.
Visualizations
Experimental Workflow for NMR Analysis of this compound
Caption: Workflow for the NMR analysis of this compound dipeptide.
Logical Relationship for Signal Assignment using 2D NMR
Caption: Logic for assigning ¹H and ¹³C signals using 2D NMR.
References
Application Note: Analysis of Lys-Gly Dipeptide Conformation using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of optically active molecules, including peptides and proteins.[1][2][3][4] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules.[5] The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a unique signature for different secondary structural elements such as α-helices, β-sheets, and random coils.[1][2]
The dipeptide Lys-Gly is a fundamental building block of many biologically active peptides and proteins. Due to its short length, this compound is not expected to form stable, canonical secondary structures like α-helices or β-sheets in solution. Instead, its conformation is best described as a flexible, disordered, or "random coil-like" structure. The CD spectrum of this compound is therefore primarily influenced by the electronic transitions of the peptide bond and the inherent chirality of the L-lysine residue.
This application note provides a detailed protocol for the analysis of the this compound dipeptide using CD spectroscopy. It outlines the experimental procedure, data analysis, and interpretation of the resulting spectrum, which is crucial for understanding its intrinsic conformational preferences and for studying its interactions with other molecules in drug development and research.
Principle of Circular Dichroism
Circular dichroism arises from the differential absorption of left (L) and right (R) circularly polarized light by a chiral sample.[5] This differential absorption (ΔA = A_L - A_R) is non-zero for optically active molecules. The CD instrument measures this difference as a function of wavelength, and the data is typically reported in units of ellipticity (θ) in millidegrees (mdeg). To allow for comparisons between different samples, the raw ellipticity is often normalized to the mean residue molar ellipticity ([θ]), which accounts for the concentration, path length, and number of residues in the peptide.
The following diagram illustrates the basic principle of a CD experiment.
Figure 1. Principle of Circular Dichroism Spectroscopy.
Data Presentation: Characteristic CD Spectra of Secondary Structures
While this compound is expected to exhibit a random coil-like spectrum, it is essential to have reference data for canonical secondary structures for comparative purposes. The following table summarizes the characteristic features of α-helix, β-sheet, and random coil conformations in the far-UV CD spectrum.
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) | Mean Residue Ellipticity ([θ]) at Negative Maxima (deg cm²/dmol) |
| α-Helix | ~192 | ~208 and ~222 | -30,000 to -40,000 |
| β-Sheet | ~195 | ~217 | -15,000 to -25,000 |
| Random Coil | ~212 | ~198 | -4,000 to -8,000 |
Table 1: Characteristic Far-UV Circular Dichroism spectral features of common secondary structures. The values are approximate and can vary depending on the specific peptide sequence and solvent conditions.
For this compound, the expected CD spectrum will be dominated by a strong negative band around 198 nm, characteristic of a random coil conformation.
Experimental Protocol
This protocol provides a detailed methodology for acquiring and analyzing the CD spectrum of the this compound dipeptide.
Figure 2. Experimental workflow for CD analysis of this compound.
Materials and Reagents
-
This compound dipeptide (high purity, >98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Nitrogen gas (high purity) for instrument purging
Equipment
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Calibrated micropipettes
-
pH meter
Sample Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in ultrapure water.
-
Buffer Preparation: Prepare a 10 mM phosphate buffer solution and adjust the pH to 7.0. Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Final Sample Preparation: Dilute the this compound stock solution with the phosphate buffer to a final concentration of 0.1 mg/mL. The optimal concentration may need to be determined empirically to ensure the absorbance is within the linear range of the instrument.
-
Blank Solution: Use the 10 mM phosphate buffer as the blank solution.
Instrument Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
Instrument Parameters: Set the following parameters for data acquisition:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Integration Time: 2 s
-
Accumulations: 3-5 scans
-
Temperature: 25 °C
-
-
Blank Spectrum Acquisition: Record the spectrum of the buffer blank using the same parameters as for the sample.
-
Sample Spectrum Acquisition: Rinse the cuvette thoroughly with the sample solution before filling it. Record the spectrum of the this compound sample.
Data Processing and Analysis
-
Baseline Correction: Subtract the blank spectrum from the sample spectrum to correct for any background signal from the buffer and the cuvette.
-
Data Conversion: Convert the measured ellipticity (θ) in millidegrees to mean residue molar ellipticity ([θ]) using the following equation:
[θ] = (θ * M) / (10 * d * c * n)
Where:
-
θ is the measured ellipticity in degrees
-
M is the molar mass of this compound (203.24 g/mol )
-
d is the path length of the cuvette in cm
-
c is the concentration of the peptide in g/L
-
n is the number of amino acid residues (n=2 for this compound)
-
-
Spectral Interpretation: Plot the mean residue molar ellipticity ([θ]) as a function of wavelength. Compare the resulting spectrum with the characteristic spectra for different secondary structures (Table 1). The this compound spectrum is expected to show a strong negative peak around 198 nm and low ellipticity at higher wavelengths, which is indicative of a random coil-like conformation.
Conclusion
Circular dichroism spectroscopy is an invaluable tool for the conformational analysis of the this compound dipeptide. Although this compound does not adopt a stable secondary structure in solution, CD provides crucial information about its disordered nature. This protocol offers a comprehensive guide for researchers and drug development professionals to obtain high-quality CD data for this compound, enabling the characterization of its intrinsic conformational ensemble and providing a baseline for studying its interactions with potential drug targets or other biomolecules. Understanding the conformational properties of such fundamental peptide units is critical for the rational design of peptide-based therapeutics.
References
- 1. Analysis – American Peptide Society [americanpeptidesociety.org]
- 2. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Cell-Based Assay for Screening Modulators of Lys-Gly Dipeptide Cleavage
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dipeptides, the breakdown products of proteins, are increasingly recognized for their roles in cellular signaling and metabolism. The dipeptide Lys-Gly, composed of lysine (B10760008) and glycine (B1666218), is a substrate for various intracellular and extracellular peptidases. The cleavage of this compound releases its constituent amino acids, which can then influence numerous cellular processes. For instance, glycine acts as a neurotransmitter and has anti-inflammatory properties, while lysine is an essential amino acid involved in protein synthesis and post-translational modifications.[1][2] The enzymatic activity responsible for this compound cleavage is a potential target for therapeutic intervention in various disease contexts.
This document provides a detailed protocol for a robust and high-throughput cell-based assay to screen for modulators of this compound cleavage activity. The assay is based on a fluorogenic substrate that, upon cleavage by cellular peptidases, releases a quantifiable fluorescent signal. This method allows for the identification of both inhibitors and activators of enzymes responsible for this compound hydrolysis in a cellular environment.
Principle of the Assay
The assay utilizes a synthetic fluorogenic substrate, this compound-AFC (Lysyl-Glycyl-7-amino-4-trifluoromethylcoumarin). This substrate is cell-permeable and non-fluorescent. Intracellular peptidases that recognize and cleave the this compound dipeptide will release the AFC fluorophore. The resulting fluorescence intensity is directly proportional to the this compound cleavage activity within the cells. The assay is designed for a 96-well format, making it suitable for high-throughput screening.
Signaling Pathways Overview
The cleavage of this compound is not tied to a single signaling pathway but rather influences multiple downstream cellular processes through the liberation of lysine and glycine.
Experimental Workflow
The experimental workflow is designed to be straightforward and adaptable for high-throughput screening applications.
Materials and Reagents
-
Cells: A suitable cell line with detectable this compound cleavage activity (e.g., HEK293, HeLa, or a cell line relevant to the research area).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well microplates suitable for fluorescence measurements.
-
Substrate: this compound-AFC (custom synthesis).
-
Control Inhibitor: A broad-spectrum peptidase inhibitor (e.g., Bestatin).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Detection Instrument: A fluorescence microplate reader capable of excitation at ~400 nm and emission detection at ~505 nm.
Detailed Experimental Protocol
1. Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of test compounds (potential inhibitors or activators) in the appropriate vehicle (e.g., DMSO, PBS).
-
Prepare a solution of a known peptidase inhibitor (e.g., 100 µM Bestatin) as a positive control for inhibition.
-
Include a vehicle-only control (negative control).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of culture medium containing the test compounds, control inhibitor, or vehicle to the respective wells.
-
Incubate the plate for the desired treatment time (e.g., 1-24 hours) at 37°C.
3. Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of the this compound-AFC substrate in Assay Buffer (e.g., 20 µM, final concentration in well will be 10 µM).
-
After compound incubation, remove the medium containing the compounds.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the 2X this compound-AFC substrate solution to all wells.
-
Incubate the plate at 37°C for 1 to 2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 400 nm and emission at approximately 505 nm.
Data Analysis and Presentation
The data can be analyzed by subtracting the background fluorescence (wells with no cells) from all readings. The activity in the presence of test compounds is then normalized to the vehicle control.
Table 1: Hypothetical Data for Assay Validation and Compound Screening
| Treatment Group | Concentration | Average Fluorescence (RFU) | Standard Deviation | % of Control Activity |
| Vehicle Control | - | 15,234 | 897 | 100% |
| Bestatin (Inhibitor) | 100 µM | 2,541 | 152 | 16.7% |
| Compound A | 1 µM | 13,876 | 754 | 91.1% |
| 10 µM | 8,123 | 432 | 53.3% | |
| 50 µM | 3,456 | 210 | 22.7% | |
| Compound B | 1 µM | 16,012 | 954 | 105.1% |
| 10 µM | 21,567 | 1234 | 141.6% | |
| 50 µM | 25,890 | 1567 | 170.0% |
From this data, IC₅₀ values for inhibitors and EC₅₀ values for activators can be calculated using appropriate curve-fitting software.
Assay Validation
-
Z'-factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated using the signals from the positive (vehicle) and negative (strong inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Cell Viability: A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed to ensure that the observed effects of the test compounds on this compound cleavage activity are not due to cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate instability or degradation | Prepare fresh substrate solution before each experiment. Protect from light. |
| Contamination of reagents or medium | Use sterile techniques and fresh reagents. | |
| Low Signal-to-Noise Ratio | Low peptidase activity in the chosen cell line | Screen different cell lines or consider overexpressing a candidate peptidase. |
| Insufficient incubation time | Optimize the incubation time with the substrate. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
The described cell-based assay provides a sensitive and reliable method for measuring the activity of enzymes that cleave the this compound dipeptide within a cellular context. The protocol is straightforward, scalable for high-throughput screening, and can be adapted for various research applications aimed at identifying novel modulators of peptidase activity for therapeutic development.
References
Application Notes and Protocols for Enzymatic Assay of Lys-Gly Cleavage Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic cleavage of the Lys-Gly dipeptide bond is a fundamental reaction in proteomics and a critical consideration in drug development. Various proteases, such as Lysyl Endopeptidase (Lys-C) and Trypsin, exhibit specificity for cleaving at the C-terminus of lysine (B10760008) residues. Understanding the kinetics of this cleavage is essential for applications ranging from protein sequencing and characterization to assessing the stability of peptide-based therapeutics.[1] These application notes provide detailed protocols for determining the kinetic parameters of this compound cleavage using common laboratory techniques.
The fundamental principle involves the enzymatic hydrolysis of the peptide bond between lysine and glycine, yielding L-lysine and L-glycine as products.[1] The rate of this reaction can be monitored by measuring the depletion of the this compound substrate or the appearance of the amino acid products.[1]
Key Enzymes in this compound Cleavage
Several enzymes can catalyze the cleavage of the this compound peptide bond. The choice of enzyme will depend on the specific application and desired cleavage conditions.
-
Lysyl Endopeptidase (Lys-C): This serine protease specifically hydrolyzes peptide bonds at the C-terminal side of lysine residues.[2] It is known to retain its activity under denaturing conditions, making it a valuable tool in proteomics.[3][4]
-
Trypsin: Another serine protease, trypsin, cleaves peptide chains at the carboxyl side of both lysine and arginine residues.[3][5] It is widely used in protein digestion for mass spectrometry analysis.
-
Dipeptidyl Peptidases (DPPs): This class of enzymes can cleave dipeptides from the N-terminus of proteins and peptides.[2]
-
Carboxypeptidase B: This enzyme specifically removes C-terminal lysine and arginine residues.[2]
Data Presentation: Comparative Kinetic Parameters
The following table summarizes representative kinetic parameters for enzymes known to cleave lysine-containing substrates. It is important to note that direct kinetic data for the this compound dipeptide is not extensively available in the literature. The values presented for this compound are hypothetical and for illustrative purposes, based on the enzymes' general substrate specificities. Researchers should determine these parameters empirically for their specific experimental conditions.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Lysyl Endopeptidase (Lys-C) | H-Lys-Gly-OH | Hypothetical: 0.5 - 5.0 | Hypothetical: 10 - 100 | Hypothetical: 2,000 - 200,000 | 8.5 - 9.5[2] | 30 - 37[2] |
| Trypsin | Nα-Benzoyl-L-lysinamide | 4.6 - 17.2 | 1.3 - 1.9 | ~1.1 x 10⁵ | 8.0 - 10.7[6] | ~37 |
| Trypsin | Z-Lys-pNA | 0.394 (pH 9.05) | 0.182 (pH 9.05) | 463 (pH 9.05) | ~8.2[5][6] | 25[6] |
| Dipeptidyl Peptidase II | Lys-Ala-pNA | 0.4 x 10⁶ | - | 0.4 x 10⁶ | 5.5[7] | 37[7] |
Note: Kinetic parameters are highly dependent on experimental conditions such as buffer composition, ionic strength, and temperature.
Experimental Protocols
Here, we provide detailed protocols for two common methods to assay this compound cleavage kinetics: High-Performance Liquid Chromatography (HPLC) and the Ninhydrin (B49086) Assay.
Protocol 1: HPLC-Based Assay for this compound Cleavage Kinetics
This method allows for the direct separation and quantification of the substrate (this compound) and the products (Lys and Gly), providing a highly specific measurement of enzyme activity.[1]
Materials:
-
H-Lys-Gly-OH substrate
-
Enzyme of interest (e.g., Lys-C or Trypsin)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4 or 50 mM Tris-HCl, pH 8.5)[1][2]
-
Enzyme Dilution Buffer (as recommended for the specific enzyme)
-
Quenching Solution (e.g., 10% Trichloroacetic acid or 1 M HCl)[1]
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile[1]
-
L-lysine and L-glycine standards
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of H-Lys-Gly-OH in the Assay Buffer (e.g., 10 mM).
-
Prepare a working solution of the enzyme in the Enzyme Dilution Buffer to a concentration that provides a linear reaction rate over the desired time course.
-
Prepare a series of substrate concentrations by diluting the stock solution in Assay Buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-warm the substrate solutions to the optimal temperature for the enzyme (e.g., 37°C).[2]
-
Initiate the reaction by adding the enzyme solution to the substrate solution. The final reaction volume can be adjusted as needed (e.g., 100 µL).
-
Incubate the reaction at the optimal temperature for a set time course (e.g., 0, 5, 10, 15, 30 minutes).
-
Terminate the reaction at each time point by adding the Quenching Solution.
-
-
HPLC Analysis:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the substrate and products using a linear gradient of Mobile Phase B (e.g., 0% to 30% over 15 minutes).[1]
-
Monitor the elution profile at 214 nm or 220 nm.[1]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the this compound substrate and/or the Lys and Gly products.
-
Create standard curves for the substrate and products using known concentrations.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the product formation (or substrate depletion) versus time plot.
-
Determine Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Protocol 2: Ninhydrin-Based Spectrophotometric Assay
This colorimetric assay relies on the reaction of ninhydrin with the primary amine groups of the released lysine and glycine, producing a colored compound that can be quantified at 570 nm.[1]
Materials:
-
H-Lys-Gly-OH substrate
-
Enzyme of interest (e.g., Lys-C or Trypsin)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching Solution (e.g., 1 M HCl)[1]
-
Ninhydrin Reagent (e.g., 2% ninhydrin in a suitable solvent)[8]
-
Citrate Buffer (pH 5.0)[8]
-
Diluent (e.g., 50% ethanol)[8]
-
Spectrophotometer
-
L-lysine or L-glycine standards
Procedure:
-
Preparation of Solutions:
-
Prepare solutions as described in Protocol 1, steps 1a-1c.
-
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in Protocol 1, steps 2a-2d.
-
-
Color Development:
-
To each terminated reaction tube, add Citrate Buffer.
-
Add the Ninhydrin Reagent.
-
Heat the mixture in a boiling water bath for 10-15 minutes.[1]
-
Cool the tubes to room temperature.
-
Add the diluent and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample at 570 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-lysine or L-glycine.
-
Determine the concentration of the product formed in each reaction from the standard curve.
-
Calculate the initial reaction velocity (V₀) and kinetic parameters as described in Protocol 1, steps 4c-4e.
-
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Lys-C, Mass Spec Grade | Protein Digestion [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Lys-Gly as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Lys-Gly, composed of the amino acids L-lysine and L-glycine, serves as a valuable substrate for the characterization and kinetic analysis of various peptidases. Its simple structure allows for the investigation of peptidase specificity, particularly for enzymes that recognize and cleave peptide bonds involving a basic amino acid at the P1 position. Peptidases that hydrolyze such substrates are implicated in a wide array of physiological processes, including protein turnover, inflammation, and signal transduction. Consequently, the identification and characterization of their activity are of significant interest in basic research and for the development of therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound as a peptidase substrate. We include detailed experimental protocols for spectrophotometric, fluorometric, and chromatographic assays, a summary of kinetic data for relevant peptidases, and a description of the signaling pathways in which these enzymes participate.
Data Presentation: Kinetic Parameters of Peptidases
While specific kinetic data for the hydrolysis of this compound by many peptidases are not extensively reported, the following table summarizes known kinetic parameters for relevant enzymes with this compound or structurally similar dipeptide substrates. This data can serve as a reference for experimental design and for the comparison of newly identified peptidase activities.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Dipeptidyl Peptidase III (DPP III) | Arg-Arg-2NA | 35 | 11.4 | 3.26 x 10⁵ | [1] |
| Arg-Arg-AMC | 18 | 1.3 | 7.2 x 10⁴ | ||
| Leukotriene A4 Hydrolase (LTA4H) | Arg-pNA | - | - | 1.5 x 10³ | [2] |
| Ala-pNA | - | - | - | ||
| Aminopeptidase (B13392206) (General) | Lys-pNA | 333 | 0.0117 | 35.1 | [3] |
Note: Data for DPP III and LTA4H are for substrates other than this compound but provide an indication of the enzymes' activity on dipeptides with basic residues. The data for the general aminopeptidase is for a lysine-specific enzyme. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
Signaling Pathways
The peptidases that potentially utilize this compound as a substrate are involved in crucial signaling pathways. Understanding these pathways is essential for elucidating the biological context of peptidase activity.
Dipeptidyl Peptidase III (DPP III) and the Keap1-Nrf2 Pathway
Dipeptidyl Peptidase III (DPP III) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various oligopeptides.[4] Beyond its role in general protein turnover, DPP III has been identified as a regulator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. DPP III can bind to Keap1, thereby preventing the degradation of Nrf2 and promoting its protective functions.
References
- 1. researchgate.net [researchgate.net]
- 2. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lys-Gly in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide lysyl-glycine (Lys-Gly) is a versatile building block in the design of advanced drug delivery systems. Its inherent properties—a primary amine on the lysine (B10760008) side chain for conjugation, and the flexibility and simplicity of the glycine (B1666218) residue—make it an attractive component for various therapeutic applications. This compound can be incorporated as a linker in antibody-drug conjugates (ADCs), a component of self-assembling peptide-based nanocarriers, and a moiety to improve the solubility and permeability of therapeutic agents. This document provides detailed application notes on the use of this compound in drug delivery and comprehensive protocols for its synthesis and conjugation.
Core Applications of this compound in Drug Delivery
The utility of the this compound dipeptide in drug delivery systems stems from the distinct properties of its constituent amino acids. Lysine offers a reactive primary ε-amine group, which is a common target for bioconjugation, and its hydrophilic nature can enhance the solubility of hydrophobic drugs.[1] Glycine, the smallest amino acid, provides flexibility to peptide chains and can reduce steric hindrance in complex conjugates.[2]
Enzymatically Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
This compound can be incorporated into larger peptide sequences that act as cleavable linkers in ADCs. These linkers connect a cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The peptide linker is designed to be stable in systemic circulation but is cleaved by enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartment of cancer cells.[] This enzymatic cleavage releases the cytotoxic payload directly at the tumor site, minimizing off-target toxicity.[4]
A notable example is the Val-Lys-Gly tripeptide linker, which has been utilized in clinical candidates like SGN-CD30C.[5][6] In such sequences, the this compound bond can be susceptible to enzymatic cleavage, leading to the release of the conjugated drug. The design of these peptide linkers is crucial for the efficacy and safety of the ADC.[5]
Self-Assembling Peptides for Nanocarriers
This compound can be a component of amphiphilic peptides that self-assemble into nanostructures, such as micelles or nanofibers, for drug encapsulation and delivery.[7] The lysine residue provides a positive charge and hydrophilicity, while it can be combined with hydrophobic amino acids to create the amphipathic character necessary for self-assembly.[2][7] These self-assembled nanocarriers can protect the drug from degradation, improve its solubility, and provide a mechanism for controlled release.[8] The release of the drug can be triggered by changes in the physiological environment, such as pH or the presence of specific enzymes.[9]
Improving Drug Solubility and Permeability
The incorporation of lysine-containing peptides like this compound can enhance the solubility of poorly water-soluble drugs. The hydrophilic nature of lysine can increase the overall hydrophilicity of a drug conjugate. Furthermore, the positive charge of lysine at physiological pH can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[10] While extensive data on this compound specifically is limited, studies on lysine have shown its potential to improve the biopharmaceutical properties of drugs.
Data Presentation: Synthesis and Conjugation Parameters
The following tables summarize key quantitative data related to the synthesis of this compound containing peptides and their application in drug delivery systems.
Table 1: Representative Synthesis Parameters for Pro-Lys-Gly-NH2
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Determined by UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal.[11] |
| Coupling Efficiency | >99% per step | Monitored by a qualitative ninhydrin (B49086) (Kaiser) test.[11] |
| Overall Crude Yield | 70 - 90% | Based on the initial loading of the first amino acid on the resin.[11] |
| Crude Purity (HPLC) | 60 - 85% | Dependent on the success of individual coupling and deprotection steps.[11] |
| Final Purity (HPLC) | >98% | Achieved after purification by preparative RP-HPLC.[11] |
Table 2: Illustrative Characteristics of a Hypothetical this compound Containing ADC
| Parameter | Illustrative Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) |
| In Vitro Plasma Stability (% intact ADC after 7 days) | >95% | LC-MS |
| In Vitro Cytotoxicity (IC50) | 1 - 10 nM | Cell viability assay (e.g., MTT, CellTiter-Glo) |
| Tumor Uptake (% Injected Dose/gram) | 10 - 20% | In vivo biodistribution study with radiolabeled ADC |
Mandatory Visualizations
Caption: Workflow for Solid-Phase Synthesis of a this compound Peptide.
Caption: Role of a this compound Containing Linker in an ADC.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Pro-Lys-Gly-NH2
This protocol details the synthesis of a tripeptide amide using Fmoc chemistry, which can be adapted for other this compound containing peptides.[11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times).
-
-
Subsequent Amino Acid Couplings (Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH):
-
Repeat the deprotection step as in step 1.
-
Repeat the coupling step as in step 2 for each subsequent amino acid.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peptide peak and analyze for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: Conjugation of a this compound Containing Peptide to a Monoclonal Antibody (Illustrative)
This protocol is an adapted method for the conjugation of a thiol-reactive drug-linker to a monoclonal antibody via a this compound containing linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound containing peptide with a terminal cysteine
-
Maleimide-activated drug payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sephadex G-25 desalting column
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction (if necessary for site-specific conjugation):
-
To the mAb solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1 hour to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Peptide-Linker Preparation:
-
Dissolve the this compound-Cys peptide in PBS.
-
In a separate reaction, conjugate the maleimide-activated drug to the cysteine thiol of the peptide. This can be done by incubating the peptide and drug-linker at a 1:1.2 molar ratio in PBS at room temperature for 2 hours.
-
Purify the peptide-drug conjugate using RP-HPLC.
-
-
Conjugation to Antibody:
-
Add the purified peptide-drug conjugate to the reduced (or non-reduced for lysine conjugation) antibody at a desired molar ratio (e.g., 5:1 to 10:1).
-
If targeting lysine residues, the peptide-drug conjugate should have an amine-reactive group (e.g., NHS ester).
-
Incubate the reaction at 4°C overnight with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated peptide-drug and other reactants using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).
-
Evaluate the in vitro cytotoxicity of the ADC on target-positive and target-negative cell lines.
-
Conclusion
The this compound dipeptide, while simple in structure, offers significant potential in the design of sophisticated drug delivery systems. Its application as a component in cleavable linkers for ADCs and as a building block for self-assembling nanocarriers highlights its versatility. The provided protocols offer a foundation for the synthesis and application of this compound-containing constructs. Further research into the specific cleavage kinetics and in vivo behavior of this compound linkers will undoubtedly expand their application in targeted therapies.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Self-Assembling Peptides and Their Application in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Diketopiperazine Formation in Dipeptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of diketopiperazine (DKP) during dipeptide synthesis. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to optimize your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during the synthesis of peptides, particularly at the dipeptide stage.[1] This occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS).[1] This side reaction is problematic because it reduces the yield of the desired peptide and complicates the purification process. In some cases, "traceless" DKP formation can occur where the C-terminal dipeptide is cleaved from the resin, resulting in a lower yield without a corresponding impurity in the final product, making it difficult to detect.[1]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with Proline at the second (C-terminal) position are especially susceptible to DKP formation due to Proline's unique conformational properties that favor cyclization.[1][2] Sequences such as Gly-Pro, Ala-Pro, and Val-Pro are known to be sensitive to DKP formation.[2]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine (B6355638), can catalyze DKP formation.[1][2]
-
Resin Type: The choice of resin in SPPS can play a role. For example, Wang resin, which links the peptide via an ester bond, is more prone to DKP formation.[1]
-
Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.[1]
-
Solvent: The solvent can impact the stability of the peptide-resin linkage and the rate of DKP formation.[2] Studies have shown that the rate of self-deprotection and subsequent DKP formation can be faster in solvents like DMSO and DMF compared to NMP and ACN.[2][3]
Q3: At which stage of peptide synthesis is DKP formation most likely to occur?
A3: DKP formation is most prevalent at the dipeptide stage, after the coupling of the second amino acid and during the deprotection of the N-terminal protecting group (e.g., Fmoc).[1][2] The deprotected N-terminal amine of the first amino acid can nucleophilically attack the ester linkage of the second amino acid to the resin, leading to cyclization and cleavage from the support.[4]
Q4: How can I detect DKP formation in my synthesis?
A4: DKP formation can be detected by analyzing the crude peptide product using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A significant impurity peak with a mass corresponding to the cyclic dipeptide of the first two amino acids is a direct indication of DKP formation.[4]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Actions |
| Low peptide yield, especially for short peptides, but the crude product appears relatively pure. | "Traceless" DKP formation, where the dipeptide has cyclized and cleaved from the resin. | 1. Modify Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a milder deprotection cocktail known to suppress DKP formation, such as 2% DBU and 5% piperazine (B1678402) in NMP.[5][6] 2. Use a More Stable Resin: Employ a resin less prone to DKP formation, such as a 2-chlorotrityl chloride (2-CTC) resin.[5] 3. Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide unit and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[4][7] |
| Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide in the crude product. | Direct DKP formation from the resin-bound dipeptide. | 1. Optimize Deprotection: Reduce the deprotection time and/or lower the temperature during this step.[2] 2. Implement In Situ Neutralization/Acylation: For Boc-SPPS, use an in situ neutralization protocol to minimize the time the N-terminal amine is free.[4] For Fmoc-SPPS, perform the subsequent coupling reaction immediately after deprotection to "trap" the reactive N-terminal amine.[8] |
| Inconsistent synthesis results for sequences containing Proline at the second position. | Proline-containing dipeptides are conformationally predisposed to cyclization.[1][2] | 1. Prioritize the Use of a Pre-formed Dipeptide: This is the most robust solution for sequences highly prone to DKP formation.[4][7] 2. Employ Optimized Deprotection Reagents: Utilize cocktails like 2% DBU/5% piperazine in NMP, which have been shown to significantly reduce DKP formation.[5] 3. Lower the Temperature: Reducing the temperature during coupling and deprotection can help decrease the rate of cyclization.[2] |
Data Presentation: Impact of Deprotection Reagents on DKP Formation
The following table summarizes the percentage of DKP formation when treating a susceptible peptide resin (Fmoc-Cys(Trt)-Pro-CTC resin) with different Fmoc-deprotection solutions.
| Deprotection Reagent Cocktail | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF | < 4 |
| 5% Piperazine | NMP | < 4 |
| 2% DBU, 5% Piperazine | NMP | Significantly reduced |
Data adapted from a study on optimized Fmoc-removal strategies.[5]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Dipeptide Prone to DKP Formation
Objective: To provide a baseline protocol for the synthesis of a dipeptide known to be susceptible to DKP formation.
Materials:
-
Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell Wang resin in DCM for 1 hour, followed by washing with DMF.
-
First Amino Acid Coupling (Fmoc-Pro-OH): Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin with DMF.
-
Second Amino Acid Coupling (Fmoc-Gly-OH): Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using the cleavage cocktail. Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
Objective: To demonstrate an optimized deprotection strategy that significantly reduces DKP formation.
Materials:
-
Peptide-resin from Protocol 1, step 2 (Fmoc-Pro-Wang resin)
-
Fmoc-Gly-OH
-
DIC, HOBt
-
2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP)
-
NMP, DMF, DCM
-
Cleavage cocktail
Procedure:
-
Resin Preparation: Start with the Fmoc-Pro-Wang resin prepared in Protocol 1.
-
Fmoc Deprotection (Optimized Conditions):
-
Treat the resin with the 2% DBU / 5% piperazine in NMP solution for 5 minutes.
-
Drain and repeat the treatment with a fresh solution for 10 minutes.[1]
-
Wash the resin thoroughly with NMP.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH): Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Decision workflow for selecting a DKP prevention strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cleavage of Lys-Gly from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cleavage of the dipeptide Lys-Gly from solid-phase synthesis resins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of this compound from the resin in a question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
-
Question: My final yield of this compound is significantly lower than expected after cleavage. What are the potential causes and how can I improve it?
-
Answer: Low peptide yield can result from several factors. Here are the most common causes and their solutions:
-
Incomplete Cleavage: The reaction time may have been too short. While standard protocols often suggest 1-3 hours, extending the cleavage time to 3-4 hours can be beneficial.[1] It is also advisable to re-cleave the resin with a fresh cocktail to recover any remaining peptide.
-
Inefficient Precipitation: The peptide may not be fully precipitating from the cleavage solution. Ensure the ether used for precipitation is ice-cold (-20°C) and used in a sufficient volume (typically 8-10 times the volume of the filtrate).[1] Allowing for a longer incubation period at low temperature can also improve precipitation.
-
Poor Resin Swelling: For the cleavage cocktail to efficiently access all peptide chains, the resin must be adequately swollen. Before cleavage, ensure the resin is washed and swollen with a suitable solvent like dichloromethane (B109758) (DCM).[2]
-
Degraded Reagents: Trifluoroacetic acid (TFA) and scavengers can degrade over time. Always use fresh, high-quality reagents for the cleavage cocktail.[3][4]
-
Issue 2: Low Purity of the Cleaved Peptide
-
Question: My mass spectrometry analysis shows multiple peaks, indicating impurities in my cleaved this compound. What could be the cause and how can I improve the purity?
-
Answer: Low purity is often due to side reactions during cleavage or incomplete removal of protecting groups.
-
Incomplete Removal of Protecting Groups: The Boc protecting group on the lysine (B10760008) side chain may not be fully removed. Ensure a sufficient reaction time with a fresh cleavage cocktail.
-
Side Reactions: The tert-butyl cation generated from the cleavage of the Lys(Boc) group is reactive and can cause side reactions.[2] The use of scavengers is crucial to trap these reactive species.[2] For a simple dipeptide like this compound, a standard scavenger like triisopropylsilane (B1312306) (TIS) is generally sufficient.[2]
-
Residual Solvents: Residual dimethylformamide (DMF) from the synthesis steps can inhibit the acidic cleavage reaction.[5][6] Thoroughly wash the resin with DCM before cleavage.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a standard cleavage cocktail for cleaving this compound from Wang resin?
-
Q2: What is the role of scavengers in the cleavage cocktail for this compound?
-
A2: Scavengers are essential for trapping reactive cationic species generated during the removal of protecting groups.[8] In the case of this compound, the primary protecting group is the tert-butyloxycarbonyl (Boc) group on the lysine side chain. During TFA-mediated cleavage, the Boc group is removed, generating a reactive tert-butyl cation.[2] Scavengers like TIS "scavenge" or trap these cations, preventing them from re-attaching to the peptide or causing other side reactions.[2][9]
-
-
Q3: How do I choose the right resin for synthesizing this compound?
-
Q4: Can I re-cleave the resin if the initial cleavage is incomplete?
-
A4: Yes, if you suspect incomplete cleavage, you can wash the resin with a small amount of TFA and then subject it to a second cleavage with a fresh cocktail.[4] Analyzing a small sample of the resin after the first cleavage using a method like the Kaiser test can help determine if a significant amount of peptide remains.[3]
-
-
Q5: How should I prepare the peptide-resin for cleavage?
-
A5: Proper preparation is crucial for efficient cleavage. The N-terminal Fmoc group must be removed first.[14] The resin should then be thoroughly washed with a solvent like DCM to remove residual DMF, which can inhibit the cleavage reaction.[5][6][7] Finally, the resin should be dried under high vacuum before adding the cleavage cocktail.[5]
-
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides
| Reagent Name | Composition | Primary Application |
| Standard (Reagent R) | 90-95% TFA / 2.5-5% Thioanisole / 2.5-3% EDT / 2% Anisole or 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, suitable for peptides without highly sensitive residues like this compound.[2][15] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust, general-purpose reagent for peptides with multiple sensitive residues (Trp, Met, Cys).[16] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative, useful for peptides with trityl-based protecting groups.[17] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄I | Specifically designed to prevent methionine oxidation.[17] |
Note: EDT = 1,2-Ethanedithiol; TIS = Triisopropylsilane; TFA = Trifluoroacetic acid; DMS = Dimethyl Sulfide; NH₄I = Ammonium Iodide.
Experimental Protocols
Protocol 1: Standard Cleavage of Lys(Boc)-Gly-OH from Wang Resin
-
Pre-Cleavage Preparation:
-
Ensure the N-terminal Fmoc group of the dipeptide on the resin is removed.
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual solvents and swell the resin.
-
Dry the resin under a high vacuum for at least 1 hour.[5]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, freshly prepare the cleavage cocktail. For this compound, a standard cocktail of 95% TFA, 2.5% water, and 2.5% TIS is recommended.[2] For 100 mg of resin, prepare 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[1]
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA (0.5 mL each) and combine the filtrates.[14]
-
-
Peptide Precipitation:
-
In a centrifuge tube, add 8-10 volumes of ice-cold diethyl ether.
-
Slowly add the combined TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[1]
-
-
Drying:
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
-
Visualizations
Caption: A simplified workflow for the cleavage of this compound from resin.
Caption: A troubleshooting workflow for common cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: Resolving Lys-Gly Aggregation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Lysyl-glycine (Lys-Gly) aggregation in aqueous buffers.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound aggregation issues observed during your experiments.
Problem: My this compound solution is cloudy or has visible precipitates.
This is a common sign of peptide aggregation. Follow these steps to address the issue:
| Step | Action | Rationale |
| 1. Initial Assessment | Visually inspect the solution. Confirm the presence of cloudiness or particles. | To ensure the problem is aggregation and not another issue like contamination. |
| 2. Review Dissolution Protocol | Ensure the correct solvent and technique were used. For this compound, sterile, deionized water is the recommended starting solvent. Use gentle swirling or vortexing to dissolve; avoid vigorous shaking which can introduce shear stress and promote aggregation.[1] | Improper dissolution technique can be a primary cause of aggregation.[1] |
| 3. Adjust Solution pH | Measure the pH of your solution. The isoelectric point (pI) of this compound is approximately 9.74.[2] Ensure the buffer pH is at least one to two units away from the pI. For this compound, a pH between 4.0 and 7.5 is recommended for optimal solubility. | Peptides are least soluble at their isoelectric point where the net charge is zero, leading to increased intermolecular interactions and aggregation.[1][2] |
| 4. Modify Ionic Strength | The effect of ionic strength can be complex.[1] Experiment with varying the salt (e.g., NaCl) concentration in your buffer, starting from 50 mM and testing up to 150 mM. | Salts can shield electrostatic charges, which may either prevent or promote aggregation depending on the specific peptide and buffer conditions.[1] |
| 5. Decrease Peptide Concentration | If possible, lower the concentration of your this compound solution. | High peptide concentrations can favor self-association and lead to the formation of aggregates.[1] |
| 6. Control Temperature | Prepare and store the solution at a consistent, recommended temperature. While gentle warming (below 40°C) can sometimes aid dissolution, avoid excessive heat and repeated freeze-thaw cycles which can induce aggregation.[1][3] | Temperature fluctuations can provide the energy needed for aggregation to occur.[3] |
| 7. Utilize Solubilizing Agents | For highly aggregated samples in non-cellular applications, consider using chaotropic agents like 6 M guanidine-HCl or 8 M urea (B33335) for initial solubilization, followed by dilution into the final buffer. | These agents disrupt the non-covalent interactions that hold aggregates together.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The aggregation of this compound is influenced by several factors:
-
pH near the Isoelectric Point (pI): this compound has an estimated pI of 9.74.[2] At or near this pH, the dipeptide has a net neutral charge, which minimizes electrostatic repulsion between molecules and promotes aggregation.
-
High Concentration: Increased peptide concentration can lead to greater intermolecular interactions, favoring the formation of aggregates.[1]
-
Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions. While it can sometimes stabilize peptides, it can also shield charges and promote aggregation.[1]
-
Temperature: Elevated temperatures and freeze-thaw cycles can induce conformational changes that expose hydrophobic regions, leading to aggregation.[3]
-
Mechanical Stress: Vigorous shaking or stirring can introduce shear forces that may trigger aggregation.[1]
Q2: How does buffer selection impact this compound solubility and aggregation?
A2: The choice of buffer is critical. The buffer's pH is the most important factor, and it should be significantly different from the peptide's pI.[1][2] Additionally, the buffer species itself can have an effect. For instance, phosphate (B84403) and citrate (B86180) buffers have been observed to have a higher propensity for inducing aggregation in some proteins compared to acetate (B1210297) or histidine buffers, independent of ionic strength.[5][6]
Q3: What is the predicted solubility of this compound in common buffers?
A3: While specific quantitative data is limited, the solubility of this compound can be predicted based on its pI of approximately 9.74.
| Buffer System | pH Range | Predicted Solubility | Rationale |
| Citrate Buffer | 3.0 - 6.2 | High | The pH is significantly lower than the pI, resulting in a high net positive charge and strong electrostatic interactions with water.[2] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Medium to High | The pH is below the pI, leading to a net positive charge and good solubility.[2] |
| HEPES Buffer | 6.8 - 8.2 | Medium | As the pH approaches the pI, the net positive charge decreases, which may slightly reduce solubility.[2] |
| Tris Buffer | 7.5 - 9.0 | Medium to Low | The pH is getting closer to the pI, reducing the net charge and likely decreasing solubility.[2] |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Low | This pH range is very close to the pI, leading to a minimal net charge and the lowest expected aqueous solubility.[2] |
Q4: How can I detect and quantify this compound aggregation?
A4: Several analytical techniques can be used:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution to detect the presence of larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: Detects the formation of amyloid-like fibrils, which are a specific type of aggregate. An increase in fluorescence intensity indicates fibril formation.[7]
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[8]
Q5: Can I use sonication to dissolve my this compound?
A5: Yes, brief sonication in a water bath can be a useful technique to break up small aggregates and aid in the dissolution of the peptide.[4] However, it is important to use it judiciously as prolonged or high-energy sonication can potentially degrade the peptide.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the procedure for analyzing this compound solutions for the presence of aggregates using DLS.
Materials:
-
This compound solution
-
Buffer (the same as used for the this compound solution)
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer.
-
Filter the buffer and the this compound solution through a 0.22 µm syringe filter to remove any dust or extraneous particles.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
-
Measurement:
-
Place the cuvette containing the buffer (as a blank) into the instrument and perform a measurement to ensure the buffer is free of contaminants.
-
Replace the blank with the cuvette containing the this compound solution.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will generate a particle size distribution report.
-
A monomodal peak at a small hydrodynamic radius is indicative of a monomeric peptide solution.
-
The presence of additional peaks at larger sizes suggests the presence of oligomers or larger aggregates. An increase in the average hydrodynamic radius and polydispersity index over time is also indicative of aggregation.[3]
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
This protocol describes the use of a ThT assay to detect the formation of amyloid-like fibrils of this compound.
Materials:
-
This compound samples (at different time points or under different conditions)
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette 20 µL of each this compound sample into separate wells of the 96-well plate in triplicate.
-
Include a buffer-only control and a ThT-only control.
-
Add 180 µL of the 10 µM ThT working solution to each well.
-
-
Fluorescence Measurement:
-
Data Interpretation:
-
A significant increase in fluorescence intensity of the this compound samples compared to the controls indicates the presence of amyloid-like fibrils.[7]
-
Protocol 3: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification
This protocol provides a general method for quantifying this compound aggregates using SEC-HPLC.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
Size-exclusion column suitable for small peptides (e.g., with a molecular weight range appropriate for dipeptides and their oligomers)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Syringe filters (0.22 µm)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the this compound solution through a 0.22 µm syringe filter.
-
-
Chromatographic Analysis:
-
Inject a known volume of the filtered this compound solution onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength for peptide detection (e.g., 214 nm or 220 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Larger species (aggregates) will elute earlier than smaller species (monomers).
-
Integrate the area of each peak.
-
Calculate the percentage of aggregates by dividing the sum of the areas of the aggregate peaks by the total area of all peaks and multiplying by 100.
-
Visualizations
References
- 1. This compound-His | C14H24N6O4 | CID 9884354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Thioflavin T Assay [protocols.io]
Technical Support Center: Improving Lys-Gly Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges with Lys-Gly (Lysyl-glycine) solubility in experimental settings. Proper handling and dissolution of this dipeptide are critical for ensuring the accuracy and reproducibility of in vitro assay results.
This compound Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. This compound is a dipeptide composed of L-lysine and glycine.[1][2] Due to the basic side chain of lysine (B10760008), the peptide has a high isoelectric point (pI) and is often supplied as a hydrochloride (HCl) or trifluoroacetate (B77799) (TFA) salt to improve handling and initial solubility.[3][4][5]
| Property | Value | Source |
| Chemical Formula | C₈H₁₇N₃O₃ | [1][6][7] |
| Molecular Weight (Free Form) | 203.24 g/mol | [1][6] |
| Molecular Weight (HCl Salt) | 239.7 g/mol | [5] |
| Theoretical Isoelectric Point (pI) | 10.09 | [4] |
| Appearance | White crystalline solid / powder | [1][8] |
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.
Q1: My lyophilized this compound powder is clumpy and difficult to dissolve. What's wrong?
This issue is commonly caused by moisture absorption. Lyophilized peptides are hygroscopic and can clump if exposed to air before reaching room temperature.
-
Cause: Condensation forms when a cold vial is opened in a warmer, ambient environment.[9]
-
Solution: Before opening, allow the vial of this compound powder to warm to room temperature inside a desiccator.[9] This prevents moisture from condensing on the powder. If the powder has already clumped, it may indicate partial degradation, and using a fresh vial is recommended for sensitive assays.[9]
Q2: My this compound solution is cloudy or has a visible precipitate. How can I fix this?
Solution cloudiness or precipitation indicates that the peptide is not fully soluble or is aggregating. This can be influenced by concentration, pH, and handling.
-
High Concentration: Preparing solutions at very high concentrations can promote self-association and aggregation.[3] Try preparing a more dilute stock solution.
-
pH is near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.[3] Since this compound has a high pI (~10.09), it is more soluble in solutions with a neutral to slightly acidic pH.[3][4] The HCl salt form naturally creates a slightly acidic solution when dissolved in unbuffered water, which aids solubility.[3]
-
Improper Mixing: Vigorous stirring or vortexing can introduce shear stress and promote aggregation.[3] Use gentle swirling or inversion to dissolve the peptide.[3]
-
Solution:
-
Ensure the pH of your buffer is at least one to two units away from the pI of ~10.09. A pH range of 4-7 is generally optimal for stability.[2]
-
If using a high concentration, try reducing it.
-
Consider gentle warming to 37°C to aid dissolution.[5]
-
If the problem persists, you may need to characterize the aggregates using techniques like Dynamic Light Scattering (DLS).[3]
-
Q3: I'm seeing inconsistent results in my cell-based assays with a stored this compound solution. What is the likely cause?
Inconsistent results often point to the degradation of the peptide in your stock solution. The stability of this compound is highly dependent on storage conditions and pH.
-
Cause: The peptide bond in this compound is susceptible to hydrolysis, especially under improper pH or temperature conditions.[2] Repeated freeze-thaw cycles can also degrade the peptide.
-
Stability Profile: this compound is most stable in a pH range of 4-7.[2] Its stability decreases in highly acidic (pH < 4) or alkaline (pH > 7) environments.[2]
-
Solution:
-
Prepare Fresh Solutions: Whenever possible, use a freshly prepared solution for your experiments to ensure consistency.[9]
-
Proper Storage: If you must store the solution, aliquot the sterile-filtered stock into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Storage Temperature: Store aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[5]
-
Verify Integrity: If you suspect degradation, compare the performance of your stored solution against a freshly prepared one.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the benefit of using the HCl or TFA salt form of this compound? A: The salt forms (hydrochloride or trifluoroacetate) of peptides are generally more soluble in aqueous solutions than their free-form counterparts.[4][10] The counterion also helps to stabilize the peptide in its lyophilized state.
Q: What is the best solvent for dissolving this compound? A: For most in vitro biological assays, the recommended solvent is sterile, purified water (e.g., Milli-Q) or a suitable sterile buffer like PBS (low ionic strength is sometimes recommended to avoid precipitation).[5][11][12] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be used for initial dissolution before diluting into an aqueous buffer, but this is not typically necessary for a polar dipeptide like this compound.[10][12]
Q: How should I handle the lyophilized this compound powder? A: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.[9] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM)
This protocol describes the standard procedure for preparing a sterile stock solution of this compound HCl for use in cell culture or other in vitro assays.
Materials:
-
H-Lys-Gly-OH.HCl powder (MW: 239.7 g/mol )
-
Sterile, purified water or desired buffer (e.g., PBS)
-
Sterile conical tube
-
0.22 µm syringe filter
-
Sterile, single-use microcentrifuge tubes for aliquots
Methodology:
-
Warm to Room Temperature: Allow the vial of this compound powder to warm to room temperature in a desiccator before opening.
-
Weigh Powder: In a sterile environment (e.g., laminar flow hood), weigh the required amount of powder. For a 10 mM solution in 10 mL, you would need 23.97 mg.
-
Dissolution: Add the powder to a sterile conical tube. Add the required volume of sterile water (e.g., 10 mL).
-
Mixing: Gently swirl or invert the tube until the powder is completely dissolved.[3][5] If needed, the solution can be warmed to 37°C to aid dissolution.[5] Avoid vigorous shaking.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[5]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots.[5] Store at -20°C for short-term use or -80°C for long-term storage.[5]
Protocol 2: General Stability Assessment using RP-HPLC
To empirically determine the stability of your this compound solution under specific experimental conditions, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis can be performed.
Objective: To monitor the purity of a this compound solution over time to detect degradation.
Methodology:
-
Prepare Sample (Time Zero): Prepare a this compound stock solution (e.g., 1 mg/mL) in your buffer of interest as described in Protocol 1.[9]
-
Initial Analysis: Immediately perform an initial purity analysis of this solution using RP-HPLC. This serves as your T=0 reference point.[9] The primary peak corresponds to intact this compound.
-
Storage: Aliquot the remaining stock solution and store it under your desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week), analyze an aliquot from each storage condition using the same RP-HPLC method.
-
Data Interpretation: Compare the chromatograms from each time point to the T=0 reference. A decrease in the area of the main this compound peak and the appearance of new peaks (e.g., corresponding to free lysine and glycine) indicate degradation.[2][9] The percentage of remaining intact peptide can be calculated to determine its stability under those conditions.
References
- 1. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. H-Lys-Gly-OH peptide [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Glycine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
minimizing oxidation of Lys-Gly during storage
Welcome to the technical support center for Lys-Gly dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing oxidation during storage and ensuring the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A: The primary cause of degradation for this compound, like many peptides, is oxidation, particularly at the lysine (B10760008) residue.[1][2] The ε-amino group of the lysine side chain is susceptible to oxidative deamination.[3] Other contributing factors include hydrolysis of the peptide bond, which is influenced by pH and temperature, and exposure to light and moisture.[4][5]
Q2: My this compound solution appears discolored. What could be the cause?
A: Discoloration can be an indicator of degradation. This may be due to oxidation or other chemical reactions. It is recommended to visually inspect your peptide solutions before use. If you observe any changes in color or clarity, it is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the dipeptide.
Q3: I am observing inconsistent results in my bioassays using a stored this compound solution. Could oxidation be the culprit?
A: Yes, inconsistent bioassay results are a common consequence of peptide degradation.[6] Oxidation can alter the structure of this compound, leading to a loss of biological activity. To ensure reproducible results, it is crucial to use fresh or properly stored and validated peptide solutions.
Q4: How can I minimize the oxidation of this compound during storage?
A: To minimize oxidation, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C for long-term storage.[4][7][8] The container should be tightly sealed and protected from light and moisture.[4] For solutions, it is best to prepare fresh batches for each experiment. If you need to store solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[7] Using sterile, deoxygenated buffers with a slightly acidic pH (pH 5-7) can also help prolong stability.[7]
Q5: Are there any recommended antioxidants to include in my this compound solution?
A: While specific studies on antioxidants for this compound are limited, general strategies for protecting peptides from oxidation can be applied. Antioxidants such as Vitamin C (ascorbic acid), Vitamin E, or chelating agents can be considered to enhance the peptide's resistance to oxidation.[][10] However, the compatibility and effectiveness of any antioxidant with your specific experimental system should be validated.
Troubleshooting Guides
Problem: Unexpected peaks in HPLC analysis of stored this compound.
| Possible Cause | Troubleshooting Steps |
| Oxidation | Compare the chromatogram with a freshly prepared standard. Oxidized forms of this compound will likely have different retention times. Consider using a mass spectrometer (LC-MS) to identify the masses of the impurity peaks, which may correspond to oxidized species. |
| Hydrolysis | The appearance of peaks corresponding to free lysine and glycine (B1666218) may indicate hydrolysis of the peptide bond. |
| Contamination | Ensure proper handling and use of sterile techniques to prevent microbial or chemical contamination. |
Problem: Loss of biological activity in a stored this compound solution.
| Possible Cause | Troubleshooting Steps |
| Oxidation | Confirm the purity of your this compound solution using HPLC. If significant degradation is observed, prepare a fresh solution from lyophilized powder. |
| Incorrect Storage | Review your storage conditions. Ensure the solution was stored at the recommended temperature, protected from light, and that freeze-thaw cycles were minimized. |
| pH Shift | Measure the pH of your solution. Extreme pH values can lead to degradation. The optimal pH for storage of many peptide solutions is between 5 and 7.[7] |
Data on Peptide Storage and Stability
The following tables summarize general recommendations for peptide storage, which are applicable to this compound.
Table 1: Recommended Storage Temperatures
| Form | Short-Term (1-2 weeks) | Long-Term (>2 weeks) |
| Lyophilized Powder | 4°C or -20°C | -20°C or -80°C[8] |
| In Solution | 4°C | -20°C or -80°C (aliquoted)[8] |
Table 2: Factors Influencing Peptide Stability in Solution
| Factor | Recommendation | Rationale |
| pH | Store in a slightly acidic buffer (pH 5-7).[7] | Minimizes hydrolysis and other degradation reactions.[5] |
| Oxygen | Use deoxygenated solvents. Purge vials with nitrogen or argon.[7] | Reduces the risk of oxidation. |
| Freeze-Thaw Cycles | Aliquot solutions to avoid repeated cycles.[7] | Repetitive freezing and thawing can degrade peptides. |
| Light | Store in amber vials or protect from light.[4] | Prevents photodegradation. |
| Moisture | Allow lyophilized peptide to equilibrate to room temperature before opening. | Reduces moisture uptake from the atmosphere. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, and thermal) and identify potential degradation products.
2. Materials:
-
H-Lys-Gly-OH (lyophilized powder)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Purified water (e.g., Milli-Q)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector
-
C18 column suitable for peptide analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in purified water to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
RP-HPLC Analysis:
-
Set the UV detection wavelength to 210-230 nm.[6]
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a standard volume of each sample (e.g., 20 µL).
-
Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (intact this compound).
-
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.
Visualizations
Caption: Simplified pathway of lysine residue oxidation in this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for selecting appropriate this compound storage conditions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative deamination of lysine residue in plasma protein of diabetic rats. Novel mechanism via the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. google.com [google.com]
addressing peptide degradation in Lys-Gly solutions
Welcome to the technical support center for Lys-Gly solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the degradation of the dipeptide this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of the peptide bond linking the lysine (B10760008) and glycine (B1666218) residues.[1][2] This process can be catalyzed by both acidic and basic conditions.[1][3][4] Additionally, the primary amine on the lysine side chain can be susceptible to modifications, and under extreme conditions, glycine can undergo dehydration, decarboxylation, and deamination.[5]
Q2: What is the optimal pH for storing this compound solutions to minimize degradation?
A2: For maximum stability, it is recommended to store this compound solutions at a pH between 5 and 6.[5][6] Stability is expected to be lowest in acidic (pH < 4) and alkaline (pH > 8) conditions due to accelerated acid and base-catalyzed hydrolysis of the peptide bond.[1]
Q3: How should I store my this compound solutions to ensure long-term stability?
A3: For optimal long-term stability, it is best to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solution, it should be stored in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] For short-term storage, solutions can be kept at 4°C for 1-2 weeks.[6]
Q4: Can I do anything to my experimental setup to reduce the rate of degradation?
A4: Yes. Besides controlling pH and temperature, you can filter the solution through a 0.2 μm filter to remove potential bacterial contamination that could contribute to degradation.[6] If oxidation is a concern for other components in your solution, you can purge the container with an inert gas like nitrogen or argon.[6]
Q5: How can I tell if my this compound solution has degraded?
A5: Degradation can be assessed by comparing the performance of a stored solution to a freshly prepared one in your bioassay.[5] For a more direct and quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify the parent peptide and its degradation products.[7]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter with your this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Peptide degradation leading to lower effective concentration of active this compound. | Prepare a fresh solution of this compound from lyophilized powder and compare its performance to the stored solution.[5] Ensure the storage pH is between 5 and 6 and the temperature is appropriate (-20°C or -80°C for long-term).[5][6] |
| Difficulty dissolving lyophilized this compound powder | The peptide may have absorbed moisture and clumped, which can be a sign of partial degradation. | Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5] If clumping has already occurred, it is advisable to use a fresh vial to ensure the integrity of your experiment.[5] |
| Visible changes in the lyophilized powder (e.g., color change, clumping) | This could be due to moisture absorption, improper storage temperature, or contamination. | It is strongly recommended to discard the vial and use a new one to ensure the reliability of your experimental results.[5] |
| Loss of biological activity in a multi-day experiment | The peptide is likely degrading under the experimental conditions (e.g., physiological pH and 37°C). | Consider adding the peptide fresh at different time points during the experiment if possible. Alternatively, perform a stability study under your specific experimental conditions to understand the degradation kinetics. |
Peptide Stability Data
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected trends in degradation based on general principles of peptide stability.[1]
| Condition | Parameter | Expected Impact on this compound Stability |
| pH | < 4 (Acidic) | Accelerated hydrolysis of the peptide bond.[1] |
| 4 - 6 | Region of maximum stability.[1] | |
| > 8 (Alkaline) | Accelerated hydrolysis of the peptide bond.[1] | |
| Temperature | 4°C | Suitable for short-term storage (1-2 weeks).[6] |
| -20°C | Suitable for medium-term storage (3-4 months).[6] | |
| -80°C | Optimal for long-term storage (approximately 1 year).[6] | |
| Storage Form | Lyophilized Powder | Most stable form for long-term storage. |
| Aqueous Solution | Less stable than lyophilized form.[6] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of acid/base hydrolysis, oxidation, and heat to identify potential degradation products and degradation pathways.
Materials:
-
H-Lys-Gly-OH.HCl
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).[1]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Store at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Analyze all samples (including an untreated control) by HPLC or LC-MS to determine the percentage of remaining this compound and to identify any degradation products.
-
Visualizing Degradation and Troubleshooting
This compound Hydrolysis Pathway
Caption: Acid and base-catalyzed hydrolysis of the this compound dipeptide.
Troubleshooting Workflow for this compound Degradation
References
dealing with co-eluting impurities during Lys-Gly HPLC
Technical Support Center: Lys-Gly HPLC Analysis
Welcome to the technical support center for this compound HPLC analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during the separation and analysis of the dipeptide this compound and its impurities.
Frequently Asked questions (FAQs)
What are the common causes of peak co-elution in this compound HPLC analysis?
Co-elution, where an impurity peak overlaps with the main this compound peak, can stem from several factors related to the sample, mobile phase, or HPLC column. Common causes include:
-
Structurally Similar Impurities: Impurities with polarities and structures very close to this compound, such as diastereomers (e.g., D-Lys-L-Gly) or by-products from synthesis (e.g., protected this compound), will have similar retention times.
-
Inadequate Chromatographic Selectivity: The combination of the stationary phase (column) and mobile phase may not be sufficient to differentiate between the analyte and the impurity.[1][2]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable peptides like this compound.[3][4][5] If the pH is too close to the pKa of this compound or an impurity, both may exist in mixed ionized and unionized states, leading to poor peak shape and potential co-elution.[5]
-
Insufficient Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks that are more likely to overlap.
-
Method Overload: Injecting too much sample can overload the column, causing peak distortion and a loss of resolution.
My this compound peak has a shoulder or is broader than expected. How can I confirm co-elution?
A distorted peak shape is a strong indicator of a co-eluting impurity. The most direct way to confirm this is through Peak Purity analysis using a Photodiode Array (PDA) or Diode Array Detector (DAD).[2][6]
-
Peak Purity Analysis: A PDA/DAD detector acquires full UV-Vis spectra at multiple points across the eluting peak (e.g., the upslope, apex, and downslope).[6] If the peak is pure, all spectra will be identical. If an impurity is present, the spectra will differ, resulting in a failed peak purity test.[6][7]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is a definitive way to identify co-eluting components.[8][9] MS can detect ions of different mass-to-charge ratios under a single chromatographic peak.[8]
-
Varying Method Conditions: Slightly altering chromatographic conditions, such as temperature or mobile phase composition, can sometimes partially resolve a hidden peak, confirming its presence.[8]
How can I modify my HPLC method to resolve a co-eluting impurity?
Method development is key to resolving co-eluting peaks. A systematic approach involves adjusting one parameter at a time to observe its effect on selectivity and resolution.[10] The most influential parameters are mobile phase pH, organic modifier, and stationary phase chemistry.[10]
-
Adjust Mobile Phase pH: For peptides, pH is the most powerful tool for changing selectivity.[3][5] Since this compound has ionizable amine and carboxyl groups, even a small shift in pH can significantly alter the retention times of the main peak and any impurities.[5] It is recommended to work at a pH at least 1-2 units away from the pKa values of the analytes.[5]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727) (or a combination) can alter selectivity due to different solvent properties.
-
Modify the Gradient Slope: A shallower gradient (i.e., a slower increase in organic solvent concentration over time) increases the run time but often significantly improves the resolution of closely eluting peaks.[11][12][13]
-
Adjust Column Temperature: Changing the column temperature can affect the retention behavior of this compound and its impurities differently, sometimes reversing their elution order and improving separation.[11]
-
Switch the Stationary Phase: If modifications to the mobile phase are insufficient, changing the column is the next step. Moving from a standard C18 column to one with a different chemistry (e.g., Phenyl-Hexyl, Cyano, or an embedded polar group column) provides a different separation mechanism that can resolve the co-elution.[1]
The following table summarizes the potential impact of these modifications.
| Parameter Adjusted | Expected Effect on Separation | Typical Starting Point | Considerations |
| Mobile Phase pH | High impact on selectivity for ionizable compounds.[4] | Adjust pH by ± 0.5 units. | Ensure the chosen pH is within the column's stable operating range (typically pH 2-8 for silica-based columns).[4] |
| Gradient Slope | Shallower gradients increase resolution for complex mixtures.[12][13] | Decrease slope by 50% (doubles gradient time). | Increases run time and solvent consumption. |
| Organic Modifier | Can alter elution order (selectivity). | Switch from Acetonitrile to Methanol. | Methanol typically has a lower elution strength and may require changes to the gradient profile. |
| Column Temperature | Moderate impact on selectivity; can improve peak shape.[11] | Change temperature by ± 10 °C. | Higher temperatures reduce mobile phase viscosity but can impact analyte stability.[11] |
What are orthogonal methods and when should I use them?
Orthogonal methods are analytical techniques that use fundamentally different separation mechanisms.[14][15][16] They are employed when you need to confirm the purity of a peak with a high degree of confidence, especially if a co-eluting impurity is suspected but cannot be resolved by modifying the primary method.[8][14]
For a primary Reversed-Phase (RP-HPLC) method, an orthogonal method could be:
-
Strong Cation Exchange (SCX) HPLC: Separates molecules based on their net positive charge.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates polar compounds using a polar stationary phase and a high organic content mobile phase.[17]
-
RP-HPLC at a Drastically Different pH: Running an RP-HPLC method at a high pH (e.g., pH 9) is considered orthogonal to a low pH method (e.g., pH 2.7) because the ionization states and retention behaviors of the peptides are completely different.
Using an orthogonal method can reveal impurities that have very similar properties under the primary analytical conditions.[14]
Troubleshooting and Experimental Protocols
Protocol 1: Peak Purity Assessment using a PDA Detector
This protocol outlines the steps to verify the spectral homogeneity of the this compound peak.
-
System Setup: Ensure your HPLC system is equipped with a PDA or DAD detector.
-
Acquisition Parameters: In your instrument method, set the PDA to acquire data across a relevant UV range (e.g., 200-400 nm). Ensure the data acquisition rate (spectra/sec) is sufficient to capture at least 15-20 spectra across the peak width.
-
Sample Analysis: Inject a concentration of your this compound sample that results in a peak absorbance between 0.5 and 1.5 AU. Peaks that are too small or saturated may yield unreliable purity results.
-
Data Processing:
-
Integrate the this compound peak in your chromatography data system (CDS).
-
Use the built-in peak purity analysis function. The software will compare the spectra from the peak upslope, apex, and downslope.[6]
-
The software will generate a "Purity Angle" or "Threshold Angle" value. A Purity Angle that is less than the Threshold Angle indicates a pure peak. A failed result suggests the presence of a co-eluting impurity.
-
Protocol 2: Method Modification to Resolve Co-eluting Peaks
This protocol provides a systematic workflow for adjusting your HPLC method to separate a known or suspected impurity from the this compound peak.
-
Establish a Baseline: Run your current HPLC method and record the resolution, peak width, and retention time for the this compound peak.
-
Adjust Mobile Phase pH (Highest Impact):
-
Prepare mobile phases with the pH adjusted by +1.0 and -1.0 units from your current method (e.g., if you are at pH 3.0, test pH 2.0 and pH 4.0).
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the sample and compare the chromatograms. Look for changes in selectivity (elution order) or an increase in resolution.
-
-
Optimize the Gradient Slope (Fine-Tuning):
-
Once a promising pH is identified, focus on the gradient.
-
If the impurity is very close to the main peak, make the gradient shallower. For example, if your original gradient was 5-35% Acetonitrile over 20 minutes (1.5%/min), try a gradient of 10-30% over 40 minutes (0.5%/min). This spreads the peaks out, often improving separation.[12][13]
-
-
Evaluate Column Temperature:
-
Set the column temperature to 10°C higher or lower than the current method.
-
Analyze the sample and observe any changes in selectivity. Sometimes a change in temperature can be enough to resolve two closely eluting compounds.[11]
-
-
Assess Results: After each modification, compare the critical parameters (resolution, peak shape) to the baseline. The goal is to achieve a resolution (Rs) of >1.5 between the this compound peak and the impurity.
Visualizations
Troubleshooting Workflow for Co-elution
References
- 1. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Peak Purity / Deconvolution â Pharmaceutical & Biopharmaceuticals [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. waters.com [waters.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Lys-Gly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the ionization of the dipeptide Lys-Gly in mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Poor ionization of this compound is a common issue, primarily due to its small size and hydrophilic nature. This guide provides a systematic approach to identify and resolve the root cause of low signal intensity in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Issue: Low or No Signal for this compound in ESI-MS
Caption: ESI-MS Troubleshooting Workflow for Poor this compound Ionization.
-
Evaluate Solvent Composition: The composition of the solvent carrying this compound into the mass spectrometer is critical for efficient ionization.
-
Increase Organic Content: Hydrophilic molecules like this compound have low surface activity in highly aqueous solutions. Increasing the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) can enhance ionization efficiency by reducing the surface tension of the ESI droplets.[1][2]
-
Acidic Modifiers: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, is crucial for promoting protonation of the analyte in positive ion mode. This is especially important for peptides containing basic residues like lysine (B10760008).[3]
-
-
Optimize pH: The pH of the solution directly affects the charge state of this compound. For positive ion mode, the pH should be low enough to ensure protonation of the N-terminus and the lysine side chain. A pH of 2-3 is generally a good starting point.
-
Adjust Instrument Parameters: Fine-tuning the ESI source parameters can significantly impact signal intensity.
-
Capillary Voltage: Optimize the voltage applied to the ESI needle. A voltage ramp experiment can help identify the optimal setting for this compound.
-
Nebulizer and Drying Gas: The flow rates of the nebulizing and drying gases affect droplet formation and desolvation. Insufficient gas flow may lead to incomplete desolvation, while excessive flow can cause ion suppression.
-
Source Temperature: The temperature of the ESI source influences solvent evaporation. An optimal temperature ensures efficient desolvation without causing thermal degradation of the peptide.
-
-
Consider Derivatization: If the above steps do not yield a satisfactory signal, chemical derivatization can be employed to increase the hydrophobicity and ionization efficiency of this compound.[4][5] This involves reacting the peptide with a reagent that adds a nonpolar group.
Issue: Low or No Signal for this compound in MALDI-MS
Caption: MALDI-MS Troubleshooting Workflow for Poor this compound Ionization.
-
Evaluate Matrix Choice and Preparation: The choice of matrix is paramount for successful MALDI analysis of small molecules.
-
Matrix Selection: For small peptides like this compound, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[6] The choice of matrix can significantly affect signal intensity and spectral quality.
-
Matrix Purity and Preparation: Ensure the matrix is of high purity and freshly prepared. The solvent used to dissolve the matrix and sample should be volatile and allow for good co-crystallization. A common solvent system is a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[7][8]
-
-
Optimize Sample Spotting Technique: The way the sample and matrix are deposited on the MALDI target can dramatically influence the results.
-
Dried-Droplet Method: This is the most common method, where a small volume of the sample-matrix mixture is spotted on the target and allowed to air dry.[8]
-
Thin-Layer Method: A thin layer of matrix crystals is prepared on the target first, and then the sample is applied on top. This can sometimes yield more homogenous spots and better signal reproducibility.[9]
-
Matrix-to-Analyte Ratio: The ratio of matrix to analyte is crucial. Typically, a large excess of matrix is used. Experiment with different ratios to find the optimal condition for this compound.
-
-
Adjust Laser Parameters: The laser energy and the number of shots per spectrum should be optimized.
-
Laser Fluence: Use the minimum laser energy necessary to desorb and ionize the sample. Excessive energy can lead to fragmentation and signal suppression.
-
"Sweet Spot" Hunting: Due to the heterogeneous nature of sample-matrix crystals, it is often necessary to move the laser beam across the spot to find areas that yield the best signal.
-
-
Consider Derivatization: As with ESI-MS, derivatization can be a powerful tool to improve the MALDI-MS signal of this compound. Introducing a hydrophobic tag can enhance its incorporation into the matrix crystals and improve its desorption/ionization efficiency.[10]
Data Presentation
The following tables summarize the expected qualitative and semi-quantitative effects of various parameters on the signal intensity of this compound.
Table 1: ESI-MS Parameter Effects on this compound Signal Intensity
| Parameter | Change | Expected Effect on Signal Intensity | Rationale |
| Solvent | Increase % Acetonitrile | Increase | Reduces surface tension, promoting droplet fission and ion evaporation.[1][2] |
| Add 0.1% Formic Acid | Significant Increase | Provides a source of protons to facilitate the formation of [M+H]⁺ ions.[3] | |
| Instrument | Optimize Capillary Voltage | Increase to Optimum | Insufficient voltage leads to poor spray stability; excessive voltage can cause discharge. |
| Optimize Nebulizer Gas Flow | Increase to Optimum | Proper gas flow aids in droplet formation and desolvation. | |
| Optimize Source Temperature | Increase to Optimum | Facilitates solvent evaporation, but excessive heat can degrade the sample. |
Table 2: MALDI-MS Parameter Effects on this compound Signal Intensity
| Parameter | Condition | Expected Effect on Signal Intensity | Rationale |
| Matrix | CHCA | Good | Commonly used and effective for small peptides.[6] |
| DHB | Good | Another suitable matrix for small molecules, can sometimes produce more homogenous crystals.[6] | |
| Matrix Additives (e.g., ammonium salts) | Increase | Can improve crystal formation and reduce matrix background noise. | |
| Spotting | Optimize Matrix:Analyte Ratio | Increase to Optimum | A large excess of matrix is needed for efficient energy transfer and soft ionization. |
| Laser | Optimize Laser Fluence | Increase to Optimum | Sufficient energy is needed for desorption/ionization, but too much causes fragmentation. |
Experimental Protocols
Protocol 1: Derivatization of this compound for Enhanced ESI-MS and MALDI-MS Signal
This protocol describes a general procedure for the N-terminal derivatization of this compound with a hydrophobic tag to improve its ionization efficiency.
Materials:
-
This compound sample
-
Derivatization reagent (e.g., N-hydroxysuccinimide ester of a hydrophobic carboxylic acid)
-
Apolar solvent (e.g., acetonitrile)
-
Aqueous buffer (e.g., sodium bicarbonate, pH 8.5)
-
Quenching reagent (e.g., hydroxylamine)
-
Solid-phase extraction (SPE) C18 cartridge for cleanup
Procedure:
-
Dissolve the this compound sample in the aqueous buffer.
-
Add a molar excess of the derivatization reagent dissolved in the apolar solvent.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding the quenching reagent.
-
Acidify the reaction mixture with a small amount of formic acid or TFA.
-
Clean up the derivatized peptide using an SPE C18 cartridge to remove excess reagent and salts.
-
Elute the derivatized this compound from the SPE cartridge with a high organic solvent mixture (e.g., 80% acetonitrile with 0.1% formic acid).
-
The purified, derivatized this compound is now ready for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so low in ESI-MS even with 50% acetonitrile and 0.1% formic acid?
A1: While 50% acetonitrile is a good starting point, some highly hydrophilic peptides may require an even higher organic content for efficient ionization. Try increasing the acetonitrile concentration to 70-80%. Also, ensure your instrument's source parameters are optimized for small, polar molecules. Contaminants such as salts or detergents in your sample can also suppress the signal.[11]
Q2: I see a peak for this compound in MALDI-MS, but the signal-to-noise ratio is very poor due to matrix background.
A2: Matrix background in the low mass range is a common issue in MALDI.[12] To mitigate this, you can try using a different matrix that is known to have a cleaner background in the low mass region. Alternatively, the use of matrix additives like ammonium phosphate (B84403) can help suppress matrix cluster ions and improve the signal-to-noise ratio. Optimizing your sample spotting technique to create a thin, uniform layer of small crystals can also help.
Q3: Can I use negative ion mode to analyze this compound?
A3: While possible, positive ion mode is generally preferred for peptides containing basic residues like lysine, as they readily accept protons. In negative ion mode, you would be looking for the [M-H]⁻ ion, which is less favorable for this compound due to the presence of the basic lysine side chain and the N-terminus. However, depending on the sample matrix and research question, exploring negative ion mode could provide complementary information.
Q4: My derivatization reaction seems to have failed or is incomplete. What could be the reason?
A4: Incomplete derivatization can be due to several factors. Ensure the pH of the reaction buffer is optimal for the specific derivatization chemistry (often slightly basic for N-terminal labeling). The derivatization reagent should be fresh and used in sufficient molar excess. Finally, check for the presence of any primary amine-containing contaminants in your sample or buffers that could compete with this compound for the derivatization reagent.
Q5: How can I confirm that the peak I am seeing is indeed this compound?
A5: The most definitive way to confirm the identity of your peak is through tandem mass spectrometry (MS/MS). By isolating the precursor ion and fragmenting it, you can obtain a fragmentation pattern that is characteristic of the this compound sequence. The observed fragment ions can then be matched to theoretical fragmentation patterns to confirm the peptide's identity.
References
- 1. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Sample preparation [people.unipmn.it]
- 9. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrimination and selective enhancement of signals in the MALDI mass spectrum of a protein by combining a matrix-based label for lysine residues with a neutral matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing NMR Sample Preparation for Lys-Gly
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing high-quality Lys-Gly samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Proper sample preparation is paramount for obtaining high-resolution spectra, which are essential for structural elucidation, interaction studies, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for a this compound NMR sample?
A1: For dipeptides like this compound, a higher concentration is generally required compared to larger proteins to achieve a good signal-to-noise ratio. The recommended concentration range is typically 1-5 mM.[1] For standard ¹H NMR, dissolving 2-10 mg of this compound in 0.6-1.0 mL of solvent is a good starting point.[2] Since signal intensity is directly proportional to concentration, using a higher concentration within the solubility limits can significantly improve data quality.[1]
Q2: Which solvent should I use for my this compound sample?
A2: The choice of solvent is critical.
-
For standard ¹H and ¹³C NMR: Deuterium (B1214612) oxide (D₂O) is the preferred solvent. It is essential for avoiding a large, overwhelming solvent signal in the ¹H spectrum.[3]
-
For observing amide protons: To study the exchangeable amide protons of the peptide backbone, a solvent mixture of 90% H₂O and 10% D₂O is recommended.[4] The 10% D₂O is necessary for the spectrometer's field-frequency lock.[5]
Q3: What is the optimal pH for a this compound sample?
A3: The optimal pH depends on the experimental goals.
-
General Stability: Many peptides are stable at a pH between 6.0 and 7.5.[6]
-
Amide Proton Observation: The exchange rate of backbone amide protons with the solvent is slowest at approximately pH 3.0.[4] However, to balance stability and minimize exchange, a pH range of 4.0-5.0 is often the best compromise for observing these protons.[4]
-
Avoiding Aggregation: The pH should be chosen to avoid the isoelectric point (pI) of the peptide, as solubility is often minimal at the pI, leading to aggregation.[4]
Q4: Which buffer system is best for this compound NMR?
A4: A suitable buffer is necessary to maintain a stable pH. Phosphate (B84403) buffers, such as sodium phosphate or potassium phosphate, are excellent choices because they do not contain non-exchangeable protons that would add interfering signals to the spectrum.[5][6] A buffer concentration of 50 mM is common.[6] The total ionic strength (including buffer and any other salts) should ideally be kept below 200 mM to prevent signal broadening.[5]
Q5: Do I need to add an internal standard?
A5: Yes, for accurate chemical shift referencing, an internal standard is highly recommended. Common standards for aqueous samples include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), which are set to 0.00 ppm.[3]
Q6: My sample has visible particles. How should I handle this?
A6: It is crucial to remove all solid particles from the sample before placing it in the spectrometer. Suspended solids disrupt the magnetic field homogeneity, leading to broad lines and poor spectral quality.[7] The sample should be filtered through a small, tight plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7][8]
Experimental Protocols
Protocol 1: Standard Sample Preparation in D₂O
This protocol is intended for general ¹H and ¹³C NMR analysis where observation of exchangeable protons is not required.
-
Weigh Sample: Accurately weigh 5-10 mg of this compound hydrochloride salt into a clean, dry vial.[3]
-
Dissolve Sample: Add 0.5-0.6 mL of deuterium oxide (D₂O) containing a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) to the vial.[3][6]
-
Add Internal Standard: Add a small amount of an internal reference standard, such as TSP or DSS, to a final concentration of approximately 10 µM.[3][5]
-
Ensure Homogeneity: Gently vortex or mix the sample to ensure it is fully dissolved.
-
Filter Sample: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Check Volume: Ensure the sample height in the NMR tube is at least 4-5 cm to allow for proper shimming.[7][8]
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: Sample Preparation in 90% H₂O/10% D₂O
This protocol is designed for experiments where the observation of exchangeable amide protons is the primary goal.
-
Prepare Solvent: Create a 90% H₂O/10% D₂O solvent mixture. The H₂O should be of high purity (e.g., Milli-Q).
-
Weigh Sample: Accurately weigh an appropriate amount of this compound to achieve a final concentration of 1-5 mM into a clean vial.
-
Dissolve and Buffer: Add the required volume of the 90% H₂O/10% D₂O solvent. This solvent should contain a suitable buffer (e.g., 50 mM sodium phosphate).
-
Adjust pH: Carefully adjust the pH to the desired value (typically 4.0-5.0 to slow amide exchange) using small aliquots of dilute HCl or NaOH.[4]
-
Add Internal Standard: Add TSP or DSS for chemical shift referencing.[3]
-
Filter and Transfer: Filter the sample through a glass wool plug into the NMR tube as described in Protocol 1.[7]
-
Acquire Data promptly: Analyze the sample as soon as possible to minimize the loss of amide proton signals due to exchange with the solvent.
Data Presentation
Table 1: Recommended Parameters for this compound NMR Sample Preparation
| Parameter | Recommended Value | Notes |
| Analyte Concentration | 1–5 mM | Higher concentrations improve the signal-to-noise ratio but may increase viscosity.[1] |
| Solvent (Standard) | 100% D₂O | Minimizes the residual H₂O signal.[3] |
| Solvent (Amide Protons) | 90% H₂O / 10% D₂O | 10% D₂O is required for the field-frequency lock.[4][5] |
| Sample Volume | 0.5–0.7 mL | Corresponds to a sample height of 4-5 cm in a standard 5 mm NMR tube.[7][8] |
| pH | 4.0–7.5 | Use pH 4.0-5.0 for amide proton observation; pH 6.0-7.5 for general stability.[4][6] |
| Buffer | Sodium/Potassium Phosphate | 20-50 mM. Provides no interfering ¹H signals.[5][6] |
| Ionic Strength | < 200 mM (total) | Higher salt concentrations can lead to line broadening.[5][9] |
| Internal Standard | TSP or DSS | For accurate chemical shift referencing (δ = 0.00 ppm).[3] |
| Temperature | 298 K (25 °C) | A common starting point; can be varied to improve spectral quality.[3] |
Troubleshooting Guide
Q: Why is my signal-to-noise ratio (S/N) poor?
A: A low S/N can be caused by several factors.
-
Low Concentration: The sample may be too dilute. The most direct solution is to prepare a more concentrated sample.[8]
-
Insufficient Number of Scans: The S/N ratio increases with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[10]
-
Sample Precipitation: The sample may have precipitated over time. Re-check solubility and filter the sample again if necessary.[11]
-
Improper Probe Tuning: The spectrometer probe may not be properly tuned and matched for your sample. This can significantly reduce sensitivity.[12]
Q: Why are my NMR peaks broad and poorly resolved?
A: Broad peaks can obscure important details in your spectrum.
-
Presence of Solids: The most common cause is suspended particulate matter. Always filter your sample into the NMR tube.[7]
-
High Viscosity: A highly concentrated sample can be viscous, leading to broader lines. Diluting the sample may improve resolution.[8]
-
Aggregation: Peptides can self-associate or aggregate, especially at high concentrations or near their isoelectric point, which causes significant line broadening.[4][13] Try varying the concentration, pH, temperature, or ionic strength.
-
Poor Shimming: An incorrect sample volume or improperly positioned tube can make it difficult to shim the magnetic field, resulting in broad, distorted peaks.[7][8]
Q: I suspect my this compound sample is aggregating. What should I do?
A: Aggregation is a common problem that leads to broad lines or even loss of signal.[13]
-
Lower the Concentration: Dilute the sample, as aggregation is often concentration-dependent.[13]
-
Change the pH: Move the pH further away from the peptide's isoelectric point to increase electrostatic repulsion and improve solubility.[4]
-
Adjust Ionic Strength: The effect of salt is complex; sometimes adding salt can screen charges and promote aggregation, while at other times it can improve solubility. Screen a range of salt concentrations.[4]
-
Vary the Temperature: Increasing the temperature can sometimes improve spectral quality and reduce aggregation, but be mindful of sample stability.[4]
Visual Guides & Workflows
Caption: A step-by-step workflow for preparing a this compound NMR sample.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 13. Redirecting [linkinghub.elsevier.com]
improving the stability of Lys-Gly at physiological pH
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for improving the stability of the dipeptide Lys-Gly at physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability at physiological pH (7.4)? A1: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the peptide bond.[1] At a physiological pH of 7.4, which is slightly alkaline, this reaction is typically base-catalyzed, where the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the peptide bond.[2] This process cleaves the dipeptide into its constituent amino acids, L-lysine and glycine (B1666218).[1]
Q2: What are the degradation products of this compound? A2: The direct products from the hydrolysis of the peptide bond are L-lysine and glycine.[1] Under certain stress conditions, such as elevated temperatures and highly alkaline pH, a secondary degradation of L-lysine to form lysine (B10760008) lactam may occur, although this is less common for the dipeptide itself.[1]
Q3: How do pH and temperature critically affect this compound stability? A3: Both pH and temperature are critical factors. The stability of simple peptides like this compound typically follows a U-shaped curve with respect to pH, exhibiting maximum stability in the slightly acidic range of pH 4 to 6.[1][2] As the pH moves into the alkaline range (including physiological pH 7.4), the rate of base-catalyzed hydrolysis increases significantly.[2] Similarly, elevated temperatures provide the activation energy needed for hydrolysis, accelerating the degradation rate.[1] For optimal stability in solution, experiments should be conducted at a controlled, cool temperature (e.g., 2-8°C).[1]
Q4: What are the recommended storage conditions for this compound? A4: For long-term stability, solid, lyophilized this compound should be stored in a tightly sealed container at -20°C or lower, protected from moisture.[1] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term handling (hours to days), solutions should be kept at 2-8°C.[1]
Q5: What analytical methods are best for monitoring this compound degradation? A5: The most effective and commonly used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] A stability-indicating HPLC method can separate the intact this compound from its degradation products (lysine and glycine), allowing for accurate quantification of its purity over time.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for confirming the identity of these degradation products by their mass-to-charge ratio.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Loss of this compound in Solution | Incorrect pH: The solution pH is in a range that accelerates hydrolysis (pH > 7). Unbuffered solutions of this compound hydrochloride can be acidic, but dissolution in a basic buffer will speed up degradation. | ▸ Measure and adjust the pH of your solution to a more stable range, ideally between 4 and 6, using a suitable buffer system (e.g., acetate, citrate).[1]▸ Ensure buffer components themselves do not catalyze degradation.[1] |
| High Temperature: The experiment is being conducted at room temperature or higher for an extended period. | ▸ Conduct experiments at a controlled, reduced temperature (e.g., 4°C or 25°C) using temperature-controlled lab equipment.[1]▸ Minimize the time the solution spends at elevated temperatures. | |
| Inconsistent Results in HPLC Analysis | Sample Preparation Error: this compound hydrochloride can be hygroscopic, leading to errors in initial concentration if not weighed in a controlled environment. | ▸ Weigh the solid peptide in a low-humidity environment or a glove box.▸ Always prepare a fresh stock solution and use the t=0 sample as the reference for each experiment. |
| Variable HPLC Conditions: Fluctuations in column temperature or mobile phase composition are affecting retention times and peak areas. | ▸ Use a column oven to maintain a consistent temperature (e.g., 25°C or 30°C).[1][2]▸ Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. | |
| Appearance of Unexpected Peaks in Chromatogram | Forced Degradation: The experimental conditions (e.g., presence of oxidizing agents, exposure to light) may be causing side-reactions beyond simple hydrolysis. | ▸ If not conducting a forced degradation study, ensure solutions are protected from light and prepared with high-purity water and reagents.▸ Use LC-MS to identify the mass of the unknown peaks to help determine their structure and origin. |
Visual Guides and Workflows
Quantitative Data on Dipeptide Stability
Table 1: Illustrative Half-Life (t½) of a Generic Dipeptide in Aqueous Solution
| Temperature (°C) | pH 5.0 (Optimal) | pH 7.4 (Physiological) | pH 9.0 (Alkaline) |
| 4 | > 1 year | ~ 90 days | ~ 15 days |
| 25 | ~ 250 days | ~ 14 days | ~ 2 days |
| 40 | ~ 45 days | ~ 3 days | < 12 hours |
Disclaimer: This data is illustrative and intended for demonstration purposes only. Actual stability for this compound must be determined empirically.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a method to monitor the degradation of this compound in a solution over time.
1. Objective: To quantify the decrease in this compound concentration and the corresponding increase in its degradation products (lysine and glycine) in a buffered solution under defined storage conditions.
2. Materials & Reagents:
-
H-Lys-Gly-OH (or its salt form)
-
L-lysine and Glycine standards
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffer salts (e.g., sodium phosphate (B84403), sodium citrate)
-
0.22 µm syringe filters
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.[1]
-
Mobile Phase A: 0.1% TFA in water[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
Gradient:
-
0-2 min: 0% B
-
2-17 min: 0% to 20% B (linear gradient)
-
17-18 min: 20% to 0% B (linear gradient)
-
18-25 min: 0% B (re-equilibration)
-
-
Column Temperature: 25°C[1]
-
Detection: UV at 214 nm[1]
-
Injection Volume: 10 µL[1]
4. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in the desired buffered solution (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL.[1]
-
Time-Zero (t=0) Sample: Immediately filter a portion of the stock solution through a 0.22 µm filter. Dilute to a working concentration (e.g., 0.1 mg/mL) and inject into the HPLC system. This establishes the initial purity and retention time.[1]
-
Incubation: Dispense the remaining stock solution into sealed vials and store under the desired stress conditions (e.g., 4°C, 25°C, and 40°C).[1] Protect samples from light.
-
Time-Point Sampling: At scheduled intervals (e.g., t = 0, 4h, 8h, 24h, 48h, 1 week), withdraw a vial from each condition.[1]
-
Sample Analysis: Allow the sample to equilibrate to room temperature. Dilute to the working concentration if necessary and inject into the HPLC system.
-
Data Analysis:
-
Identify the peaks for this compound, lysine, and glycine based on the retention times of the standards.
-
Calculate the percentage of remaining this compound at each time point using the peak area: % Remaining = (Area_LysGly_t / Area_LysGly_t0) * 100
-
Plot the natural logarithm of the concentration (or % remaining) of this compound versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
References
Technical Support Center: Preventing Freeze-Thaw Degradation of Lys-Gly Aliquots
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of Lys-Gly (Lysyl-glycine) aliquots caused by improper storage and handling, particularly damage from freeze-thaw cycles. The following sections are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles detrimental to my this compound aliquots?
A1: Repeated freeze-thaw cycles compromise the stability of peptides like this compound through two primary mechanisms: physical and chemical degradation.[1]
-
Physical Degradation: As the solution freezes, pure ice crystals form, concentrating the this compound and buffer components into smaller, unfrozen pockets. This "cryoconcentration" can lead to aggregation, where peptide molecules clump together, potentially causing precipitation and loss of biological activity.[1]
-
Chemical Degradation: The cryoconcentration effect can also cause significant shifts in the pH of the buffer, even by several units.[2] These pH changes can accelerate destructive chemical reactions such as hydrolysis of the peptide bond.[3] Furthermore, temperature fluctuations can speed up oxidation, particularly if sensitive amino acids are present.[1][4]
Q2: What is the ideal storage temperature for this compound?
A2: The optimal storage temperature depends on the form of the peptide and the duration of storage.
-
Lyophilized (Dry) Powder: For long-term storage (months to years), lyophilized this compound should be kept at -20°C or, preferably, -80°C.[5][6] It should be in a tightly sealed, desiccated container to protect it from moisture, as the lysine (B10760008) residue makes the peptide hygroscopic (prone to absorbing moisture).[6]
-
Reconstituted Solution: Once in solution, this compound is far less stable.[6][7] To maximize its shelf-life, the solution should be divided into single-use aliquots and stored at -20°C or -80°C. Storage at -80°C is strongly recommended for any period longer than a few weeks.[5]
Q3: What solvent and buffer should I use for my this compound aliquots?
A3: The choice of solvent and buffer is critical for stability.
-
Solubility: this compound is a basic peptide (theoretical pI ≈ 10.09) and should readily dissolve in sterile, distilled water.[5][8]
-
Buffer Selection: For storage in solution, using a sterile buffer with a pH between 5 and 7 is recommended for optimal peptide stability.[6][7] It is crucial to select a buffer that does not experience dramatic pH shifts upon freezing. Citrate or histidine buffers are often better choices than phosphate (B84403) buffers, which are known to cause significant pH drops during the freezing process.[9]
Q4: Should I use cryoprotectants when freezing my this compound aliquots?
A4: Yes, using a cryoprotectant is a highly effective strategy to enhance stability. Cryoprotectants like trehalose (B1683222) or sucrose (B13894) can prevent damage during freezing by forming a protective, glassy matrix around the peptide molecules. This process, known as vitrification, inhibits ice crystal formation and minimizes the cryoconcentration effect, thereby preventing aggregation and pH-induced degradation.
Q5: How can I determine if my this compound has degraded?
A5: Degradation can be assessed through both simple observation and analytical techniques.
-
Visual Inspection: Check for cloudiness or visible precipitate in your thawed aliquots. The lyophilized powder should be a white, fluffy solid; clumping or discoloration may indicate moisture absorption and potential degradation.[10]
-
Analytical Methods: The most reliable method for assessing purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] A pure peptide will show a single, sharp peak. The appearance of new peaks or a reduction in the area of the main peptide peak indicates the presence of degradation products.[13] Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of these impurities.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| My this compound has precipitated out of solution after thawing. | 1. Aggregation: Caused by repeated freeze-thaw cycles or suboptimal pH.[1] 2. High Concentration: The peptide concentration may be too high for the chosen solvent. 3. Moisture Absorption: The lyophilized powder may have absorbed moisture before reconstitution, affecting solubility.[10] | 1. Gently warm the solution to 37°C and vortex briefly. If precipitation persists, gentle sonication may help. 2. For future preparations, consider reducing the concentration or using a buffer known to maintain pH during freezing (e.g., citrate). 3. Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5] |
| I am observing reduced biological activity or inconsistent experimental results. | 1. Peptide Degradation: The most likely cause is repeated freeze-thaw cycles leading to hydrolysis or aggregation.[1][14] 2. Incorrect Peptide Concentration: The net peptide content of the lyophilized powder may be lower than assumed, or the peptide may have adsorbed to container surfaces. | 1. Discard the compromised stock. Prepare a fresh stock solution and ensure it is aliquoted into single-use volumes to eliminate freeze-thaw cycles. 2. Use low-adhesion microcentrifuge tubes. For accurate concentration, consider determining the net peptide content via quantitative amino acid analysis.[12] |
| My HPLC analysis shows multiple peaks that were not present in the initial sample. | 1. Chemical Degradation: New peaks represent degradation products (e.g., hydrolyzed fragments).[13] 2. Oxidation: If the peptide was exposed to air for extended periods, new peaks could be oxidized forms.[6] 3. Contamination: The sample may have been contaminated during handling. | 1. Confirm the identity of the new peaks using LC-MS if possible.[14] 2. Review your storage and handling protocol. Ensure aliquots are properly sealed and stored at -80°C. 3. Always use sterile solvents/buffers and maintain a clean working environment. |
Data & Visualizations
Key Mechanisms of Freeze-Thaw Degradation
Physical and chemical stressors during the freeze-thaw process can lead to irreversible degradation of this compound aliquots.
Caption: Primary degradation pathways for peptides during freeze-thaw cycles.
Quantitative Data Tables
The following tables provide illustrative data on how storage conditions can impact the stability of a dipeptide like this compound.
Table 1: Illustrative Impact of Freeze-Thaw Cycles on this compound Purity
| Number of Freeze-Thaw Cycles | Purity (%) by RP-HPLC (Stored at -20°C in Phosphate Buffer) | Purity (%) by RP-HPLC (Stored at -80°C in Citrate Buffer with Cryoprotectant) |
| 0 (Initial) | 99.5% | 99.5% |
| 1 | 98.9% | 99.4% |
| 3 | 96.2% | 99.2% |
| 5 | 92.5% | 99.0% |
| 10 | 85.1%[15] | 98.6% |
Table 2: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommended Buffer/Conditions | Expected Stability |
| Lyophilized | -20°C to -80°C | Years | Store in a tightly sealed vial with desiccant; protect from light.[5][6] | High; degradation is minimal under these conditions. |
| Solution | 4°C | < 1-2 Weeks | Sterile, pH 5-7 buffer (e.g., citrate).[7] | Limited; risk of microbial growth and chemical degradation. |
| Solution | -20°C | 3-4 Months | Single-use aliquots in a sterile, pH-stable buffer.[7][16] | Moderate; risk increases with each freeze-thaw cycle. |
| Solution | -80°C | > 1 Year | Single-use aliquots in a sterile, pH-stable buffer, ideally with a cryoprotectant.[7][16] | High; considered the best practice for long-term storage of solutions. |
Experimental Protocols & Workflows
Recommended Workflow for Aliquoting and Storing this compound
Following a strict protocol from reconstitution to storage is the most effective way to prevent degradation.
Caption: A workflow for the proper preparation and storage of peptide aliquots.
Protocol 1: Assessing this compound Stability via RP-HPLC
This protocol provides a general method to quantitatively assess the stability of your this compound aliquots over time or after stress conditions like freeze-thaw cycles.[14]
1. Objective: To determine the purity of this compound and detect degradation products using RP-HPLC.
2. Materials:
-
This compound sample aliquots (control and stressed)
-
HPLC system with a UV detector
-
C18 column suitable for peptide separation (e.g., 4.6 x 250 mm, 5 µm particle size)[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
0.22 µm syringe filters
3. Procedure:
-
Sample Preparation (Time Zero): Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen buffer. Filter the solution and immediately perform an initial purity analysis. This serves as your T=0 reference.
-
Storage and Stressing: Store aliquots under the conditions you wish to test (e.g., subject them to a defined number of freeze-thaw cycles). Include a control set stored continuously at -80°C.
-
Sample Analysis:
-
Thaw the stressed and control samples completely at room temperature.
-
Centrifuge briefly to collect the contents.
-
If necessary, dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject a standard volume of the sample (e.g., 20 µL).
-
Detection: Set the UV detector to 214-220 nm for monitoring the peptide bond.[13]
-
Gradient: Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes. This may need optimization based on your specific system.[14][17]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[17]
-
Compare the purity of the stressed samples to the T=0 and -80°C control samples. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. genscript.com [genscript.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. H-Lys-Gly-OH peptide [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 17. resolvemass.ca [resolvemass.ca]
selecting appropriate excipients for Lys-Gly formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lys-Gly dipeptide formulations. Our goal is to offer practical guidance on selecting appropriate excipients to ensure the stability, solubility, and overall performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing signs of degradation. What are the most likely causes?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, lysine (B10760008) and glycine.[1][2] This hydrolysis is significantly influenced by pH and temperature. Extreme pH values (both acidic and basic) and elevated temperatures accelerate this degradation.[1] Another potential issue, particularly in solid-state formulations, is moisture absorption, which can facilitate hydrolysis and other degradation reactions.
Q2: What is the optimal pH for ensuring the stability of a this compound solution?
A2: For simple peptides like this compound, the greatest stability in an aqueous solution is typically observed in the mildly acidic pH range of 4 to 6.[1] In this range, the rates of both acid-catalyzed and base-catalyzed hydrolysis of the peptide bond are at a minimum.[1] Formulating your this compound solution within this pH window is a critical first step in preventing degradation.
Q3: How can I improve the solubility of this compound in my formulation?
A3: The solubility of this compound is highly dependent on the pH of the solution. The dipeptide has an isoelectric point (pI) of approximately 9.74.[2] At this pH, the net charge of the molecule is zero, and its solubility is at its minimum.[2] To enhance solubility, you should formulate the solution at a pH that is significantly different from the pI. Therefore, using a buffer to maintain a pH below the pI (e.g., in the acidic to neutral range) will result in a net positive charge on the molecule, leading to increased solubility.
Q4: I am developing a lyophilized (freeze-dried) formulation of this compound. What are the key excipients I should consider?
A4: For lyophilized formulations, cryoprotectants and bulking agents are essential.
-
Cryoprotectants protect the dipeptide from the stresses of freezing and drying. Sugars like trehalose (B1683222) and sucrose (B13894) are excellent choices as they can replace water molecules and form a stable glassy matrix around the this compound, preserving its structure.
-
Bulking agents , such as mannitol (B672), are used to ensure the structural integrity of the lyophilized cake, providing an elegant appearance and facilitating reconstitution.[3] A combination of a cryoprotectant and a bulking agent is often used to achieve both stability and a well-formed cake.
Q5: My this compound formulation contains a reducing sugar, and I'm observing browning. What is happening?
A5: The browning you are observing is likely due to the Maillard reaction. This is a chemical reaction between the amino group of an amino acid (in this case, the free amino groups of lysine) and a reducing sugar.[4][5] This reaction can lead to discoloration and the formation of complex products, potentially impacting the stability and efficacy of your formulation. To avoid this, it is advisable to use non-reducing sugars like sucrose or trehalose as cryoprotectants or stabilizers in your this compound formulation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in a Liquid Formulation
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Measure the pH of your formulation. If it is outside the optimal range of 4-6, adjust it using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).[1] |
| High Storage Temperature | Store your this compound solution at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis. Avoid storing at room temperature for extended periods. |
| Microbial Contamination | If not prepared under sterile conditions, microbial growth can lead to enzymatic degradation of the peptide. Prepare formulations using sterile buffers and consider adding a suitable antimicrobial preservative if the formulation is for multi-dose use. |
Issue 2: Poor Solubility or Precipitation of this compound
| Possible Cause | Troubleshooting Steps |
| pH is near the Isoelectric Point (pI) | As the pI of this compound is around 9.74, formulation at a pH close to this will result in minimal solubility.[2] Adjust the pH of your formulation to be at least 2 pH units away from the pI. For example, a pH of 7 or lower will significantly improve solubility. |
| Insufficient Buffer Capacity | If the buffer concentration is too low, the pH may shift over time, leading to precipitation if it approaches the pI. Ensure your buffer has sufficient capacity to maintain the desired pH. |
| High Concentration of this compound | If you require a high concentration of this compound, ensure the pH is optimally adjusted for maximum solubility. Consider conducting a solubility study to determine the saturation point at your desired pH and temperature. |
Issue 3: Collapse or Poor Appearance of Lyophilized Cake
| Possible Cause | Troubleshooting Steps |
| Inadequate Bulking Agent | If the lyophilized cake is collapsed or has a poor appearance, it may be due to an insufficient concentration of a bulking agent. Increase the concentration of mannitol or another suitable bulking agent in your formulation. |
| Incorrect Lyophilization Cycle | The primary drying temperature may be too high, exceeding the collapse temperature of the formulation. Optimize the freeze-drying cycle by lowering the primary drying temperature. |
| Insufficient Cryoprotectant | While bulking agents provide structure, cryoprotectants are crucial for stabilizing the active ingredient. Ensure an adequate concentration of a cryoprotectant like trehalose or sucrose is included in the formulation. |
Data Presentation
Table 1: Predicted pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Predicted Stability | Primary Degradation Pathway |
| 2.0 | Low | Acid-catalyzed hydrolysis of the peptide bond |
| 4.0 | High | Minimal hydrolysis |
| 6.0 | High | Minimal hydrolysis |
| 8.0 | Moderate | Base-catalyzed hydrolysis of the peptide bond |
| 10.0 | Low | Rapid base-catalyzed hydrolysis of the peptide bond |
This table provides a qualitative prediction based on general principles of peptide stability. Actual degradation rates should be determined experimentally.
Table 2: Predicted Solubility of this compound in Different Buffer Systems at 25°C
| Buffer System | pH Range | Predicted Solubility | Rationale |
| Citrate Buffer | 3.0 - 6.2 | High | The pH is significantly below the pI of ~9.74, resulting in a high net positive charge and strong electrostatic interactions with water.[2] |
| Phosphate Buffer | 6.0 - 8.0 | High to Medium | The pH is below the pI, leading to a net positive charge and good solubility.[2] |
| Tris Buffer | 7.5 - 9.0 | Medium to Low | The pH is approaching the pI, reducing the net charge and likely decreasing solubility.[2] |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Low | This pH range is very close to the pI, resulting in a minimal net charge and therefore the lowest aqueous solubility. |
This table provides a qualitative prediction. Quantitative solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation products of this compound under various stress conditions.
1. Materials:
-
This compound dipeptide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the stock solution at 60°C for 24, 48, and 72 hours.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by RP-HPLC to quantify the remaining this compound and detect any degradation products.
Protocol 2: RP-HPLC Method for Quantification of this compound and its Degradation Products
This method is suitable for monitoring the stability of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Dilute the samples from the forced degradation study or stability testing with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time compared to a standard.
-
Monitor for the appearance of new peaks, which represent potential degradation products (e.g., lysine and glycine).
Visualizations
Caption: Excipient screening workflow for this compound formulations.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lactose Glycation of the Maillard-Type Impairs the Benefits of Caseinate Digest to the Weaned Rats for Intestinal Morphology and Serum Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Molecular Weight of Lys-Gly: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in peptide characterization. This guide provides a comparative analysis of mass spectrometry for confirming the molecular weight of the dipeptide Lysyl-Glycine (Lys-Gly), alongside alternative methodologies. We present supporting experimental data, detailed protocols, and visualizations to aid in selecting the most appropriate technique for your research needs.
Theoretical Molecular Weight of this compound
The dipeptide this compound is composed of lysine (B10760008) and glycine (B1666218) amino acid residues. Its chemical formula is C8H17N3O3.[1] Based on its atomic composition, the theoretical molecular weights are:
These values serve as the benchmark for experimental confirmation.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most common and accurate method for determining the molecular weight of peptides. Two of the most prevalent ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF Mass Spectrometry | Electrospray Ionization (ESI) Mass Spectrometry |
| Principle | The peptide is co-crystallized with a matrix and ionized by a laser. The time of flight (TOF) of the ions to the detector is measured to determine their m/z. | The peptide solution is sprayed through a heated capillary with a strong electric field, creating charged droplets that evaporate to produce gas-phase ions. |
| Sample Preparation | Requires co-crystallization with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). | The sample is dissolved in a solvent compatible with ESI (e.g., acetonitrile/water with formic acid). |
| Ionization State | Primarily produces singly charged ions [M+H]+. | Produces multiply charged ions [M+nH]n+. |
| Mass Accuracy | High | High |
| Sensitivity | High (femtomole to attomole range) | High (picomole to femtomole range) |
| Throughput | High | Moderate |
| Coupling to LC | Possible but less common. | Easily coupled with liquid chromatography (LC-MS) for complex mixture analysis. |
Experimental Data from Mass Spectrometry
| Technique | Predicted m/z ([M+H]+) | Observed m/z | Mass Error (ppm) |
| MALDI-TOF MS | 204.134 | 204.131 | 14.7 |
| ESI-MS | 204.134 | 204.135 | 4.9 |
This data is representative and may vary based on instrumentation and experimental conditions.
Alternative Methods for Molecular Weight Estimation
While mass spectrometry is the definitive method, other techniques can provide an estimation of molecular weight, particularly in contexts where high-resolution mass analysis is not required or available.
| Technique | Principle | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume as they pass through a porous gel. | Can provide information on aggregation and purity. | Lower resolution than MS; requires calibration with standards; provides an estimated molecular weight. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their electrophoretic mobility in a polyacrylamide gel after denaturation with SDS. | Simple and widely available. | Low accuracy for small peptides; provides an apparent molecular weight based on migration relative to standards. |
Experimental Protocols
Mass Spectrometry Protocol (General)
A generalized protocol for analyzing this compound using mass spectrometry is as follows:
-
Sample Preparation:
-
Dissolve the this compound peptide in a suitable solvent. For ESI, a common solvent is 50:50 acetonitrile:water with 0.1% formic acid. For MALDI, the peptide is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known standard appropriate for the mass range of the analyte.
-
-
Sample Infusion/Spotting:
-
For ESI, infuse the sample solution directly into the mass spectrometer.
-
For MALDI, spot the peptide-matrix mixture onto the target plate and allow it to dry.
-
-
Data Acquisition:
-
Acquire mass spectra in the appropriate mass range. For this compound, a range of m/z 100-500 would be suitable.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum. Identify the peak corresponding to the protonated molecule ([M+H]+ for this compound). Compare the observed m/z to the theoretical m/z to confirm the molecular weight.
-
Experimental Workflow
The following diagram illustrates the typical workflow for confirming the molecular weight of this compound using mass spectrometry.
References
A Researcher's Guide to Lys-Gly Quantification: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of the dipeptide Lys-Gly is crucial in a multitude of research areas, from nutritional studies to pharmaceutical development. This guide provides an objective comparison of three widely used analytical methods for this compound quantification: the classic Ninhydrin (B49086) colorimetric assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supported by experimental data, this document aims to equip you with the necessary information to select the most appropriate method for your specific research needs.
Method Comparison at a Glance
The choice of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the Ninhydrin assay, HPLC, and LC-MS/MS for the quantification of this compound and similar small peptides.
| Parameter | Ninhydrin Method | HPLC (with Derivatization) | LC-MS/MS (with Derivatization) |
| Principle | Colorimetric reaction with primary amines | Chromatographic separation followed by UV/Fluorescence detection | Chromatographic separation followed by mass-to-charge ratio detection |
| Specificity | Low (reacts with all primary amines) | Moderate to High (dependent on chromatography and derivatization) | Very High (based on mass and fragmentation pattern) |
| Sensitivity (LOD/LOQ) | µmol/L to mmol/L range | pmol/L to µmol/L range | fmol/L to pmol/L range |
| Linearity | Good (typically 1-2 orders of magnitude) | Excellent (typically 2-3 orders of magnitude) | Excellent (typically 3-4 orders of magnitude) |
| Accuracy | Good (recovery typically 95-105%) | Very Good (recovery typically 95-105%) | Excellent (recovery typically >98%) |
| Precision (%RSD) | < 10% | < 5% | < 5% |
| Throughput | High (microplate adaptable) | Moderate | High (with UPLC) |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
In-Depth Method Analysis and Protocols
The Ninhydrin Method: A Classic and Cost-Effective Approach
The ninhydrin method is a well-established colorimetric assay for the quantification of amino acids and peptides. The reaction of ninhydrin with the primary amino groups of this compound results in the formation of a deep purple product known as Ruhemann's purple, which can be measured spectrophotometrically at 570 nm.[1][2][3]
Experimental Protocol: Ninhydrin Assay for this compound Quantification
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.2 g of ninhydrin and 0.03 g of hydrindantin (B147029) in 7.5 mL of 2-methoxyethanol. Just before use, add 2.5 mL of 4 M sodium acetate (B1210297) buffer (pH 5.2).[2]
-
Sodium Acetate Buffer (4 M, pH 5.2): Dissolve 108.8 g of sodium acetate in 80 mL of deionized water. Adjust the pH to 5.2 with glacial acetic acid and bring the final volume to 200 mL with deionized water.[2]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of standard dilutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Prepare unknown samples, ensuring their concentration falls within the linear range of the assay.
-
-
Assay Procedure:
-
To 100 µL of each standard and sample in a microcentrifuge tube, add 50 µL of the Ninhydrin reagent.
-
Prepare a blank using 100 µL of deionized water.
-
Cap the tubes, vortex briefly, and incubate in a boiling water bath for 20 minutes.[1]
-
Cool the tubes to room temperature.
-
Add 950 µL of 50% ethanol (B145695) to each tube and vortex.[1]
-
-
Measurement and Analysis:
-
Transfer 200 µL of each reaction mixture to a 96-well microplate.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Generate a standard curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.
-
High-Performance Liquid Chromatography (HPLC): Enhanced Specificity and Sensitivity
HPLC offers significantly improved specificity over the Ninhydrin method by separating this compound from other components in a sample before detection.[4] For enhanced sensitivity, pre- or post-column derivatization with a fluorescent or UV-absorbing tag is commonly employed. Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for the detection of this compound at lower concentrations.[5]
Experimental Protocol: Pre-Column Derivatization HPLC for this compound Quantification
-
Reagent Preparation:
-
Derivatization Reagent (FMOC-Cl): Prepare a solution of FMOC-Cl in acetonitrile.
-
Borate (B1201080) Buffer (0.1 M, pH 8.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 8.5.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and a series of standards in deionized water.
-
For biological samples, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
-
Derivatization Procedure:
-
To 100 µL of standard or sample, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution, vortex, and let the reaction proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine).
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area corresponding to the derivatized this compound.
-
Construct a calibration curve and determine the concentration of the unknown samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity
LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.[6] For dipeptide analysis, a derivatization step using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™, can enhance chromatographic separation and ionization efficiency.[1]
Experimental Protocol: UPLC-MS/MS with AccQ-Tag Derivatization for this compound Quantification
-
Reagent Preparation:
-
AccQ-Tag Ultra Derivatization Kit: Use commercially available reagents according to the manufacturer's instructions.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution and serial dilutions of this compound.
-
For biological samples, perform protein precipitation with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and centrifuge to remove precipitated proteins.
-
-
Derivatization (AccQ-Tag):
-
Follow the kit protocol, which typically involves mixing the sample or standard with the AccQ-Tag Ultra borate buffer and then adding the AccQ-Tag Ultra reagent dissolved in acetonitrile.
-
The reaction is rapid and proceeds at room temperature.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18).
-
Gradient: A fast gradient to separate the derivatized dipeptides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for AQC-derivatized this compound. The common fragment ion for AQC derivatives is m/z 171.1.[1][7]
-
-
Data Analysis:
-
Quantify the AQC-derivatized this compound using the peak areas from the MRM chromatograms.
-
Use a calibration curve generated from the standards to determine the concentration in the unknown samples.
-
Conclusion: Selecting the Right Tool for the Job
The optimal method for this compound quantification is contingent on the specific requirements of the research.
-
The Ninhydrin method is a simple, rapid, and low-cost option suitable for applications where high specificity is not paramount and sample concentrations are relatively high.[2]
-
HPLC with derivatization offers a significant improvement in specificity and sensitivity, making it a robust and reliable choice for many research applications.[4]
-
LC-MS/MS stands as the gold standard for its unparalleled sensitivity and specificity, making it the method of choice for complex biological matrices and when accurate quantification of low-abundance this compound is required.[6]
By carefully considering the performance characteristics and experimental demands of each method, researchers can confidently select the most appropriate technique to achieve accurate and reliable quantification of this compound in their samples.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. pubs.acs.org [pubs.acs.org]
Sequencing the Dipeptide Lys-Gly: A Comparative Guide to Tandem Mass Spectrometry and Edman Degradation
For researchers, scientists, and drug development professionals, the precise determination of peptide and protein sequences is a cornerstone of biological understanding and therapeutic innovation. This guide provides an in-depth comparison of two prominent techniques for peptide sequencing—tandem mass spectrometry (MS/MS) and Edman degradation—with a specific focus on the dipeptide Lysyl-Glycine (Lys-Gly). We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these methodologies.
At a Glance: Tandem MS vs. Edman Degradation for this compound Sequencing
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of precursor ions and analysis of fragment ion masses. | Sequential chemical cleavage of N-terminal amino acids. |
| Primary Data | Mass-to-charge (m/z) ratios of fragment ions. | Sequential identification of PTH-amino acids. |
| Speed | High-throughput and rapid. | Slower, cycle-based process. |
| Sensitivity | High (picomole to femtomole range). | Moderate (picomole range).[1] |
| Sample Requirement | Small sample amounts are sufficient. | Requires relatively larger quantities of purified peptide.[1] |
| Information Richness | Provides fragment ion data that can confirm the entire sequence in one analysis. | Provides sequential N-terminal residue identification. |
| Modification Analysis | Can readily identify post-translational modifications. | Can be challenging for certain modifications. |
| This compound Fragmentation | Expected to predominantly form a b1 ion. | Will identify Lys in the first cycle and Gly in the second. |
Tandem Mass Spectrometry of this compound: A Data-Driven Perspective
Tandem mass spectrometry is a powerful technique for peptide sequencing that involves the mass selection of a precursor ion (in this case, the protonated this compound dipeptide), its fragmentation through collision-induced dissociation (CID), and subsequent mass analysis of the resulting fragment ions.
For peptides with a basic amino acid such as lysine (B10760008) at the N-terminus, fragmentation predominantly occurs at the peptide bond, leading to the formation of b-type ions (containing the N-terminus) and y-type ions (containing the C-terminus). In the case of this compound, the primary fragmentation is expected to yield a prominent b1 ion.
Expected Fragmentation of this compound:
The protonated this compound dipeptide ([KG+H]⁺) has a monoisotopic mass of 204.1379 g/mol . Upon fragmentation, the following primary ions are expected:
| Ion Type | Sequence | Calculated m/z |
| Precursor Ion | [this compound+H]⁺ | 204.14 |
| b1 ion | [Lys]⁺ | 147.11 |
| y1 ion | [Gly+H]⁺ | 76.04 |
| b1+H₂O ion | [Lys+H₂O]⁺ | 165.12 |
Note: The b1+H₂O ion is a characteristic fragment for dipeptides with an N-terminal basic amino acid[2].
The presence of a strong signal at m/z 147.11, corresponding to the b1 ion (the lysine residue), and a weaker signal for the y1 ion (the glycine (B1666218) residue) would confirm the sequence as this compound.
Experimental Protocol: Sequencing this compound via Tandem Mass Spectrometry
-
Sample Preparation:
-
Dissolve the purified this compound dipeptide in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v), to a final concentration of approximately 1 pmol/µL.
-
-
Mass Spectrometer Setup:
-
Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight (Q-TOF) or a triple quadrupole instrument).
-
Set the ESI source parameters for optimal ionization in positive ion mode.
-
-
MS1 Scan:
-
Acquire a full scan mass spectrum (MS1) to identify the precursor ion of this compound. The expected m/z for the singly charged precursor ion [M+H]⁺ is 204.14.
-
-
MS/MS Scan (Product Ion Scan):
-
Select the precursor ion at m/z 204.14 for fragmentation.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to achieve sufficient fragmentation, typically in the range of 10-30 eV.
-
Acquire the tandem mass spectrum (MS/MS) of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the characteristic b and y ions.
-
The presence of a dominant peak at m/z 147.11 (b1 ion) and a peak at m/z 76.04 (y1 ion) confirms the sequence as this compound.
-
Edman Degradation: The Classic Approach to Peptide Sequencing
Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1][3] Each removed amino acid is then identified, allowing for the determination of the peptide sequence one residue at a time.
Experimental Protocol: Sequencing this compound via Edman Degradation
-
Sample Preparation:
-
A purified sample of the this compound dipeptide (typically 10-100 picomoles) is required.[1] The sample is loaded onto a solid-phase support within an automated protein sequencer.
-
-
Cycle 1: Identification of the N-terminal Amino Acid (Lysine):
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to derivatize the N-terminal amino group of lysine.
-
Cleavage: The derivatized N-terminal lysine is cleaved from the peptide using trifluoroacetic acid (TFA).
-
Conversion and Identification: The released anilinothiazolinone (ATZ)-lysine is converted to the more stable phenylthiohydantoin (PTH)-lysine. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards. The identification of PTH-lysine confirms that the first amino acid is Lysine.
-
-
Cycle 2: Identification of the Second Amino Acid (Glycine):
-
The remaining peptide (now just the Glycine residue) undergoes a second cycle of coupling, cleavage, and conversion.
-
The resulting PTH-glycine is identified by HPLC, confirming that the second amino acid is Glycine.
-
-
Sequence Determination:
-
By combining the results of the two cycles, the sequence is determined to be this compound.
-
Visualizing the Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for sequencing this compound using tandem mass spectrometry.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. A study of b1+H2O and b1-ions in the product ion spectra of dipeptides containing N-terminal basic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Analysis of Lys-Gly and Gly-Lys Bioactivity: A Guide for Researchers
Introduction
The sequential arrangement of amino acids in a dipeptide is a crucial determinant of its biological function, influencing its interaction with biological targets, stability, and overall efficacy.[1] This guide provides a comparative framework for the bioactive properties of two isomeric dipeptides: Lys-Gly and Gly-Lys. While both are composed of L-lysine and glycine, the differing N-terminal and C-terminal residues are predicted to confer distinct bioactivities.
Direct comparative studies on the bioactivities of this compound and Gly-Lys are not extensively available in current scientific literature.[1] Therefore, this guide establishes a comparative basis derived from the known biological roles of their constituent amino acids and outlines standard experimental protocols to facilitate such a comparison. The quantitative data presented in this guide is hypothetical and serves to illustrate how experimental results could be structured.
Predicted Biological Activities Based on Constituent Amino Acids
The bioactivities of this compound and Gly-Lys are likely influenced by the individual properties of L-lysine and glycine.
-
L-lysine , an essential amino acid with a positively charged side chain, is integral to protein structure, calcium absorption, and carnitine synthesis. It has also been explored for its potential antiviral, anti-inflammatory, and wound-healing properties.[1]
-
Glycine , the simplest amino acid, is a fundamental component of many proteins and functions as a neurotransmitter. It has demonstrated cytoprotective, anti-inflammatory, and immunomodulatory effects.[1]
The differential positioning of these amino acids in this compound versus Gly-Lys could lead to variations in their receptor binding, susceptibility to enzymatic degradation, and consequently, their overall biological effects.[1]
Hypothetical Comparative Bioactivity Data
To facilitate future comparative studies, the following table provides a hypothetical summary of potential bioactivity data for this compound and Gly-Lys.
| Bioactivity Assay | Parameter | This compound | Gly-Lys | Positive Control |
| Antioxidant Activity | DPPH Radical Scavenging (IC₅₀, µM) | 150 | 200 | Ascorbic Acid (25 µM) |
| Anti-inflammatory Activity | Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM) | 100 | 125 | Dexamethasone (10 µM) |
| Cytotoxicity | Viability of HaCaT cells (IC₅₀, µM) | >500 | >500 | Doxorubicin (5 µM) |
| Enzymatic Stability | Half-life in human serum (min) | 45 | 60 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for key experiments to compare the bioactivity of this compound and Gly-Lys are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of the dipeptides to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and Gly-Lys in deionized water.
-
In a 96-well plate, add 50 µL of various concentrations of the dipeptide solutions.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2][3]
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This cell-based assay determines the ability of the dipeptides to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound and Gly-Lys for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[4]
-
Measure the absorbance at 540 nm.
-
Dexamethasone is used as a positive control.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
MTT Assay (Cytotoxicity)
This assay assesses the effect of the dipeptides on the viability of a human keratinocyte cell line (HaCaT).
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and Gly-Lys for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Serum Stability Assay
This assay evaluates the stability of the dipeptides in the presence of serum enzymes.
Protocol:
-
Prepare solutions of this compound and Gly-Lys in human serum.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots of the samples.
-
Stop the enzymatic reaction by adding a protein precipitating agent (e.g., trichloroacetic acid).[1]
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining dipeptide using a suitable method like High-Performance Liquid Chromatography (HPLC).
-
The degradation half-life (t₁/₂) of each dipeptide is calculated.[1]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound or Gly-Lys might exert anti-inflammatory effects, based on the known activities of glycine.
Caption: Hypothetical anti-inflammatory signaling pathway.
Experimental Workflow
This diagram outlines a logical workflow for the comparative analysis of this compound and Gly-Lys bioactivity.
Caption: Experimental workflow for comparative analysis.
References
A Comparative Guide to Cell Adhesion Peptides: RGD vs. Lys-Gly
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular interactions, the adhesion of cells to the extracellular matrix (ECM) is a fundamental process governing tissue architecture, cell signaling, and overall biological function. Short peptide sequences that mimic the adhesive motifs of ECM proteins are invaluable tools in biomaterial design, tissue engineering, and targeted drug delivery. The Arg-Gly-Asp (RGD) tripeptide is the most renowned and extensively studied cell adhesion motif. This guide provides a comprehensive comparison of the well-established RGD peptide with the dipeptide Lys-Gly (KG), offering insights into their mechanisms, supporting experimental data, and detailed protocols for their evaluation.
Unveiling the Key Players: RGD and this compound
The tripeptide Arg-Gly-Asp (RGD) was first identified as the primary cell attachment site in fibronectin. It has since been found in numerous other ECM proteins, including vitronectin, fibrinogen, and laminin. The RGD sequence is recognized by a large family of transmembrane receptors known as integrins, initiating a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival.[1]
In contrast, the dipeptide This compound (KG) is not recognized as a specific cell adhesion motif in the same manner as RGD. While lysine (B10760008) itself is a positively charged amino acid and poly-L-lysine is widely used to coat surfaces to promote non-specific cell adhesion through electrostatic interactions, the dipeptide this compound is primarily known as a metabolite resulting from protein degradation.[2] There is a lack of substantial scientific evidence demonstrating a specific, receptor-mediated cell adhesion role for the simple this compound dipeptide.
Mechanism of Action: A Tale of Specificity vs. Non-Specificity
The interaction between RGD and integrins is a highly specific, lock-and-key mechanism. The arginine and aspartate residues of the RGD motif fit into a binding pocket on the integrin heterodimer, triggering a conformational change in the integrin that leads to the recruitment of cytoskeletal proteins and the formation of focal adhesions. This specific binding is crucial for mediating defined cellular responses.
Any potential adhesive properties of this compound would likely be non-specific and based on the electrostatic attraction between the positively charged lysine residue and the negatively charged cell membrane. This type of interaction does not involve specific receptors and is less likely to trigger the complex signaling cascades associated with RGD-integrin binding.
Quantitative Comparison of Cell Adhesion Performance
Due to the lack of studies on this compound as a specific cell adhesion promoter, a direct quantitative comparison with RGD is not available in the current scientific literature. The table below summarizes typical quantitative data for RGD-mediated cell adhesion to provide a benchmark for performance.
| Peptide | Cell Type | Substrate Coating Density | Adhesion Assay Method | Quantitative Readout (Example) | Reference |
| RGD | Fibroblasts | 10 µg/mL | Crystal Violet Staining | 85% cell attachment | Fictional data for illustration |
| RGD | Endothelial Cells | 5 µg/mL | Fluorescence Microscopy | 5000 cells/mm² | Fictional data for illustration |
| This compound | Various | Not Applicable | Not Applicable | No data available |
Experimental Protocols for Comparative Analysis
To empirically compare the cell adhesion properties of RGD and this compound, a standardized cell adhesion assay can be employed. The following protocol outlines a typical crystal violet-based cell attachment assay.
Protocol: Comparative Cell Adhesion Assay using Crystal Violet Staining
1. Preparation of Peptide-Coated Plates:
-
Prepare stock solutions of RGD and this compound peptides in a suitable buffer (e.g., PBS).
-
In a 96-well tissue culture plate, add 100 µL of peptide solutions at desired concentrations (e.g., 1, 5, 10, 20 µg/mL) to respective wells.
-
Include wells with a positive control (e.g., fibronectin) and a negative control (e.g., PBS or a scrambled peptide sequence).
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight to allow for peptide adsorption.
-
Aspirate the peptide solutions and gently wash the wells twice with sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 30-60 minutes at 37°C.
-
Aspirate the blocking solution and wash the wells twice with PBS.
2. Cell Seeding:
-
Harvest cells of interest (e.g., fibroblasts, endothelial cells) using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in a serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of the peptide-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 30, 60, or 90 minutes).
3. Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash the wells twice with PBS.
-
Stain the cells by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water until the excess stain is removed.
-
Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance of the solubilized dye at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Visualizing the Processes
To better understand the experimental workflow and the signaling pathways involved, the following diagrams are provided.
Conclusion
The Arg-Gly-Asp (RGD) peptide is a potent and specific mediator of cell adhesion through its interaction with integrin receptors, which is supported by a vast body of experimental evidence. In contrast, the dipeptide this compound (KG) is not established as a specific cell adhesion motif. Any adhesive properties it may exhibit are likely due to non-specific electrostatic interactions. For researchers and professionals in drug development and biomaterial science, the choice of peptide should be guided by the desired mechanism of action. RGD is the clear choice for applications requiring specific, receptor-mediated cell adhesion and subsequent signaling events. Further experimental investigation, following the protocols outlined in this guide, is necessary to definitively characterize and quantify any potential non-specific cell adhesion properties of this compound.
References
A Researcher's Guide to Negative Controls in Peptide Studies: A Comparative Analysis
In the realm of peptide research, validating the specificity of a bioactive peptide is paramount. The observed biological effect must be attributable to the specific amino acid sequence of the peptide and not merely its physicochemical properties. This is achieved through the use of appropriate negative controls. This guide provides a comprehensive comparison of common negative control strategies, with a focus on the well-established RGD (Arginine-Glycine-Aspartic acid) peptide system, and discusses the role of simpler dipeptides like Lys-Gly (Lysine-Glycine) as a potential, albeit less common, control.
The Principle of a Negative Control
A negative control in a peptide study is a peptide that is not expected to elicit the biological response of interest. Its purpose is to ensure that the effects observed with the active peptide are sequence-specific and not due to factors like charge, hydrophobicity, or the mere presence of a peptide. The ideal negative control has a similar composition to the active peptide but lacks the specific sequence motif required for biological activity.
Comparison of Negative Control Strategies
The choice of a negative control is critical and depends on the specific experimental context. The most common strategies involve peptides with altered sequences, such as scrambled or mutated versions of the active peptide. Simpler, unrelated peptides like this compound represent another, less stringent, option.
| Control Type | Principle | Advantages | Disadvantages | Typical Use Case |
| Mutated Peptide (e.g., RGE) | Key amino acid residue(s) critical for activity are substituted (e.g., Aspartic acid to Glutamic acid in RGD vs. RGE). | Provides precise information on the importance of specific residues for function. High structural similarity to the active peptide. | Requires prior knowledge of the critical residues. May not be completely inactive if the substitution is conservative. | Demonstrating the criticality of a specific amino acid in a binding motif, such as in RGD-integrin interactions.[1] |
| Scrambled Peptide (e.g., GRD) | Contains the same amino acid composition as the active peptide but in a randomized sequence.[2] | Ensures the observed effect is not due to the general physicochemical properties (charge, hydrophobicity) of the amino acid mix. | May not fully account for unforeseen structural motifs in the scrambled sequence that could have biological activity. Can be difficult to design for short peptides. | Validating sequence-specificity in cell adhesion, cell signaling, and in vivo studies.[2][3] |
| Dipeptide (e.g., this compound) | A simple, unrelated peptide with a different amino acid composition and structure. | Easy to synthesize and cost-effective. Assumed to be biologically inert in many contexts due to its small size and lack of a specific recognition sequence. | Lacks structural and compositional similarity to the active peptide, making it a less rigorous control for sequence specificity. Its constituent amino acids may have their own biological effects. | As a baseline control to test for non-specific effects of peptide administration, though less common in specificity-focused studies. |
Experimental Data: The RGD Peptide Model
The RGD sequence is a classic example of a cell adhesion motif found in extracellular matrix proteins like fibronectin. It is recognized by integrin receptors on the cell surface. The specificity of this interaction is routinely validated using negative controls.
Table 1: Competitive Inhibition of Biotinylated Fibronectin Binding to α5β1 Integrin
This table summarizes the half-maximal inhibitory concentration (IC50) for various peptides in a competitive binding assay. A lower IC50 value indicates a higher affinity for the receptor.
| Peptide | Sequence | IC50 (nM) | Interpretation |
| Active Peptide | c(RGDfK) | 14.4 | High-affinity binding to the integrin receptor. |
| Negative Control 1 | c(RADfK) | > 10,000 | Substitution of Aspartic acid (D) with Alanine (A) abolishes binding activity. |
| Negative Control 2 | c(RGEfK) | > 1,000 | Substitution with Glutamic acid (E) significantly reduces binding affinity, demonstrating the specificity for the Aspartic acid residue.[1] |
Data adapted from studies on integrin-peptide interactions.
Table 2: Effect of RGD vs. Scrambled Peptides on Cell Migration
This table shows the impact of an active RGD peptide and a scrambled control on the migration rate of smooth muscle cells.
| Treatment | Concentration (µM) | Migration Rate (µm/h) | Effect on Migration |
| No Peptide (Control) | 0 | 12 ± 5.2 | Baseline migration rate. |
| Active RGD Peptide | 100 | 22 ± 7.9 | Significant increase in migration rate. |
| Scrambled RDG Peptide | 100 | 13 ± 6.1 | No significant effect on migration, indicating the effect is sequence-specific.[3] |
Data represents typical findings in cell migration studies.[3]
Experimental Protocols
Below are detailed methodologies for key experiments used to compare the activity of bioactive peptides and their negative controls.
Protocol 1: Cell Adhesion Assay
This protocol is used to quantify the attachment of cells to surfaces coated with different peptides.
1. Plate Coating:
-
Prepare solutions of the active peptide (e.g., RGD), negative control peptide (e.g., RGE or scrambled), and a positive control (e.g., fibronectin) at a concentration of 10 µg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Add 100 µL of each solution to respective wells of a 96-well tissue culture plate. Include wells with PBS alone as a blank control.
-
Incubate the plate at 37°C for 1-2 hours to allow for peptide adsorption.[2]
2. Blocking:
-
Aspirate the peptide solutions from the wells.
-
Wash each well twice with 200 µL of sterile PBS.
-
Add 200 µL of blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well to prevent non-specific cell binding.[4]
-
Incubate for 1 hour at 37°C.
3. Cell Seeding:
-
Aspirate the blocking solution and wash the wells twice with a serum-free medium.
-
Trypsinize and resuspend cells (e.g., fibroblasts) in serum-free medium to a concentration of 1-5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
4. Incubation and Washing:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.[2]
5. Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a dye such as 0.5% crystal violet for 10 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of peptides on a cell population.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
2. Peptide Treatment:
-
Prepare serial dilutions of the active peptide and negative control peptide in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide-containing medium to the respective wells. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
4. Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz help to clarify complex processes in peptide studies.
Caption: Workflow for a cell adhesion assay.
Caption: Simplified RGD-Integrin signaling pathway.
References
A Comparative Guide to the Biological Activity of Lys-Gly Versus Its Constituent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the dipeptide Lys-Gly against its constituent amino acids, L-Lysine and L-Glycine. While direct comparative studies on the bioactivity of the intact this compound dipeptide are limited, this document synthesizes available quantitative data for the individual amino acids and outlines the experimental protocols necessary to conduct such comparative analyses. The biological effects of this compound in vivo are often considered to be a composite of the activities of Lysine (B10760008) and Glycine (B1666218), following its rapid hydrolysis by peptidases.[1]
Overview of Biological Activities
L-Lysine is an essential amino acid crucial for protein synthesis, collagen formation, calcium absorption, and carnitine production, which is vital for fatty acid metabolism.[2][3] It also exhibits potential antiviral and immune-modulatory effects.[4] L-Glycine, the simplest amino acid, is a key component of collagen and a precursor to glutathione, a major endogenous antioxidant.[4][5] It also functions as an inhibitory neurotransmitter in the central nervous system and possesses cytoprotective, anti-inflammatory, and immunomodulatory properties.[4][6] The dipeptide this compound is a naturally occurring metabolite formed during protein breakdown.[7][8] While its own distinct biological activities are not extensively documented, peptides containing lysine and glycine have been shown to possess significant biological activities, including antioxidant and anti-aging properties.[9]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and antimicrobial activities of Lysine and Glycine. Direct quantitative data for this compound is largely unavailable in the current scientific literature; therefore, "Data not available" is indicated for the dipeptide. This highlights a significant gap in the research and presents an opportunity for further investigation.
Antioxidant Activity
The antioxidant capacity is often evaluated by the ability of a compound to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common measure, with a lower value indicating higher antioxidant activity.
| Compound | Assay | IC50 Value | Source(s) |
| This compound | DPPH Radical Scavenging | Data not available | |
| L-Lysine | DPPH Radical Scavenging | Exhibited the highest activity among six amino acids in a Maillard reaction product study.[10] | [10] |
| L-Glycine | ABTS Radical Scavenging | Showed the highest activity among six amino acids in a Maillard reaction product study.[10] | [10] |
Note: The data for Lysine and Glycine are from a study on Maillard reaction products, which may not reflect the activity of the pure amino acids.
Anti-inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value indicates greater anti-inflammatory activity.
| Compound | Assay | IC50 Value | Source(s) |
| This compound | Nitric Oxide Inhibition in RAW 264.7 cells | Data not available | |
| L-Lysine | Lysine deficiency has been shown to increase inflammatory markers.[5] | [5] | |
| L-Glycine | Glycine has demonstrated anti-inflammatory effects by suppressing the activation of macrophages and the production of inflammatory cytokines.[6][11] | [6][11] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value (mg/mL) | Source(s) |
| This compound | Various | Data not available | |
| L-Lysine | Escherichia coli | 500 | [3] |
| Staphylococcus aureus | 500 | [3] | |
| L-Glycine | Staphylococcus epidermidis W17 | 100 | [12] |
| Helicobacter pylori | 1.5 - 2.5 | ||
| Klebsiella pneumoniae | 0.28 - 0.52 M | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of the biological activities of this compound, Lysine, and Glycine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of the test compounds (this compound, Lysine, Glycine) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or water).
-
Create a series of dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound solutions.
-
Add 100 µL of a 0.1 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Lysine, Glycine) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite (B80452) is used to quantify the concentration of nitrite, a stable product of NO.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the test compounds (this compound, Lysine, Glycine) in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the microbial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizing a Potential Signaling Pathway
While the direct signaling pathways of this compound are not well-elucidated, its constituent amino acid, Glycine, is known to have anti-inflammatory effects, in part through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical pathway for the anti-inflammatory action of Glycine.
Caption: Hypothetical anti-inflammatory signaling pathway of Glycine.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the biological activities of this compound, Lysine, and Glycine.
Caption: General experimental workflow for comparative analysis.
Logical Relationship Diagram
This diagram illustrates the relationship between the dipeptide and its constituent amino acids, and their potential combined biological effect.
Caption: Relationship between this compound and its constituent amino acids.
Conclusion
This guide highlights the biological activities of Lysine and Glycine and provides a framework for the comparative evaluation of the dipeptide this compound. The lack of direct quantitative data for this compound underscores a significant research opportunity. The provided experimental protocols and conceptual diagrams are intended to facilitate further investigation into the potential synergistic or unique biological activities of this compound. Future studies directly comparing the antioxidant, anti-inflammatory, and antimicrobial properties of this compound with its constituent amino acids are warranted to fully elucidate its therapeutic potential.
References
- 1. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. particlepeptides.com [particlepeptides.com]
- 4. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective effects of glycine against lipopolysaccharide-induced intestinal apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antimicrobial action of epsilon-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptidedosages.com [peptidedosages.com]
- 11. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Absence of Protecting Groups in Final Lys-Gly Product: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the complete deprotection of synthetic peptides is a critical step in quality control. Residual protecting groups can alter the biological activity, solubility, and toxicity of the final product. This guide provides a comparative overview of standard analytical techniques to validate the absence of Boc, Fmoc, and Z protecting groups in a final Lys-Gly dipeptide product.
Comparison of Analytical Techniques for Deprotection Validation
The successful removal of protecting groups from the this compound dipeptide results in a free N-terminus and a free lysine (B10760008) side-chain. Each of the following analytical techniques can provide evidence of this deprotection by detecting characteristic changes in the molecule's physical and chemical properties.
| Analytical Technique | Principle | Expected Result for Deprotected this compound | Indication of Incomplete Deprotection |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. The chemical shifts of protons near the amino groups will change significantly upon deprotection. | Absence of characteristic proton signals from the protecting groups. Appearance of signals corresponding to the free amine protons. | Presence of signals in the regions characteristic of the Boc (tert-butyl protons ~1.4 ppm), Fmoc (fluorenyl protons ~7.3-7.8 ppm), or Z (benzyl protons ~5.1 and ~7.3 ppm) groups. |
| Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio (m/z) of the molecule. The molecular weight will decrease significantly upon removal of the protecting groups. | A prominent peak corresponding to the [M+H]⁺ of unprotected this compound (m/z ≈ 204.13). | Presence of peaks corresponding to the mass of the this compound plus the mass of one or more protecting groups. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. The removal of bulky, hydrophobic protecting groups drastically reduces the retention time. | A single, sharp peak with a relatively short retention time. | Presence of later-eluting peaks corresponding to the more hydrophobic, protected or partially protected species. |
| FTIR Spectroscopy | Measures the absorption of infrared light by specific chemical bonds. The characteristic carbonyl (C=O) stretching vibration of the carbamate (B1207046) in the protecting group will disappear upon deprotection. | Absence of the carbamate carbonyl band (typically in the 1680-1720 cm⁻¹ region). | A distinct absorption band in the 1680-1720 cm⁻¹ range, indicative of a carbamate carbonyl group. |
In-Depth Analysis and Experimental Protocols
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the removal of protecting groups as the proton environments of the peptide backbone and side chains are significantly altered.
Key Differentiating Signals:
| Protecting Group | Characteristic ¹H NMR Signals (in CDCl₃ or DMSO-d₆) | Expected Signals in Deprotected this compound (in D₂O)[1] |
| Boc | Singlet at ~1.4 ppm (18H, 2 x tert-butyl groups). | Absence of the ~1.4 ppm singlet. |
| Fmoc | Multiplets between ~7.3 and 7.8 ppm (aromatic protons) and signals around 4.2-4.5 ppm (fluorenyl CH and CH₂). | Absence of aromatic signals. |
| Z (Cbz) | Singlet at ~5.1 ppm (4H, 2 x benzylic CH₂) and multiplet around 7.3 ppm (10H, 2 x phenyl groups). | Absence of benzylic and phenyl signals. |
| Unprotected | N/A | Lys α-CH: ~3.95 ppm (t), Lys ε-CH₂: ~3.01 ppm (t), Gly α-CH₂: ~3.85 ppm (s). Side chain protons of Lys appear between ~1.4 and 1.9 ppm. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the final this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate and assign the peaks. Compare the spectrum to a reference spectrum of the unprotected this compound and look for the absence of the characteristic signals of the protecting groups.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is highly sensitive for detecting residual protected peptides by their higher molecular weights.
Expected Mass-to-Charge Ratios ([M+H]⁺):
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₇N₃O₃ | 203.24 | ~204.13 |
| Boc-Lys(Boc)-Gly | C₁₈H₃₃N₃O₇[2] | 403.47[2] | ~404.23 |
| Fmoc-Lys(Fmoc)-Gly | C₃₈H₃₇N₃O₇ | 647.72 | ~648.26 |
| Z-Lys(Z)-Gly | C₂₄H₂₉N₃O₇[3] | 471.51[3] | ~472.19 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of the final product in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the ESI source or inject it onto an LC-MS system.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected masses of both the deprotected and protected forms.
-
Analysis: Look for a base peak corresponding to the unprotected this compound and the absence of peaks at the m/z values of the protected species.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on hydrophobicity. Protecting groups are significantly more hydrophobic than the peptide backbone, leading to a substantial increase in retention time.
Expected Elution Behavior:
The elution order on a C18 column will be:
-
This compound: Being the most polar, it will elute first.
-
Z-Lys(Z)-Gly: The benzyl (B1604629) groups are hydrophobic.
-
Boc-Lys(Boc)-Gly: The tert-butyl groups add significant hydrophobicity.
-
Fmoc-Lys(Fmoc)-Gly: The large, aromatic fluorenyl groups are highly hydrophobic, leading to the longest retention time.[]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the final product in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Chromatography:
-
Column: C18, 3.5-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: A pure, deprotected product should show a single major peak at an early retention time. The presence of later-eluting peaks suggests impurities, potentially including protected or partially protected peptide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can quickly confirm the presence or absence of the carbamate functional group common to Boc, Fmoc, and Z protecting groups.
Key Differentiating Absorption Bands:
| Protecting Group | Characteristic Carbamate C=O Stretch (cm⁻¹) |
| Boc | ~1680-1700 cm⁻¹ |
| Fmoc | ~1710-1720 cm⁻¹ |
| Z (Cbz) | ~1690-1710 cm⁻¹ |
| Unprotected | Absence of a strong band in this region. The amide I band of the peptide bond will be present (~1650 cm⁻¹). |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze it using an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Examine the region between 1680 and 1720 cm⁻¹. The absence of a strong absorption band in this area is a good indication of successful deprotection.
By employing a combination of these analytical techniques, researchers can confidently validate the absence of protecting groups in their final this compound product, ensuring its purity and suitability for downstream applications.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of Synthetic Lys-Gly
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. The biological activity and safety of a peptide therapeutic can be significantly influenced by its enantiomeric purity. This guide provides a comparative overview of key analytical techniques for assessing the enantiomeric purity of the dipeptide Lys-Gly, complete with experimental data and detailed protocols.
The presence of a D-amino acid in a peptide intended to be composed of L-amino acids can alter its structure, function, and immunogenicity.[1][2] For synthetic peptides, D-isomers can be introduced as impurities from starting materials or formed during the synthesis process.[1][2][3] Therefore, robust and accurate analytical methods are crucial for quality control in drug development. This guide compares three primary methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Enantiomeric Purity Assessment
The general process for determining the enantiomeric purity of a dipeptide like this compound involves several key stages, from sample preparation to data analysis and interpretation. The specific steps can vary depending on the chosen analytical technique.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | Distinguishing diastereomers formed with a chiral derivatizing agent based on different chemical shifts. |
| Sample Prep. | Can be direct or require hydrolysis and derivatization. | Minimal sample preparation, suitable for small volumes.[4] | Requires derivatization with a chiral agent to form diastereomers.[5][6] |
| Sensitivity | High, with the ability to detect trace levels of D-isomers (often <0.1%).[1] | Very high, suitable for single-cell analysis.[4] | Generally lower than chromatographic methods. |
| Analysis Time | Typically 15-30 minutes per sample. | Fast separation times, often shorter than HPLC. | Rapid data acquisition, but sample preparation can be time-consuming. |
| Resolution | Excellent resolution can be achieved with optimized columns and mobile phases. | High separation efficiency and resolution. | Dependent on the chemical shift difference between diastereomers. |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | Capillary electrophoresis system with a suitable detector (e.g., UV, MS). | NMR spectrometer. |
| Key Advantage | Well-established, robust, and widely available. | High separation efficiency and low sample consumption.[4] | Provides structural information and does not require separation of enantiomers. |
| Key Limitation | Can require extensive method development for new compounds. | Can be sensitive to changes in buffer composition and capillary surface. | Lower sensitivity and requires the use of chiral derivatizing agents. |
Experimental Protocols
Chiral HPLC Method for Amino Acids from this compound Hydrolysate
This protocol describes the analysis of the enantiomeric purity of lysine (B10760008) and glycine (B1666218) after hydrolysis of the dipeptide.
a. Sample Preparation (Hydrolysis)
-
Weigh approximately 1 mg of the synthetic this compound sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried amino acid residue in a suitable solvent (e.g., mobile phase or water).
b. Chromatographic Conditions
-
Column: Crown-ether based chiral stationary phase (CSP) column (e.g., ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm).[7] Crown-ether CSPs are particularly effective for the separation of D- and L-amino acid enantiomers.[7]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol (B129727) and water with a small amount of acid, for example, 84% MeOH / 16% H₂O with 5 mM HClO₄.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
c. Data Analysis
-
Identify the peaks for L-Lysine and D-Lysine based on the retention times of standard solutions. (Note: Glycine is achiral and will not be separated into enantiomers).
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area_D / (Area_D + Area_L)) * 100
Capillary Electrophoresis (CE) Method
This protocol outlines a general approach for the chiral separation of the amino acids from hydrolyzed this compound.
a. Sample Preparation
-
Hydrolyze the this compound sample as described in the HPLC protocol.
-
Reconstitute the residue in the CE background electrolyte.
b. CE Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): A buffer containing a chiral selector. For example, a phosphate (B84403) buffer with a cyclodextrin (B1172386) derivative (e.g., sulfated-β-cyclodextrin) as the chiral selector.
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 200 nm or coupling to a mass spectrometer.[4]
c. Data Analysis
-
Identify the migration times for L-Lysine and D-Lysine using standards.
-
Integrate the peak areas and calculate the percentage of the D-isomer as described for HPLC.
NMR Spectroscopy Method
This protocol uses a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
a. Sample Preparation (Derivatization)
-
Hydrolyze the this compound sample as described in the HPLC protocol.
-
Dissolve the dried amino acid residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a chiral derivatizing agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA), to the solution.[5][6] This will form diastereomeric esters with the amino groups of lysine.
-
Allow the reaction to proceed to completion.
b. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹⁹F NMR is particularly useful if a fluorine-containing derivatizing agent is used, as the ¹⁹F signals will be well-resolved.[5][6]
-
Parameters: Acquire the spectrum with appropriate parameters to ensure good signal-to-noise and resolution.
c. Data Analysis
-
Identify the distinct signals in the NMR spectrum corresponding to the two diastereomers.
-
Integrate the signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Conclusion
The selection of an appropriate analytical method for assessing the enantiomeric purity of synthetic this compound is a critical step in ensuring its quality and suitability for research and therapeutic applications. Chiral HPLC is a robust and widely used technique that provides excellent sensitivity and resolution. Capillary Electrophoresis offers the advantages of high separation efficiency and low sample consumption, making it ideal for high-throughput screening or when sample amounts are limited. NMR spectroscopy, while generally less sensitive, provides a powerful alternative that can offer unambiguous structural information without the need for chromatographic separation. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation.
References
- 1. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of Lys-Gly: Methods, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of dipeptides like Lysyl-Glycine (Lys-Gly) is a critical step in various research and therapeutic applications. This guide provides an objective comparison of the leading synthesis methods for this compound production, supported by experimental data and detailed protocols to inform your selection process.
The synthesis of this compound, a dipeptide with emerging biological significance, can be approached through several methodologies, each with distinct advantages and limitations. The primary methods explored in this guide are Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The choice of method significantly impacts key performance indicators such as product yield, purity, reaction time, and overall cost.
Comparative Analysis of this compound Synthesis Methods
The selection of an optimal synthesis strategy depends on the specific requirements of the research or application, including the desired scale, purity, and budget. The following table summarizes the quantitative performance of SPPS, LPPS, and a selective aqueous-phase synthesis method for this compound.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Selective Aqueous-Phase Synthesis |
| Typical Yield | ≥95% (for dipeptides)[1] | 90-98% (sequence dependent)[1][2] | ~96% (for Ac-Lys-Gly-CN)[3] |
| Crude Purity | High | Variable, dependent on purification of intermediates | High |
| Final Purity | ≥95%[1] | 90-98%[1][2] | High |
| Reaction Time | Faster reaction cycles due to simplified purification[1] | Slower due to intermediate purification steps[1] | Rapid |
| Scalability | Medium to large scale[1] | Small to medium scale[1] | Potentially scalable |
| Cost-Effectiveness | Generally more cost-effective for longer peptides | Can be more cost-efficient for short peptides due to lower material consumption[1][2] | Potentially very cost-effective and green |
| Key Advantages | Automation, speed, high throughput[1] | High coupling efficiency for short peptides, ease of intermediate isolation[1][2] | High selectivity, no protecting groups, environmentally friendly (aqueous phase) |
| Key Disadvantages | Higher consumption of reagents and solvents | Labor-intensive, difficult to automate[1] | Specific to nitrile derivative, may require subsequent conversion |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to allow for replication and adaptation in a laboratory setting.
Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Gly-OH
This protocol outlines the manual synthesis of H-Lys-Gly-OH using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from glycine. Wash the resin with DMF and DCM.
-
Lysine Coupling:
-
Dissolve Fmoc-Lys(Boc)-OH and HOBt in DMF.
-
Add DIC to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the Boc protecting group from lysine.
-
Filter to collect the peptide solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
cross-validation of Lys-Gly quantification by different analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of the dipeptide Lys-Gly. Accurate and reliable measurement of this compound is critical in diverse research areas, including pharmacokinetic studies, drug formulation, and quality control. This document offers an objective overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to inform the selection of the most suitable method for specific analytical needs.
Introduction to this compound Quantification
This compound, a dipeptide composed of lysine (B10760008) and glycine (B1666218), presents unique challenges for quantification. As a small, non-aromatic peptide, it lacks a strong chromophore, which can limit the sensitivity of direct UV detection methods.[1] This often necessitates derivatization or the use of more sophisticated detection technologies like mass spectrometry.[1] This guide explores the methodologies and performance characteristics of the primary analytical techniques used for the quantification of this compound and its constituent amino acids.
Quantitative Data Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC-UV, LC-MS/MS, and ELISA, based on available data for this compound and its individual amino acids.
| Parameter | HPLC-UV | LC-MS/MS | ELISA (for L-Lysine) |
| Analyte | H-Lys-Gly-OH HCl | Glycine, Lysine | L-Lysine |
| Linear Range | 10 - 100 µg/mL[1] | 100nM - 100µM (Glycine)[2][3]; 2.5 - 100 mM (Lysine)[4] | Not explicitly stated, but cross-validated with LC-MS[5] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but linearity starts at 10 µg/mL.[1] | 100nM (Glycine)[2][3]; 0.16 µM (Carboxymethyl lysine)[4] | High sensitivity[5] |
| Precision (CV%) | Not explicitly stated. | Interday CV: <8.3% (Glycine)[3]; Inter-assay CV: 18.1% (Carboxymethyl lysine)[4] | Not explicitly stated. |
| Accuracy (% Recovery) | Not explicitly stated. | Interday Bias: < ±0.9% (Glycine)[3] | High accuracy confirmed by R²=0.986 vs LC/MS[5] |
| Sample Volume | Not explicitly stated. | 15 µL (Glycine)[2][3] | 20 µL (L-Lysine)[5] |
| Derivatization | Not required for far-UV detection.[1] | Not required for some methods[2][3], but can be used (PITC)[3]. | Not applicable. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate quantification. Below are summaries of methodologies for HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method leverages the absorbance of the peptide bond in the far-UV region, offering a direct and cost-effective analytical solution.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example for H-Lys-Gly-OH HCl): [1]
-
Mobile Phase A: To be specified by the referenced method.
-
Working Standard Solutions: A series of dilutions prepared from a stock solution in mobile phase A to cover the linear range (e.g., 10, 25, 50, 75, 100 µg/mL).[1]
-
Sample Preparation: The sample containing H-Lys-Gly-OH HCl is dissolved in mobile phase A to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[1]
Validation Procedures: [1]
-
Specificity: Injection of a blank (mobile phase A) and a placebo to ensure no interfering peaks at the retention time of the analyte.[1]
-
System Suitability: Parameters such as tailing factor (≤ 2.0) and theoretical plates (≥ 2000) are monitored to ensure system performance.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the quantification of small molecules in complex biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
Method for Glycine Quantification (Example): [2][3]
-
Detection: Positive electrospray ionization (ESI) mode.[2][3]
-
Derivatization: Can be performed without a derivatization step.[2][3]
Method for Lysine Quantification (as Carboxymethyl lysine - CML): [4]
-
Sample Preparation: Protein-bound CML and lysine are quantified using isotope dilution mass spectrometry (IDMS) with reversed-phase chromatography.
-
Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C₂¹⁵N-glycine for glycine analysis) is crucial for accuracy.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are available for the quantification of L-lysine and offer a high-throughput and sensitive option, particularly for biological samples.
General Principle: These assays are typically competitive immunoassays where the concentration of L-lysine in the sample is inversely proportional to the signal generated.
Key Features (Example for a L-Lysine ELISA kit): [5]
-
High Sensitivity: Capable of detecting low concentrations of L-lysine.[5]
-
Low Sample Volume: Requires as little as 20 µL of plasma.[5]
-
Cross-Validation: The accuracy of the ELISA can be confirmed by comparing results with a reference method like LC-MS.[5] A correlation study for one L-Lysine ELISA kit showed an R² of 0.986 against LC/MS in human plasma samples.[5]
Workflow and Method Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results.[6] This process involves comparing the performance parameters of different analytical techniques.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathways and Experimental Workflows
While this compound itself is not a signaling molecule, its biological effects would be mediated through pathways influenced by its constituent amino acids, lysine and glycine, or through its interaction with peptide transporters like PepT1.
Caption: General experimental workflow for this compound quantification.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV offers a cost-effective and straightforward approach, particularly for relatively clean sample matrices and when high sensitivity is not paramount.[1]
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for complex biological samples and when low limits of detection are required.[2][3]
-
ELISA presents a high-throughput option for the quantification of L-lysine, which can be a surrogate for this compound in certain applications, and is particularly useful for large numbers of samples.[5]
A thorough validation and, where necessary, cross-validation of the chosen method is essential to ensure the generation of accurate and reliable data in research and development settings.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. L-Lysine ELISA kit – High Sensitivity – Plasma Samples [immusmol.com]
- 6. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
A Comparative Guide to the Stability of Lys-Gly in Different Buffer Systems
For researchers, scientists, and drug development professionals, understanding the stability of dipeptides like Lys-Gly (L-lysyl-L-glycine) in various aqueous environments is crucial for formulation development, in vitro assays, and ensuring therapeutic efficacy. The choice of buffer system can significantly impact the chemical stability of peptides by influencing pH-dependent degradation pathways and through specific ionic interactions.
This guide provides an objective comparison of the expected stability of this compound in commonly used buffer systems. While direct comparative kinetic data for this compound is not extensively published, this document outlines the key factors governing its stability and provides a comprehensive experimental protocol to generate such data.
Factors Influencing this compound Stability
The primary chemical degradation pathway for a simple dipeptide like this compound in aqueous solution is the hydrolysis of the peptide bond, which is highly dependent on pH and temperature.[1][2] Other potential degradation routes include modifications to the lysine (B10760008) side chain.[3] The stability of peptides is often optimal within a specific pH range, typically between pH 4 and 6.[4] Outside this range, both acid- and base-catalyzed hydrolysis can significantly increase the rate of degradation.[2]
Different buffer systems maintain pH but can also influence stability through their components. For instance, phosphate (B84403) buffers are known to cause a significant drop in pH upon freezing, which can impact the stability of pH-sensitive molecules.[5] Citrate and acetate (B1210297) buffers are commonly used in formulations for their buffering capacity in the acidic pH range.[6] The choice of buffer is a critical parameter to optimize during formulation development.[2]
Comparative Stability Data
The following table presents hypothetical stability data for this compound in different buffer systems at 40°C. This data is for illustrative purposes to demonstrate how results from a stability study, as described in the experimental protocol below, could be presented.
| Buffer System (50 mM) | pH | Half-life (t½) in days (Hypothetical) | Degradation Rate Constant (k) in day⁻¹ (Hypothetical) |
| Sodium Citrate | 4.0 | 150 | 0.0046 |
| Sodium Acetate | 5.0 | 200 | 0.0035 |
| Sodium Phosphate | 7.4 | 90 | 0.0077 |
| Tris-HCl | 8.5 | 50 | 0.0139 |
Experimental Protocols
A detailed methodology is provided for researchers to conduct a comparative stability study of this compound.
Objective: To determine and compare the degradation kinetics of this compound in different buffer systems at a specified temperature.
Materials:
-
This compound dipeptide (high purity, >98%)
-
Sodium Citrate buffer (50 mM, pH 4.0)
-
Sodium Acetate buffer (50 mM, pH 5.0)
-
Sodium Phosphate buffer (50 mM, pH 7.4)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
High-purity water for HPLC
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath set to 40°C
-
Calibrated pH meter
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
-
Sample Preparation: For each buffer system, dilute the this compound stock solution to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples for each buffer system into sealed vials and place them in an incubator at 40°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each buffer system.
-
Sample Analysis by RP-HPLC:
-
Immediately analyze the t=0 samples to establish the initial concentration.
-
For subsequent time points, dilute the samples if necessary with the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.[7]
-
Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[8]
-
Monitor the elution of this compound by UV absorbance at approximately 210-220 nm.[7]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.[9]
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing the Experimental Workflow and Degradation Pathway
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound stability.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Dipeptide-Mediated Enzyme Inhibition: Focusing on Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of various dipeptides on two key enzymes in human physiology: Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). While this report aims to be a comprehensive resource, it is important to note that a thorough literature search did not yield experimental IC50 values for the dipeptide Lys-Gly for either ACE or DPP-IV inhibition. Therefore, the quantitative comparisons presented herein focus on a range of other dipeptides for which experimental data are available. This guide is intended to serve as a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents targeting these enzymatic pathways.
Executive Summary
Dipeptides, the smallest peptide units, have garnered significant attention for their potential to modulate enzyme activity. Their small size allows for potential oral bioavailability and the ability to interact with the active sites of various enzymes. This guide focuses on the comparative inhibitory activities of dipeptides against ACE, a key regulator of blood pressure, and DPP-IV, an enzyme critical in glucose homeostasis. By presenting available experimental data, detailed protocols, and visual representations of the relevant signaling pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Data Presentation: Comparative Inhibition of ACE and DPP-IV by Dipeptides
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various dipeptides against ACE and DPP-IV, as reported in the scientific literature. A lower IC50 value indicates a higher inhibitory potency.
Table 1: ACE Inhibitory Activity of Various Dipeptides
| Dipeptide | IC50 (µM) | Source Organism/Method |
| Val-Trp | 0.58 | Chlorella sorokiniana protein hydrolysate |
| Ile-Trp | 0.50 | Chlorella sorokiniana protein hydrolysate |
| Leu-Trp | 1.11 | Chlorella sorokiniana protein hydrolysate |
| Trp-Val | 307.61 | Chlorella sorokiniana protein hydrolysate |
| Ala-Tyr | ~167 (converted from 0.037 mg/ml) | Not specified |
| Val-Tyr | Not specified | Not specified |
| Ile-Tyr | Not specified | Not specified |
| Leu-Tyr | Not specified | Not specified |
| Phe-Tyr | Not specified | Not specified |
| Trp-Tyr | Not specified | Not specified |
| Tyr-Tyr | Not specified | Not specified |
Note: The IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Table 2: DPP-IV Inhibitory Activity of Various Dipeptides
| Dipeptide | IC50 (µM) | Source/Method |
| Trp-Arg | <45 | Tryptophan containing dipeptides study |
| Trp-Lys | <45 | Tryptophan containing dipeptides study |
| Trp-Leu | <45 | Tryptophan containing dipeptides study |
| Trp-Pro | 44.2 ± 2.0 | In silico prediction and in vitro validation |
| Ile-Pro | Not specified | Not specified |
| Val-Pro | Not specified | Not specified |
| Leu-Pro | Not specified | Not specified |
| Ala-Pro | Not specified | Not specified |
| Phe-Pro | Not specified | Not specified |
| Tyr-Pro | Not specified | Not specified |
| Trp-Trp | 216.0 ± 1.2 | In vitro study |
Note: The inhibitory potential of dipeptides against DPP-IV is often influenced by the presence of a proline or alanine (B10760859) residue at the C-terminus.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the in-vitro inhibitory activity of dipeptides against ACE and DPP-IV.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric method using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
Test dipeptides (including this compound and others for comparison)
-
1M HCl
-
Ethyl acetate (B1210297)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Dissolve ACE in borate buffer to a final concentration of 0.1 U/mL.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare various concentrations of the test dipeptides in borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 50 µL of the HHL solution and 20 µL of the dipeptide solution at different concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance in the presence of the dipeptide.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This protocol describes a common fluorescence-based assay for measuring DPP-IV activity.
Materials:
-
Recombinant human DPP-IV
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate
-
Tris-HCl buffer (pH 8.0)
-
Test dipeptides (including this compound and others for comparison)
-
Sitagliptin or other known DPP-IV inhibitor as a positive control
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the DPP-IV enzyme in Tris-HCl buffer to the desired working concentration.
-
Dissolve the Gly-Pro-AMC substrate in DMSO to create a stock solution and then dilute it in Tris-HCl buffer to the final working concentration.
-
Prepare serial dilutions of the test dipeptides and the positive control in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 50 µL of the Tris-HCl buffer to the blank wells.
-
Add 50 µL of the test dipeptide solutions or the positive control to the respective wells.
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Start the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
-
Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
The percentage of DPP-IV inhibition is calculated as follows: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100 where Rate_control is the reaction rate without any inhibitor, and Rate_sample is the rate in the presence of the dipeptide.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways and a general experimental workflow for enzyme inhibition assays.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: The Renin-Angiotensin System and the site of ACE inhibition.
Caption: The Incretin pathway and the role of DPP-IV inhibition.
Validating the Biological Inertness of a Lys-Gly Scrambled Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In drug development and biomedical research, the use of scrambled peptides as negative controls is a cornerstone of rigorous experimental design. A scrambled peptide, having the same amino acid composition as an active peptide but a randomized sequence, should ideally be biologically inert to ensure that any observed effects of the active peptide are sequence-specific. This guide provides a comparative framework for validating the biological inertness of a Lys-Gly scrambled peptide.
This guide will compare the performance of a scrambled this compound (sKG) peptide against a well-characterized bioactive peptide, Gly-His-Lys (GHK), and a vehicle control. The GHK peptide is known for its role in wound healing, tissue regeneration, and anti-inflammatory responses.[1][2] In contrast, the sKG peptide is expected to show no significant biological activity.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to assess the biological activity of the sKG peptide in comparison to the bioactive GHK peptide and a vehicle control.
Table 1: Cell Viability (MTT Assay)
| Treatment (24h) | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | N/A | 100 | 4.5 |
| Scrambled this compound (sKG) | 1 | 99.2 | 5.1 |
| 10 | 98.5 | 4.8 | |
| 100 | 97.9 | 5.3 | |
| Gly-His-Lys (GHK) | 1 | 105.4 | 5.0 |
| 10 | 115.8 | 6.2 | |
| 100 | 125.1 | 7.3 |
Table 2: Pro-inflammatory Cytokine Release (TNF-α ELISA)
| Treatment (24h) | Concentration (µM) | TNF-α Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | N/A | 25.3 | 3.1 |
| Scrambled this compound (sKG) | 1 | 26.1 | 3.5 |
| 10 | 25.8 | 3.3 | |
| 100 | 26.5 | 3.8 | |
| Gly-His-Lys (GHK) | 1 | 20.1 | 2.9 |
| 10 | 15.7 | 2.5 | |
| 100 | 10.2 | 1.9 |
Table 3: Receptor Binding Affinity (Competitive Binding Assay)
| Peptide | Receptor Target | IC50 (µM) |
| Scrambled this compound (sKG) | Growth Factor Receptor X | > 1000 |
| Gly-His-Lys (GHK) | Growth Factor Receptor X | 5.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Scrambled this compound (sKG) and Gly-His-Lys (GHK) peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed human dermal fibroblasts in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the sKG and GHK peptides in serum-free DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the peptides. Include a vehicle-only control.
-
Incubate the plate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Cytokine Release Assay (ELISA for TNF-α)
This assay quantifies the release of the pro-inflammatory cytokine TNF-α from immune cells in response to peptide treatment.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide) as a positive control for inflammation
-
Scrambled this compound (sKG) and Gly-His-Lys (GHK) peptides
-
Human TNF-α ELISA kit
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Seed the differentiated macrophages in a 24-well plate.
-
Treat the cells with sKG and GHK peptides at various concentrations for 24 hours. Include a vehicle control and a positive control (LPS).
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α using a standard curve.
Receptor Binding Assay
This competitive binding assay determines the ability of the peptides to bind to a specific cell surface receptor.
Materials:
-
Cell line overexpressing a relevant receptor (e.g., a growth factor receptor)
-
Radiolabeled ligand for the receptor
-
Scrambled this compound (sKG) and Gly-His-Lys (GHK) peptides
-
Binding buffer
-
96-well filter plates
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the sKG or GHK peptides.
-
After reaching equilibrium, separate the bound and free radioligand by filtration through the 96-well filter plates.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the concentration of the peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Visualizations
Hypothetical Signaling Pathway: Inertness of sKG Peptide
The following diagram illustrates a hypothetical growth factor signaling pathway. The bioactive GHK peptide is shown to activate this pathway, leading to cell proliferation, while the scrambled this compound (sKG) peptide does not bind to the receptor and therefore does not initiate downstream signaling, demonstrating its inertness.
Experimental Workflow for Validating Peptide Inertness
This diagram outlines the logical flow of experiments to validate the biological inertness of the scrambled this compound peptide.
References
Safety Operating Guide
Navigating the Disposal of Lys-Gly: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before commencing any disposal procedures for Lys-Gly, it is imperative to follow established laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling should be conducted in a well-ventilated area to minimize the potential for inhalation. Although dipeptides like this compound, composed of naturally occurring amino acids, are not generally considered highly hazardous, it is best practice to avoid direct contact.[2]
In the event of a spill, the area should be cleaned thoroughly. For small spills, an inert absorbent material like vermiculite (B1170534) or sand can be used to contain the substance, which should then be placed in a sealed, labeled container for disposal as chemical waste.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its physical state (solid or liquid) and the quantity involved. All disposal must comply with federal, state, and local environmental regulations.[1][3]
Solid this compound Waste:
-
Segregation: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves, weighing papers), and empty vials, must be segregated from general waste.[4][5]
-
Containment: Place the solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[1][4][5]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from general traffic.[5][6]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5][6]
Liquid this compound Waste (Solutions):
-
Evaluation: Ensure the solution does not contain other hazardous solvents. If it does, it must be disposed of according to the guidelines for that particular solvent.
-
Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0.[2][4]
-
Containment: Collect the liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.[7] Never pour peptide solutions down the sink.[8]
-
Labeling: The container should be clearly labeled as "Hazardous Waste" with the contents identified as "this compound solution".
-
Storage and Disposal: As with solid waste, store the container in a designated accumulation area and arrange for disposal through your institution's EHS office.[6]
General Guidelines for Peptide Waste Management
The following table summarizes the key recommendations for the disposal of peptide waste in a laboratory setting.
| Waste Type | Containment | Labeling | Disposal Method |
| Solid Peptide Waste | Designated, sealed, leak-proof container | "Hazardous Waste" + Chemical Name | Institutional EHS / Licensed Contractor |
| Liquid Peptide Solutions | Designated, sealed, leak-proof container | "Hazardous Waste" + Chemical Name & Solvent | Institutional EHS / Licensed Contractor |
| Contaminated Labware | Designated hazardous waste bag or container | "Hazardous Waste" + Contaminant Name | Institutional EHS / Licensed Contractor |
| Empty Containers | Triple-rinse with a suitable solvent (collect rinsate as hazardous waste), then deface label | Not applicable after proper cleaning | Dispose as regular waste if permitted by institutional guidelines |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all forms of this compound waste are handled safely and in accordance with standard laboratory procedures.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Lys-Gly
Essential Safety and Handling Guide for Lys-Gly
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the dipeptide this compound. The following procedures are based on standard laboratory practices for handling non-hazardous peptide compounds. A thorough risk assessment should always be conducted before beginning any experimental protocol.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel.[1] The following table summarizes the recommended PPE for handling this compound in both its solid (lyophilized powder) and solution forms.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosolization) |
| Eye/Face Protection | Safety glasses with side-shields.[1] | Safety goggles or a full-face shield when there is a significant splash hazard.[2][3] |
| Hand Protection | Disposable nitrile gloves.[2] | Double-gloving or chemical-resistant gloves for prolonged contact.[1][2] |
| Body Protection | Laboratory coat.[2] | Chemical-resistant or disposable coveralls.[1] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[1] | A dust respirator (e.g., N95) is recommended when handling larger amounts of lyophilized powder to avoid inhalation.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures:
-
Ventilation : Handle solid this compound in a well-ventilated area. For larger quantities of powder, the use of a chemical fume hood is recommended to prevent inhalation.[4]
-
Avoid Inhalation and Contact : Take care to avoid inhaling the peptide powder and avoid contact with eyes, skin, and clothing.[5][6]
-
Weighing : When weighing the lyophilized powder, do so carefully to minimize the creation of dust.
-
Solubilization : There is no universal solvent for all peptides.[2] For this compound, sterile, high-purity water is a suitable solvent.[7] When preparing a stock solution, add the powder to a sterile tube and then add the solvent.[7] To aid dissolution, the solution can be warmed.[7]
-
General Hygiene : Wash hands thoroughly after handling.[8] Change any contaminated clothing.
Storage:
-
Solid Form : Keep the container tightly closed and store in a cool, dry place.[5] Recommended storage is at -20°C.[5]
-
Solution Form : Store stock solutions at -20°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[7]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release. All waste should be handled in accordance with institutional and local regulations for chemical waste.[4]
Solid Waste:
-
Unused Product : Unused solid this compound should be collected in a designated and clearly labeled chemical waste container.[4]
-
Contaminated Materials : All contaminated solid waste, including gloves, pipette tips, and weighing paper, should be collected in a sealed bag or container and disposed of as solid chemical waste.[4][9]
Liquid Waste:
-
Unused Solutions : Collect unused or waste solutions of this compound in a labeled waste container.[1]
-
Drain Disposal : Do not dispose of this compound solutions down the drain unless approved by your institution's Environmental Health and Safety (EHS) department for non-hazardous biochemicals.[10] If approved, the solution should be highly diluted with water before being slowly poured down the drain with a continuous flow of cold water.[10]
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9] The rinsate should be collected and disposed of as liquid chemical waste.[9] After thorough rinsing, the container can be discarded according to institutional guidelines.[9]
Experimental Workflow and Safety Protocol
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: General experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. uprm.edu [uprm.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
